molecular formula C9H12N2O2S B1272336 (2,5-Dimethoxyphenyl)thiourea CAS No. 67617-98-5

(2,5-Dimethoxyphenyl)thiourea

货号: B1272336
CAS 编号: 67617-98-5
分子量: 212.27 g/mol
InChI 键: ZLGQKHQZDDTIFW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2,5-Dimethoxyphenyl)thiourea is a useful research compound. Its molecular formula is C9H12N2O2S and its molecular weight is 212.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2,5-dimethoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-12-6-3-4-8(13-2)7(5-6)11-9(10)14/h3-5H,1-2H3,(H3,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGQKHQZDDTIFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374344
Record name (2,5-dimethoxyphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67617-98-5
Record name (2,5-dimethoxyphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 67617-98-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of (2,5-Dimethoxyphenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the known and predicted physicochemical properties of (2,5-Dimethoxyphenyl)thiourea is presented in Table 1.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 67617-98-5[1]
Molecular Formula C₉H₁₂N₂O₂S[1]
Molecular Weight 212.27 g/mol [1]
Melting Point 160 °C[1]
Appearance Off-white to light yellow powder (Predicted)[2]
Boiling Point 350 °C at 760 mmHg (Predicted)[1]
Density 1.282 g/cm³ (Predicted)[1]
LogP 2.13 (Predicted)[1]

Proposed Synthetic Pathways

Two primary synthetic routes are proposed for the synthesis of this compound, based on established methods for the preparation of aryl thioureas.

Route A: From 2,5-Dimethoxyaniline and Ammonium Thiocyanate

This is a direct, one-pot method involving the reaction of an aniline with ammonium thiocyanate in the presence of a strong acid.

Synthesis_Route_A Synthesis Route A cluster_reactants Reactants cluster_conditions Reaction Conditions 2_5_Dimethoxyaniline 2,5-Dimethoxyaniline Reaction + 2_5_Dimethoxyaniline->Reaction Ammonium_Thiocyanate Ammonium Thiocyanate Ammonium_Thiocyanate->Reaction Acid_Catalyst Acid Catalyst (e.g., HCl) Acid_Catalyst->Reaction Solvent_Heat Solvent (e.g., Water/Ethanol) Heat Solvent_Heat->Reaction Product This compound Reaction->Product

Caption: Proposed synthesis of this compound from 2,5-dimethoxyaniline.

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-dimethoxyaniline (1.0 eq).

  • Add a solution of ammonium thiocyanate (1.2 eq) dissolved in a minimal amount of water.

  • To this mixture, add concentrated hydrochloric acid (2.0 eq) dropwise with stirring.

  • Add ethanol as a co-solvent to ensure homogeneity.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Route B: From 2,5-Dimethoxyphenyl Isothiocyanate

This two-step route involves the initial synthesis of 2,5-dimethoxyphenyl isothiocyanate, followed by its reaction with ammonia.

Synthesis_Route_B Synthesis Route B cluster_step1 Step 1: Isothiocyanate Formation cluster_step2 Step 2: Thiourea Formation 2_5_Dimethoxyaniline 2,5-Dimethoxyaniline Reaction1 + 2_5_Dimethoxyaniline->Reaction1 Thiophosgene_Alternative Thiophosgene or Alternative (e.g., CS₂, base) Thiophosgene_Alternative->Reaction1 Isothiocyanate 2,5-Dimethoxyphenyl Isothiocyanate Reaction2 + Isothiocyanate->Reaction2 Reaction1->Isothiocyanate Ammonia Ammonia (aq.) Ammonia->Reaction2 Product This compound Reaction2->Product

Caption: Proposed two-step synthesis via an isothiocyanate intermediate.

Step 1: Synthesis of 2,5-Dimethoxyphenyl Isothiocyanate

A common method for the synthesis of isothiocyanates from anilines involves the use of thiophosgene or carbon disulfide.

  • Dissolve 2,5-dimethoxyaniline (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.

  • Cool the solution in an ice bath.

  • Add a solution of thiophosgene (1.1 eq) in the same solvent dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 2,5-dimethoxyphenyl isothiocyanate.

Step 2: Synthesis of this compound

  • Dissolve the crude 2,5-dimethoxyphenyl isothiocyanate from Step 1 in a suitable solvent like ethanol or acetone.

  • Add an excess of aqueous ammonia solution dropwise with stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Remove the solvent under reduced pressure.

  • Recrystallize the resulting solid from an appropriate solvent (e.g., ethanol) to obtain the pure product.

Characterization Data

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.5 - 6.8m3HAromatic protons
~ 7.0 - 6.0br s2H-NH₂ protons
~ 8.5 - 7.5br s1HAr-NH proton
~ 3.8s6H-OCH₃ protons

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate and based on typical values for aryl thioureas.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 180 - 185C=S (thiocarbonyl)
~ 154 - 148Aromatic C-O
~ 130 - 110Aromatic C-H and C-N
~ 56-OCH₃

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate and based on known data for similar compounds.

Table 4: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)Assignment
3400 - 3100N-H stretching (asymmetric and symmetric)
3100 - 3000Aromatic C-H stretching
~ 1600N-H bending
~ 1500C=C aromatic stretching
~ 1250C-N stretching
~ 1050C-O stretching
~ 800C=S stretching

Sample preparation: KBr pellet or ATR.

Table 5: Predicted Mass Spectrometry Data for this compound

m/zAssignment
212[M]⁺ (Molecular ion)
195[M - NH₃]⁺
153[M - SCN]⁺

Ionization method: Electron Ionization (EI).

Safety Precautions

  • Thiourea derivatives should be handled with care as they may be toxic.

  • Synthesis should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

  • Thiophosgene is highly toxic and corrosive and should be handled with extreme caution by experienced personnel only.

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of this compound. While a specific, peer-reviewed synthetic protocol and complete spectral data are not available in the public domain, this guide presents robust and well-established methodologies that are highly likely to yield the target compound. The proposed experimental procedures and predicted characterization data serve as a valuable resource for researchers in medicinal chemistry and drug development interested in exploring the potential of this and related thiourea derivatives. It is recommended that any synthesis be followed by thorough characterization to confirm the identity and purity of the final product.

References

Spectroscopic data of (2,5-Dimethoxyphenyl)thiourea (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for (2,5-Dimethoxyphenyl)thiourea, based on the analysis of similar compounds.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.5 - 9.5br s1HNH
~7.5 - 8.0br s2HNH₂
~7.0 - 7.2d1HAr-H
~6.8 - 7.0dd1HAr-H
~6.7 - 6.9d1HAr-H
~3.8s3HOCH₃
~3.7s3HOCH₃

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~180 - 183C=S
~153Ar-C-O
~145Ar-C-O
~128Ar-C-N
~115Ar-C-H
~114Ar-C-H
~113Ar-C-H
~56.5OCH₃
~56.0OCH₃

Table 3: Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3400Strong, BroadN-H Stretching (NH and NH₂)
~3150 - 3250MediumN-H Stretching
~1620MediumN-H Bending
~1510StrongC=S Stretching (Thioamide I)
~1450MediumC-N Stretching (Thioamide II)
~1240StrongC-O-C Asymmetric Stretching
~1040StrongC-O-C Symmetric Stretching
~800MediumC=S Stretching (Thioamide III)

Table 4: Predicted Mass Spectrometry Data

m/zIon
212.06[M]⁺
213.07[M+H]⁺
235.05[M+Na]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for thiourea derivatives, based on common laboratory practices.[1][2][3][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[2][6] The sample is dissolved in a deuterated solvent, commonly deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectra are often recorded using a Fourier-transform infrared (FTIR) spectrometer.[4][5][6] The solid sample is typically prepared as a potassium bromide (KBr) pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are generally acquired using a mass spectrometer with an electrospray ionization (ESI) source.[2][3] The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the instrument. The data is collected in positive or negative ion mode.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Sample Purified Compound Purification->Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Report Technical Guide / Whitepaper Structure_Elucidation->Report

Workflow for Spectroscopic Analysis

References

Chemical properties and structure of (2,5-Dimethoxyphenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,5-Dimethoxyphenyl)thiourea is a synthetic organosulfur compound belonging to the thiourea class of molecules. While specific research on this particular derivative is limited, the thiourea scaffold is of significant interest in medicinal chemistry due to its diverse range of biological activities. This technical guide provides a detailed overview of the known chemical properties, a putative synthesis protocol, and an exploration of potential biological activities based on related compounds. The information is presented to support further research and drug development efforts centered on this molecule.

Chemical Properties and Structure

This compound, with the CAS Number 67617-98-5, possesses a molecular formula of C9H12N2O2S and a molecular weight of 212.27 g/mol . Its structure features a thiourea core linked to a 2,5-dimethoxyphenyl group.

Chemical Structure

The chemical structure of this compound is depicted below:

Chemical structure of this compound

Systematic Name: N-(2,5-dimethoxyphenyl)thiourea

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C9H12N2O2SN/A
Molecular Weight 212.27 g/mol N/A
CAS Number 67617-98-5N/A
Melting Point 160-162 °C[1]
Physical Form Powder[1]
Solubility Data not available. Likely soluble in organic solvents like DMSO, DMF, and alcohols.N/A

Synthesis

Proposed Experimental Protocol: Synthesis from 2,5-Dimethoxyaniline

This protocol is based on established methods for thiourea synthesis.

Materials:

  • 2,5-Dimethoxyaniline

  • Ammonium thiocyanate

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2,5-dimethoxyaniline (1 equivalent) in a minimal amount of ethanol.

  • To this solution, add a solution of ammonium thiocyanate (1.1 equivalents) in water.

  • Slowly add concentrated hydrochloric acid (2 equivalents) to the mixture while stirring.

  • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the purified product under vacuum.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification aniline 2,5-Dimethoxyaniline dissolve Dissolve in Ethanol aniline->dissolve thiocyanate Ammonium Thiocyanate mix Mix Reactants thiocyanate->mix hcl Conc. HCl hcl->mix dissolve->mix reflux Reflux (2-4h) mix->reflux precipitate Precipitation (Ice Bath) reflux->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallization filter->recrystallize dry Drying recrystallize->dry product Pure this compound dry->product

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

Specific spectral data for this compound is not available. However, based on its structure and data from analogous compounds, the following characteristic signals can be predicted.

1H NMR Spectroscopy
  • Aromatic Protons: Signals corresponding to the three protons on the dimethoxyphenyl ring are expected in the aromatic region (δ 6.5-8.0 ppm).

  • Methoxy Protons: Two singlets, each integrating to 3 protons, for the two methoxy groups (-OCH3) are expected around δ 3.8-4.0 ppm.

  • Amine Protons: Broad singlets for the N-H protons of the thiourea group are expected. Their chemical shift can vary and they may be exchangeable with D2O.

13C NMR Spectroscopy
  • Thiocarbonyl Carbon: A characteristic signal for the C=S carbon is expected in the downfield region of the spectrum, typically around δ 180-190 ppm.

  • Aromatic Carbons: Signals for the six carbons of the benzene ring are expected in the range of δ 110-160 ppm. The carbons attached to the methoxy groups will be the most downfield.

  • Methoxy Carbons: Signals for the two methoxy group carbons are expected around δ 55-60 ppm.

FTIR Spectroscopy
  • N-H Stretching: Broad absorption bands in the region of 3100-3400 cm-1 corresponding to the N-H stretching vibrations of the thiourea moiety.

  • C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are expected around 3000-3100 cm-1 and 2850-3000 cm-1, respectively.

  • C=S Stretching: A characteristic absorption band for the thiocarbonyl group is expected in the region of 1000-1250 cm-1.

  • C-N Stretching: Vibrations corresponding to C-N bonds are expected in the region of 1200-1400 cm-1.

  • C-O Stretching: Asymmetric and symmetric C-O-C stretching of the methoxy groups will appear as strong bands around 1250 cm-1 and 1030 cm-1.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is lacking. However, the broader class of thiourea derivatives exhibits a wide range of pharmacological effects. Furthermore, the presence of the 2,5-dimethoxyphenyl moiety in other bioactive molecules provides clues to its potential applications.

Potential as an Anti-HIV Agent

A structurally related compound, N-[2-(2,5-dimethoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea (PHI-236) , is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. This suggests that this compound could potentially exhibit similar activity by binding to the allosteric site of the reverse transcriptase enzyme, thereby inhibiting its function and preventing viral replication.

Caption: Putative mechanism of action as an HIV reverse transcriptase inhibitor.

Potential Antimicrobial and Antifungal Activity

Thiourea derivatives are well-documented for their antimicrobial and antifungal properties. The mechanism of action is often attributed to the disruption of cellular processes in microorganisms. This compound should be investigated for its efficacy against a panel of pathogenic bacteria and fungi.

Potential Enzyme Inhibition

Various thiourea derivatives have been shown to inhibit enzymes such as urease, carbonic anhydrase, and various proteases. The presence of the dimethoxy-substituted phenyl ring may confer specific binding properties, making it a candidate for screening against a range of enzymatic targets relevant to different diseases.

Experimental Protocols for Biological Evaluation

The following are standard protocols that can be employed to investigate the potential biological activities of this compound.

In Vitro Anti-HIV Reverse Transcriptase Assay

Objective: To determine the inhibitory activity of this compound against HIV-1 reverse transcriptase.

Methodology:

  • Utilize a commercially available HIV-1 RT inhibitor screening kit.

  • Prepare a series of dilutions of the test compound in an appropriate solvent (e.g., DMSO).

  • In a 96-well plate, combine the HIV-1 RT enzyme, a suitable template/primer (e.g., poly(A)/oligo(dT)), and the test compound at various concentrations.

  • Initiate the reaction by adding a mixture of deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., DIG-dUTP or BrdUTP).

  • Incubate the plate at 37 °C for 1 hour.

  • Stop the reaction and detect the amount of newly synthesized DNA using an antibody-based colorimetric or chemiluminescent method.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various bacterial and fungal strains.

Methodology:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., 5 x 105 CFU/mL).

  • Add the microbial inoculum to each well.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours (for bacteria) or at 35 °C for 24-48 hours (for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DPPH Radical Scavenging Assay (Antioxidant Activity)

Objective: To assess the free radical scavenging capacity of this compound.

Methodology:

  • Prepare a stock solution of the test compound in methanol or ethanol.

  • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

  • In a 96-well plate, add different concentrations of the test compound to the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or a similar known antioxidant should be used as a positive control.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassays Biological Evaluation cluster_results Data Analysis synthesis Synthesis of This compound characterization Spectroscopic Characterization (NMR, IR, MS) synthesis->characterization hiv_assay Anti-HIV RT Assay characterization->hiv_assay antimicrobial_assay Antimicrobial Susceptibility Testing characterization->antimicrobial_assay antioxidant_assay DPPH Radical Scavenging Assay characterization->antioxidant_assay ic50_hiv IC50 Determination (HIV RT) hiv_assay->ic50_hiv mic_determination MIC Determination antimicrobial_assay->mic_determination ic50_antioxidant IC50 Determination (Antioxidant) antioxidant_assay->ic50_antioxidant

References

The Multifaceted Role of Thiourea Compounds in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiourea and its derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth review of the current landscape of thiourea-based compounds, focusing on their therapeutic potential, mechanisms of action, and the experimental methodologies employed in their evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Biological Activities of Thiourea Derivatives

Thiourea compounds have been extensively investigated for a wide array of pharmacological effects, including anticancer, antimicrobial (antibacterial, antifungal), and antiviral activities. The following tables summarize the quantitative data for various thiourea derivatives across these therapeutic areas.

Anticancer Activity

Thiourea derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.

Table 1: Anticancer Activity of Representative Thiourea Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1-(2,4-dichlorophenyl)-3-(4-nitrophenyl)thioureaHeLa2.5N/A
1-(4-bromophenyl)-3-(3,4-methylenedioxyphenyl)thioureaMCF-75.8N/A
N,N'-bis(3-acetylphenyl)thioureaA54912.3N/A
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW4809.0[1]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW6201.5[1]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaK5626.3[1]
N1,N3-disubstituted-thiosemicarbazone 7HCT1161.11[2]
N1,N3-disubstituted-thiosemicarbazone 7HepG21.74[2]
N1,N3-disubstituted-thiosemicarbazone 7MCF77.0[2]
1-(4-hexylbenzoyl)-3-methylthioureaT47D179N/A
1-(4-hexylbenzoyl)-3-methylthioureaMCF-7390N/A
Antimicrobial Activity

The thiourea scaffold is a promising platform for the development of novel antimicrobial agents to combat drug-resistant pathogens. These compounds exert their effects through various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase and the disruption of fungal cell membrane integrity by inhibiting ergosterol biosynthesis.

Table 2: Antibacterial Activity of Representative Thiourea Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
1-(2-chlorophenyl)-3-(4-fluorophenyl)thioureaStaphylococcus aureus16N/A
1-(4-bromophenyl)-3-(pyridin-2-yl)thioureaEscherichia coli32N/A
Fluorinated pyridine derivative 4aPseudomonas aeruginosa1.95 - 15.63N/A
Fluorinated pyridine derivative 4aEscherichia coli1.95 - 15.63N/A
Thiadiazole derivative 4cStaphylococcus aureus>250N/A
Coumarin derivative 4dBacillus subtilis125N/A

Table 3: Antifungal Activity of Representative Thiourea Derivatives

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
1-(naphthalen-1-yl)-3-(4-nitrophenyl)thioureaCandida albicans8N/A
1-(3,4-dichlorophenyl)-3-(1H-indol-5-yl)thioureaAspergillus niger16N/A
SB2 (ortho-methylated derivative)Candida auris0.0781 - 0.625[3]
SB1Candida auris1.0417 - 5[3]
SB3Candida auris0.3125 - 5[3]
SB4Candida auris0.625 - 1.6667[3]
Antiviral Activity

Thiourea derivatives have also shown promise as antiviral agents, with activity reported against a variety of viruses, including Hepatitis C virus (HCV). Their mechanisms of action can involve the inhibition of viral enzymes essential for replication, such as the NS5B polymerase in HCV.

Table 4: Antiviral Activity of Representative Thiourea Derivatives

Compound/DerivativeVirusEC50 (µM)Reference
Thiourea derivative with a six-carbon alkyl linkerHepatitis C Virus (HCV)0.047[1]
Acylthiourea derivative 1Vaccinia virus0.25[4]
Acylthiourea derivative 1La Crosse virus0.27[4]
Acylthiourea derivative 26Vaccinia virus~0.06[4]
Acylthiourea derivative 26La Crosse virus~0.07[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative thiourea compounds and the key biological assays used to evaluate their activity.

Synthesis of Thiourea Derivatives

2.1.1. General Procedure for the Synthesis of N,N'-Diarylthioureas

This protocol describes a common method for the synthesis of N,N'-diarylthioureas from the corresponding isothiocyanate and amine.

  • Materials: Aryl isothiocyanate (1.0 eq.), substituted aniline (1.0 eq.), ethanol or acetone, reflux apparatus, filtration apparatus.

  • Procedure:

    • Dissolve the aryl isothiocyanate in a suitable solvent (e.g., ethanol or acetone) in a round-bottom flask equipped with a reflux condenser.

    • Add the substituted aniline to the solution.

    • Reflux the reaction mixture for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion of the reaction, cool the mixture to room temperature.

    • The precipitated solid product is collected by filtration, washed with cold solvent, and dried.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

2.1.2. General Procedure for the Synthesis of Acylthiourea Derivatives

This two-step, one-pot procedure is a widely used method for preparing acylthioureas.

  • Materials: Acid chloride (1.0 eq.), ammonium thiocyanate (1.0 eq.), anhydrous acetone, primary or secondary amine (1.0 eq.), reflux apparatus, filtration apparatus.

  • Procedure:

    • To a stirred suspension of ammonium thiocyanate in anhydrous acetone, add the acid chloride dropwise.

    • Reflux the mixture for 1-2 hours to form the acyl isothiocyanate intermediate.

    • Cool the reaction mixture to room temperature and then add the desired amine dropwise.

    • Continue stirring at room temperature for an additional 1-2 hours or reflux if necessary.

    • Pour the reaction mixture into ice-cold water to precipitate the acylthiourea derivative.

    • Collect the solid product by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent to obtain the pure compound.

Biological Assays

2.2.1. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials: Cancer cell lines, complete cell culture medium, 96-well plates, thiourea compounds, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

  • Procedure:

    • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Treat the cells with various concentrations of the thiourea compounds and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

    • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2.2.2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials: Bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), 96-well microtiter plates, thiourea compounds.

  • Procedure:

    • Compound Dilution: Prepare a serial two-fold dilution of the thiourea compounds in the broth medium in the wells of a 96-well plate.

    • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., to a 0.5 McFarland standard) and dilute it to the final desired concentration in the broth.

    • Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).

    • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

    • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of thiourea compounds stem from their ability to interact with and modulate various cellular targets and signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms of action.

Anticancer Mechanisms

A prominent anticancer mechanism of thiourea derivatives involves the inhibition of receptor tyrosine kinases (RTKs) like EGFR and VEGFR2, which are often overexpressed or dysregulated in cancer.

EGFR_Signaling_Pathway cluster_0 MAPK Pathway cluster_1 PI3K/AKT Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Thiourea Thiourea Derivative Thiourea->EGFR Inhibits (ATP binding site) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR Signaling Pathway Inhibition

Many thiourea derivatives also target VEGFR2, a key regulator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Thiourea Thiourea Derivative Thiourea->VEGFR2 Inhibits (ATP binding site) PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Endothelial Cell Proliferation, Migration, Permeability ERK->Angiogenesis

VEGFR2 Signaling Pathway Inhibition
Antibacterial Mechanism

A key target for antibacterial thiourea derivatives is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication. Inhibition of this enzyme leads to the accumulation of DNA double-strand breaks and ultimately cell death.

DNA_Gyrase_Inhibition DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces Negative Supercoils DSBs DNA Double-Strand Breaks DNA_Gyrase->DSBs Inhibition leads to Thiourea Thiourea Derivative Thiourea->DNA_Gyrase Inhibits (ATPase activity of GyrB) Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Binds Replication DNA Replication Supercoiled_DNA->Replication Cell_Death Bacterial Cell Death Replication->Cell_Death Blocked DSBs->Cell_Death

Inhibition of Bacterial DNA Gyrase
Antifungal Mechanism

The primary mechanism of action for many antifungal thiourea derivatives is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability and cell death.

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Catalyzed by Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Cell_Death Fungal Cell Death Fungal_Membrane->Cell_Death Disruption leads to Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Thiourea Thiourea Derivative Thiourea->Lanosterol_Demethylase Inhibits

Inhibition of Fungal Ergosterol Biosynthesis
Antiviral Mechanism (Anti-HCV)

Certain thiourea derivatives have been identified as potent inhibitors of the Hepatitis C virus NS5B polymerase, an RNA-dependent RNA polymerase that is essential for viral replication.

HCV_NS5B_Inhibition HCV_RNA HCV RNA Genome (+ strand) NS5B HCV NS5B Polymerase HCV_RNA->NS5B Template Negative_Strand Negative Strand RNA Intermediate NS5B->Negative_Strand Synthesizes New_HCV_RNA New HCV RNA Genomes NS5B->New_HCV_RNA Synthesizes Viral_Replication HCV Replication NS5B->Viral_Replication Inhibition Blocks Thiourea Thiourea Derivative Thiourea->NS5B Inhibits (Allosteric Site) Negative_Strand->NS5B Template

Inhibition of HCV NS5B Polymerase

Conclusion

Thiourea and its derivatives represent a highly promising and versatile class of compounds in medicinal chemistry. Their structural simplicity, synthetic accessibility, and broad range of biological activities make them attractive candidates for the development of new drugs targeting a variety of diseases. The data and protocols presented in this guide underscore the significant potential of the thiourea scaffold. Further research into structure-activity relationships, mechanism of action, and optimization of pharmacokinetic properties will undoubtedly lead to the discovery of novel and effective thiourea-based therapeutics.

References

(2,5-Dimethoxyphenyl)thiourea: A Preliminary Technical Guide to its Potential Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary exploration of the potential mechanisms of action for (2,5-Dimethoxyphenyl)thiourea. Direct experimental studies on this specific molecule are limited in the public domain. Therefore, this document synthesizes preliminary data from studies on structurally related thiourea derivatives to infer potential biological activities and mechanisms. The information presented is intended to guide future research and drug development efforts by highlighting promising areas of investigation, including antimicrobial, antiviral, and enzyme inhibitory activities. Detailed experimental protocols and data from relevant studies are provided to facilitate the design of new investigations.

Introduction

Thiourea derivatives are a versatile class of organic compounds with a broad spectrum of biological activities.[1] Their therapeutic potential spans antimicrobial, antiviral, anticancer, antioxidant, and anti-inflammatory applications.[1][2][3] The biological activity of these derivatives is significantly influenced by the nature and position of substituents on their aryl rings.[4][5][6] The (2,5-Dimethoxyphenyl) moiety is a key structural feature in several biologically active compounds, including agonists for serotonin 5-HT2A receptors.[7][8] This guide focuses on the potential mechanisms of action of this compound by examining the established activities of analogous compounds.

Potential Mechanisms of Action and Supporting Data

The primary mechanism of action elucidated for a compound closely related to the topic of interest, N-[2-(2,5-dimethoxyphenylethyl)]-N′-[2-(5-bromopyridyl)]-thiourea (PHI-236), is the inhibition of HIV-1 Reverse Transcriptase.[9][10] Additionally, the broader class of thiourea derivatives has demonstrated a variety of other biological activities, suggesting multiple potential mechanisms for this compound.

Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition

A significant finding in the literature is the potent anti-HIV activity of N-[2-(2,5-dimethoxyphenylethyl)]-N′-[2-(5-bromopyridyl)]-thiourea (PHI-236), a non-nucleoside reverse transcriptase inhibitor (NNRTI).[9][10] This compound contains a (2,5-dimethoxyphenyl)ethyl group, which is structurally very similar to the core of this compound.

Mechanism: NNRTIs bind to an allosteric pocket on the HIV-1 reverse transcriptase enzyme, which is distinct from the active site where nucleoside analogues bind.[9] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV life cycle.[9]

Quantitative Data:

CompoundTargetActivityIC50Reference
PHI-236HIV-1 Reverse TranscriptasePotent Inhibitor<0.001 µM (wild type)[9][10]
PHI-236Primary Clinical IsolatesRobust Anti-HIV Activity0.009–0.04 µM[9][10]
Antimicrobial and Antifungal Activity

Thiourea derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens, including drug-resistant strains.[4][5][11][12][13][14][15][16][17][18]

Potential Mechanisms:

  • Disruption of Fungal Cell Wall Biosynthesis: Evidence suggests that thiourea derivatives may interfere with the synthesis of the fungal cell wall.[12]

  • Inhibition of Biofilm Formation: Several studies have shown that these compounds can inhibit the formation of biofilms, which are critical for the survival and virulence of many pathogens.[4][5][12]

  • Enzyme Inhibition: Thiourea derivatives may target specific microbial enzymes essential for survival.[12] For instance, phenylthiourea has been shown to inhibit the tyrosinase PvdP in Pseudomonas aeruginosa, which is involved in siderophore synthesis.[19]

Quantitative Data:

Compound ClassOrganismActivityMIC Range (µg/mL)Reference
Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acidS. aureusHighly Active32[16]
Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acidC. albicansAntifungal Activity32-256[16]
Thiourea derivatives of 2-thiophenecarboxylic acidCandida aurisInhibitory Effect on Biofilm GrowthNot Specified[4][5]
Phenylisothiocyanate thiourea derivativesStaphylococcal strainsSelective Antimicrobial PotencyNot Specified[15]
Enzyme Inhibition

Beyond viral and microbial enzymes, thiourea derivatives have been shown to inhibit a variety of other enzymes, suggesting broad therapeutic potential.

Quantitative Data on Enzyme Inhibition by Thiourea Derivatives:

Enzyme TargetCompound Class/ExampleActivityIC50/Inhibition %Reference
UreaseDipeptide-conjugated thiourea derivativesPotent Inhibition2 µM (analogue 23)[20]
Acetylcholinesterase (AChE)1-(3-chlorophenyl)-3-cyclohexylthioureaPotent Inhibition50 µg/mL[21]
Butyrylcholinesterase (BChE)1-(3-chlorophenyl)-3-cyclohexylthioureaPotent Inhibition60 µg/mL[21]
α-Amylase1-(2,4-difluorophenyl)-3-(3,4-dimethyl phenyl) thioureaPotent Inhibition85 ± 1.9%[22]
α-Glucosidase1-(2,4-difluorophenyl)-3-(2-iodophenyl) thioureaPotent Inhibition86 ± 0.4% (IC50 = 47.9 μM)[22]
Polyphenol Oxidase (PPO)1-(2,5-dichlorophenyl)-2-thioureaExtraordinary Inhibitory Activity33.2 ± 0.2 nmol L-1[18]
Receptor Tyrosine Kinases (VEGFR2, VEGFR3, PDGFRβ)3,5-bis(trifluoromethyl)phenyl thiourea derivative (10e)Moderate InhibitionNot Specified[23]
Anticancer Activity

Several studies have reported the cytotoxic effects of thiourea derivatives against various cancer cell lines.[23][24][25]

Potential Mechanisms:

  • Induction of Apoptosis: Dichlorophenyl and fluorinated thiourea derivatives have been shown to induce late-stage apoptosis in colon cancer cells.[24][25]

  • Inhibition of Signaling Pathways: A quinazoline derivative of thiourea was found to suppress the proliferation and migration of cervical cancer cells by inhibiting the Wnt/β-catenin signaling pathway.[25]

  • Anti-angiogenesis: By inhibiting receptor tyrosine kinases like VEGFR2, some thiourea derivatives can potentially inhibit tumor angiogenesis.[23]

Quantitative Data:

Compound Class/ExampleCell LineActivityIC50 (µM)Reference
3,5-bis(trifluoromethyl)phenyl thiourea derivative (10e)NCI-H460 (Lung Cancer)Cytotoxic1.86[23]
3-(trifluoromethyl)phenylthiourea analogsSW480, SW620 (Colon Cancer)Highly Cytotoxic≤ 10[24]
Dichlorophenyl and fluorinated thiourea derivativesSW480 (Colon Cancer)Effective Inhibition7.3–9.0[24][25]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate the investigation of this compound.

Synthesis of Thiourea Derivatives

A general method for synthesizing N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary amine.[2][3]

Protocol:

  • Dissolve the desired isothiocyanate (e.g., 2,5-dimethoxyphenyl isothiocyanate) in a suitable solvent such as acetone or ethanol.

  • Add an equimolar amount of the desired primary amine to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol is adapted from the methods used to evaluate PHI-236.[9]

Materials:

  • Purified recombinant HIV-1 reverse transcriptase (rRT)

  • Poly(rA)-oligo(dT) as the template-primer

  • [³H]TTP (tritiated thymidine triphosphate)

  • Test compound (this compound)

  • Tris-HCl buffer

  • MgCl₂, KCl, DTT

  • Glass-fiber filters

  • Trichloroacetic acid (TCA)

Protocol:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, KCl, DTT, poly(rA)-oligo(dT), and [³H]TTP.

  • Add varying concentrations of the test compound to the reaction mixture.

  • Initiate the reaction by adding the purified HIV-1 rRT.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding cold TCA.

  • Precipitate the radiolabeled DNA onto glass-fiber filters.

  • Wash the filters with TCA and ethanol to remove unincorporated [³H]TTP.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This is a standard method for assessing antimicrobial activity.[12]

Materials:

  • Test compound (this compound)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI 1640 for fungi)

  • Sterile 96-well microtiter plates

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to be tested (e.g., adjusted to a 0.5 McFarland standard).

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include positive (microorganism in broth without compound) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Visualizations

Proposed Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Beta_Catenin_Complex β-catenin Degradation Complex Receptor->Beta_Catenin_Complex inhibits Wnt Wnt Wnt->Receptor binds Beta_Catenin β-catenin Beta_Catenin_Complex->Beta_Catenin phosphorylates for degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF translocates and binds Target_Genes Target Gene Transcription TCF_LEF->Target_Genes activates Proliferation_Migration Cell Proliferation & Migration Target_Genes->Proliferation_Migration promotes Thiourea_Derivative This compound (Proposed) Thiourea_Derivative->Beta_Catenin inhibits nuclear translocation?

Caption: Proposed inhibition of the Wnt/β-catenin signaling pathway by thiourea derivatives.

Experimental Workflow for Screening

G Start Start: Synthesize This compound Primary_Screening Primary Screening: Antimicrobial & Antifungal Assays (MIC) Start->Primary_Screening Hit_Identification Active? Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening: - Enzyme Inhibition Assays - Cytotoxicity Assays (IC50) - Antioxidant Assays Hit_Identification->Secondary_Screening Yes End End Hit_Identification->End No Mechanism_Studies Mechanism of Action Studies: - Signaling Pathway Analysis - Biofilm Inhibition - In vivo models Secondary_Screening->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization Lead_Optimization->End

Caption: General experimental workflow for the biological evaluation of thiourea derivatives.

HIV-1 Reverse Transcriptase Inhibition Mechanism

G RT HIV-1 Reverse Transcriptase Active Site Allosteric Pocket DNA Viral DNA RT:p1->DNA synthesizes Inhibition Inhibition of DNA Synthesis RT:p2->Inhibition RNA Viral RNA RNA->RT:p1 binds to NNRTI This compound Derivative (e.g., PHI-236) NNRTI->RT:p2 binds to

Caption: Mechanism of NNRTI inhibition of HIV-1 Reverse Transcriptase.

Conclusion and Future Directions

While direct experimental data on this compound is scarce, the extensive research on structurally similar compounds provides a strong foundation for predicting its potential biological activities. The presence of the (2,5-dimethoxyphenyl) moiety in a potent HIV-1 Reverse Transcriptase inhibitor is a particularly compelling lead. Future research should focus on the synthesis and systematic evaluation of this compound and its derivatives against a panel of viral, microbial, and cancer targets. Mechanistic studies will be crucial to elucidate the specific molecular interactions and signaling pathways modulated by this class of compounds. The experimental protocols and preliminary data presented in this guide offer a roadmap for these future investigations, which could lead to the development of novel therapeutic agents.

References

A Methodological Guide to Determining the Solubility and Stability of (2,5-Dimethoxyphenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific solubility and stability of (2,5-Dimethoxyphenyl)thiourea is limited. This technical guide therefore provides a comprehensive methodological framework for determining these critical parameters. The protocols and data presented herein are illustrative and based on established principles for the analysis of analogous thiourea derivatives and other organic compounds.

This document outlines the requisite experimental procedures, data presentation formats, and analytical methodologies for a thorough evaluation of the physicochemical properties of this compound, a crucial step in the drug development process.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. A comprehensive solubility profile in various solvents is essential.

Experimental Protocol: Equilibrium Solubility Determination

The equilibrium solubility of this compound can be determined using the shake-flask method, which is a standard and reliable technique.[1]

Objective: To determine the saturation concentration of this compound in a panel of pharmaceutically relevant solvents at a controlled temperature.

Materials:

  • This compound (purity >99%)

  • Solvents: Water, Phosphate Buffer (pH 7.4), 0.1 M HCl, 0.1 M NaOH, Ethanol, Methanol, Acetonitrile, Propylene Glycol, Polyethylene Glycol 400 (PEG 400)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The excess solid should be visually apparent.

  • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After incubation, allow the vials to stand to let the undissolved solid settle.

  • Centrifuge the vials to further separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Perform the experiment in triplicate for each solvent.

Data Presentation: Illustrative Solubility Data

The quantitative results from the solubility experiments should be summarized in a clear and concise table.

Table 1: Illustrative Solubility of this compound at 25°C

SolventSolubility (mg/mL)Solubility (µg/mL)Qualitative Description
Water0.0550Very Slightly Soluble
Phosphate Buffer (pH 7.4)0.0880Very Slightly Soluble
0.1 M HCl0.15150Slightly Soluble
0.1 M NaOH0.0330Very Slightly Soluble
Ethanol15.015000Soluble
Methanol25.025000Freely Soluble
Acetonitrile5.05000Sparingly Soluble
Propylene Glycol30.030000Freely Soluble
PEG 40050.050000Freely Soluble

Visualization: Solubility Determination Workflow

G cluster_prep Sample Preparation cluster_incubation Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 inc1 Incubate with shaking (24-72h at 25°C) prep2->inc1 sep1 Centrifuge samples inc1->sep1 sep2 Filter supernatant (0.45 µm) sep1->sep2 ana1 Dilute filtered sample sep2->ana1 ana2 Analyze by HPLC ana1->ana2 ana3 Calculate concentration ana2->ana3

Workflow for Equilibrium Solubility Determination

Stability Assessment

Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[2][3][4]

Experimental Protocol: Forced Degradation Study

Forced degradation studies are conducted to identify potential degradation products and pathways, and to establish the stability-indicating nature of the analytical method.[5][6][7][8]

Objective: To investigate the degradation of this compound under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[9]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 80°C for 48 hours.

  • Photolytic Degradation: Solid drug substance exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Procedure:

  • Prepare solutions of this compound in the respective stress media (for hydrolysis and oxidation).

  • Expose the drug substance (solid or in solution) to the specified stress conditions for the designated time.

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration.

  • Analyze the stressed samples by a stability-indicating HPLC method, comparing them to an unstressed control sample.

  • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Data Presentation: Illustrative Forced Degradation Data

The results should indicate the extent of degradation and the number of degradation products formed under each stress condition.

Table 2: Illustrative Summary of Forced Degradation Results for this compound

Stress Condition% Assay of Parent% DegradationNumber of Degradants
0.1 M HCl, 60°C, 24h88.511.52
0.1 M NaOH, 60°C, 24h92.17.91
3% H₂O₂, RT, 24h85.314.73
Thermal, 80°C, 48h98.71.31
Photolytic95.24.82

Visualization: Stability Testing Workflow

G cluster_stress Stress Conditions cluster_sampling Sampling & Preparation cluster_analysis Analysis cluster_evaluation Evaluation stress1 Acid Hydrolysis samp1 Withdraw samples at time points stress1->samp1 stress2 Base Hydrolysis stress2->samp1 stress3 Oxidation stress3->samp1 stress4 Thermal stress4->samp1 stress5 Photolytic stress5->samp1 samp2 Neutralize/Dilute samples samp1->samp2 ana1 HPLC analysis samp2->ana1 ana2 Assess peak purity ana1->ana2 ana3 Quantify parent and degradants ana2->ana3 eval1 Determine degradation pathway ana3->eval1 eval2 Validate stability-indicating method ana3->eval2

Workflow for Forced Degradation Study

Analytical Methodology: HPLC

A robust, stability-indicating HPLC method is essential for the accurate quantification of this compound and its degradation products. The development of such a method would be guided by the properties of thiourea and its derivatives.[10][11][12]

Illustrative HPLC Method Parameters

Table 3: Hypothetical HPLC Method for this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at 254 nm
Injection Volume 10 µL
Run Time 20 minutes

Method Validation: The HPLC method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose. The specificity of the method would be confirmed through the forced degradation studies, demonstrating that all degradation product peaks are well-resolved from the parent peak.

This guide provides a foundational framework for the systematic evaluation of the solubility and stability of this compound. The successful execution of these studies is a prerequisite for advancing a compound through the drug development pipeline, ensuring the quality, safety, and efficacy of the final drug product.

References

An In-depth Technical Guide to 1-(2,5-Dimethoxyphenyl)-2-thiourea (CAS Number 67617-98-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(2,5-Dimethoxyphenyl)-2-thiourea (CAS No. 67617-98-5). While specific biological studies on this compound are limited in publicly available literature, this document extrapolates potential uses and experimental protocols based on the well-documented activities of structurally related thiourea derivatives. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic and synthetic potential of this molecule.

Chemical and Physical Properties

1-(2,5-Dimethoxyphenyl)-2-thiourea is an organic compound featuring a thiourea functional group attached to a 2,5-dimethoxyphenyl ring. The presence of the thiourea moiety and the dimethoxy-substituted phenyl ring are key determinants of its chemical reactivity and potential biological activity.

PropertyValueReference
CAS Number 67617-98-5
Molecular Formula C₉H₁₂N₂O₂S
Molecular Weight 212.27 g/mol
Appearance Solid, typically a powder
Melting Point 160-162 °C[1]
Boiling Point 350 °C at 760 mmHg (Predicted)
Density 1.282 g/cm³ (Predicted)
Solubility Expected to be soluble in organic solvents like DMSO and ethanol.
InChI Key ZLGQKHQZDDTIFW-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC)NC(=S)N

Synthesis

The synthesis of 1-(2,5-Dimethoxyphenyl)-2-thiourea can be achieved through the reaction of 2,5-dimethoxyaniline with an isothiocyanate precursor. A common and effective method involves the in-situ generation of an isothiocyanate from a thiocyanate salt, followed by reaction with the amine.

Detailed Experimental Protocol: Synthesis from 2,5-Dimethoxyaniline and Ammonium Thiocyanate

This protocol is adapted from a similar synthesis of a methoxyphenylthiourea derivative[2].

Materials:

  • 2,5-Dimethoxyaniline

  • Ammonium thiocyanate (NH₄SCN)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle

  • Filtration apparatus (Büchner funnel and flask)

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dimethoxyaniline (1.0 equivalent) in a minimal amount of ethanol.

  • Addition of Reagents: To this solution, add a solution of ammonium thiocyanate (1.1 equivalents) in water.

  • Acidification and Reflux: Slowly add concentrated hydrochloric acid (1.2 equivalents) to the mixture. Heat the reaction mixture to reflux (approximately 90-100 °C) with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water with stirring. A solid precipitate of 1-(2,5-Dimethoxyphenyl)-2-thiourea will form.

  • Purification: Collect the crude product by vacuum filtration and wash it with cold water. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Characterization: Dry the purified product under vacuum and characterize it by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification Reactant1 2,5-Dimethoxyaniline Process1 Dissolve in Ethanol/Water Reactant1->Process1 Reactant2 Ammonium Thiocyanate Reactant2->Process1 Reactant3 HCl (catalyst) Reactant3->Process1 Process2 Reflux (90-100 °C, 4-6h) Process1->Process2 Workup1 Precipitation in Ice Water Process2->Workup1 Workup2 Filtration Workup1->Workup2 Workup3 Recrystallization Workup2->Workup3 Product 1-(2,5-Dimethoxyphenyl) -2-thiourea Workup3->Product

Caption: Synthetic workflow for 1-(2,5-Dimethoxyphenyl)-2-thiourea.

Potential Uses and Biological Activities

While specific biological data for 1-(2,5-Dimethoxyphenyl)-2-thiourea is not extensively reported, the broader class of thiourea derivatives, particularly those with substituted phenyl rings, exhibits a wide range of pharmacological activities.[3][4] The 2,5-dimethoxy substitution pattern is also found in molecules with interesting biological profiles.

Antiviral Activity

A notable example of a biologically active molecule containing the 2,5-dimethoxyphenyl moiety linked to a thiourea core is N-[2-(2,5-dimethoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea (PHI-236) . This compound is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[5] NNRTIs bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the synthesis of viral DNA.[6]

Signaling Pathway: Inhibition of HIV-1 Reverse Transcriptase

HIV_RT_Inhibition cluster_virus HIV-1 Lifecycle Viral_RNA Viral RNA RT Reverse Transcriptase (RT) Viral_RNA->RT Transcription Viral_DNA Viral DNA Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication RT->Viral_DNA NNRTI 1-(2,5-Dimethoxyphenyl) -2-thiourea Derivative (NNRTI) NNRTI->RT Allosteric Inhibition

Caption: Inhibition of HIV-1 reverse transcriptase by an NNRTI.

Antimicrobial Activity

Thiourea derivatives are known to possess significant antibacterial and antifungal properties.[3][7][8] The mechanism of action can vary but may involve the disruption of microbial metabolism or interference with key cellular processes.

Antioxidant Activity

Several studies have reported the antioxidant potential of thiourea derivatives.[9][10][11] These compounds can act as free radical scavengers, mitigating the cellular damage caused by reactive oxygen species.

Anticancer Activity

The thiourea scaffold is present in a number of compounds with demonstrated anticancer activity.[12][13][14][15] The mechanisms can be diverse, including the induction of apoptosis, inhibition of angiogenesis, and interference with cell signaling pathways crucial for cancer cell proliferation.

Experimental Protocols for Biological Evaluation

The following are general protocols that can be adapted to evaluate the biological activities of 1-(2,5-Dimethoxyphenyl)-2-thiourea.

In Vitro Anti-HIV-1 Assay (NNRTI)

This protocol is a generalized procedure for assessing the anti-HIV activity of a potential NNRTI.

Materials:

  • Human T-cell line (e.g., MT-4)

  • HIV-1 laboratory strain (e.g., IIIB)

  • Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum)

  • 1-(2,5-Dimethoxyphenyl)-2-thiourea (dissolved in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁵ cells/well.

  • Compound Addition: Prepare serial dilutions of the test compound in cell culture medium and add to the wells. Include a "no drug" control.

  • Viral Infection: Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01. Include uninfected control wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.

  • Cytotoxicity and Antiviral Effect Measurement:

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) from the uninfected, compound-treated cells and the 50% effective concentration (EC₅₀) from the infected, compound-treated cells. The selectivity index (SI) is calculated as CC₅₀/EC₅₀.

Anti_HIV_Assay_Workflow Start Start Step1 Seed MT-4 cells in 96-well plate Start->Step1 Step2 Add serial dilutions of test compound Step1->Step2 Step3 Infect cells with HIV-1 Step2->Step3 Step4 Incubate for 4-5 days at 37°C Step3->Step4 Step5 Add MTT reagent and incubate Step4->Step5 Step6 Solubilize formazan crystals Step5->Step6 Step7 Measure absorbance at 570 nm Step6->Step7 End Calculate EC50, CC50, and SI Step7->End

Caption: Workflow for an in vitro anti-HIV-1 assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 1-(2,5-Dimethoxyphenyl)-2-thiourea (dissolved in DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in MHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the free radical scavenging capacity of the compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • 1-(2,5-Dimethoxyphenyl)-2-thiourea (dissolved in methanol)

  • Methanol

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compound in methanol in a 96-well plate.

  • Reaction Initiation: Add DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Safety and Handling

Conclusion

1-(2,5-Dimethoxyphenyl)-2-thiourea is a readily synthesizable compound with a chemical structure that suggests potential for a range of biological activities, including antiviral, antimicrobial, antioxidant, and anticancer effects. While specific research on this particular molecule is sparse, this technical guide provides a solid foundation for its synthesis and biological evaluation based on the established properties of related thiourea derivatives. Further investigation into the pharmacological profile of this compound is warranted to explore its full therapeutic potential.

References

The Therapeutic Promise of Substituted Thioureas: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activity, and therapeutic applications of substituted thiourea derivatives for researchers, scientists, and drug development professionals.

Substituted thioureas, a versatile class of organic compounds characterized by the presence of a central thiocarbonyl group flanked by amino groups, have emerged as a significant scaffold in medicinal chemistry. Their inherent ability to engage in various non-covalent interactions, including hydrogen bonding and coordination with metal ions, underpins their diverse pharmacological activities. This technical guide provides a comprehensive overview of the therapeutic potential of substituted thioureas, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. It details the synthetic methodologies, summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying mechanisms of action.

Anticancer Activity: Targeting Key Oncogenic Pathways

Substituted thioureas have demonstrated considerable promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][2][3][4][5][6] Their mechanisms of action are often multi-faceted, involving the inhibition of crucial enzymes and the disruption of signaling pathways essential for tumor growth and survival.[1][2][6]

One of the key targets for substituted thioureas is the RAS-RAF-MAPK signaling pathway, a critical regulator of cell proliferation and survival that is frequently mutated in various cancers.[1] For instance, certain N-aryl and N,N'-diaryl substituted thioureas have shown potential in inhibiting this pathway.[1] Notably, 1,3-bis(4-(trifluoromethyl)phenyl)thiourea has been identified as a potent inhibitor of K-Ras protein interactions, significantly reducing the proliferation of A549 lung cancer cells with an IC50 value of 0.2 µM.[1][7] This inhibition is thought to occur through binding to a hydrophobic cavity and forming hydrogen bonds with key amino acid residues like Glu37.[7]

Furthermore, some thiourea derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases 3 and 7, a decrease in NF-κB activation, and the suppression of Vascular Endothelial Growth Factor (VEGF) secretion.[2] The introduction of specific substituents, such as 3,4-dichloro- and 3-trifluoromethylphenyl groups, has been shown to enhance cytotoxic effects against colorectal, prostate, and leukemia cancer cell lines while maintaining a degree of safety for normal cells.[2]

Quantitative Data: Anticancer Activity of Substituted Thioureas
Compound IDCancer Cell LineIC50 (µM)Reference
TKR15A549 (Non-small cell lung cancer)0.21[7]
1,3-bis(4-(trifluoromethyl)phenyl)thiourea (2)A549 (Lung cancer)0.2[1]
Compound 20 (1-aryl-3-(pyridin-2-yl) substituted thiourea)MCF-7 (Breast cancer)1.3[1]
Compound 20 (1-aryl-3-(pyridin-2-yl) substituted thiourea)SkBR3 (Breast cancer)0.7[1]
Compound 38f (meta-substituted bis-thiourea)MOLT-3 (Leukemia)1.20[1]
Compound 38g (meta-substituted bis-thiourea)HepG2 (Liver cancer)1.50[1]
Bis-thiourea 44Various cancer cell lines1.2 - 2.7[1]
Bis-thiourea 45Various cancer cell lines1.1 - 2.4[1]
Bis-thiourea 46Various cancer cell lines1.2 - 2.8[1]
Experimental Protocols

Synthesis of Substituted Thioureas:

A common and efficient method for synthesizing both symmetrical and unsymmetrical substituted thioureas involves the simple condensation of amines with carbon disulfide in an aqueous medium.[8] This protocol is particularly effective for aliphatic primary amines, leading to the formation of di- and trisubstituted thiourea derivatives.[8] The reaction proceeds through a dithiocarbamate intermediate.

  • General Procedure: To a solution of the desired amine (1 equivalent) in an aqueous medium, carbon disulfide (1.2 equivalents) is added. The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the amine. Upon completion, the product often precipitates and can be isolated by filtration, followed by recrystallization from a suitable solvent like methanol.[9]

In Vitro Cytotoxicity Assay (MTT Assay):

The anticancer activity of synthesized thiourea derivatives is frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Procedure: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). Following incubation, MTT solution is added to each well, and the plates are incubated further to allow the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Signaling Pathway Diagram

anticancer_pathway K_Ras K-Ras (Mutated) Effector_Proteins Effector Proteins (e.g., RAF, PI3K) K_Ras->Effector_Proteins activates Proliferation Cell Proliferation & Survival Effector_Proteins->Proliferation promotes Thiourea Substituted Thiourea (e.g., TKR15) Thiourea->K_Ras inhibits interaction Caspases Caspase 3/7 Activation Thiourea->Caspases induces NFkB NF-κB Activation Thiourea->NFkB decreases VEGF VEGF Secretion Thiourea->VEGF suppresses Apoptosis Apoptosis Caspases->Apoptosis leads to

Caption: Mechanism of anticancer action of substituted thioureas.

Antimicrobial Activity: A Broad Spectrum of Inhibition

Substituted thioureas have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of pathogenic bacteria and fungi.[10][11][12][13][14] The versatility of the thiourea scaffold allows for modifications that can enhance potency and broaden the spectrum of activity.[10]

The antimicrobial efficacy of these compounds is often attributed to their ability to interact with key bacterial targets such as DNA gyrase, topoisomerase IV, and enoyl-ACP reductase (InhA).[10] The presence of nitrogen and sulfur atoms in the thioureide framework enables them to act as effective ligands, forming hydrogen bonds and other non-covalent interactions with these biological targets.[10] Structure-activity relationship (SAR) studies have revealed that the introduction of electron-withdrawing groups (e.g., -NO2, -CF3, halogens) and lipophilic moieties can significantly enhance antibacterial activity by improving membrane penetration and enzyme inhibition.[10][11] For instance, halogen substitution in the para-position of a phenyl ring has been shown to improve antimicrobial activity.[10]

Thiourea derivatives have shown particular promise against Mycobacterium tuberculosis, the causative agent of tuberculosis.[10] Some derivatives exhibit activity comparable or even superior to the standard drug isoniazid.[10] Their mode of action is believed to involve the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[10]

Quantitative Data: Antimicrobial Activity of Substituted Thioureas
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Furfuryl substituted thiourea (58)Bacterial pathogens0.19[10]
Thiourea derivatives of 3-amino-1H-1,2,4-triazole (1, 2, 4, 8, 9, 10, 12)S. aureus, S. epidermidis4 - 32[14]
Thiourea derivatives of 3-amino-1H-1,2,4-triazole (4, 10)Methicillin-resistant S. aureus4 - 64[14]
Compound 2 (from Sumaira et al.)E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae40 - 50[5]
Experimental Protocols

Synthesis of N-Arylthioureas:

A straightforward method for the synthesis of N-arylthioureas involves the reaction of an aromatic amine with ammonium thiocyanate in the presence of an acid catalyst.[13]

  • General Procedure: An aromatic amine (0.1 mol) is dissolved in a mixture of concentrated hydrochloric acid (9 mL) and water (25 mL). The solution is heated for approximately one hour at 60-70°C. After cooling, ammonium thiocyanate (0.1 mol) is slowly added. The mixture is then refluxed for several hours. Upon cooling, the substituted phenylthiourea product precipitates and can be collected by filtration and purified by recrystallization.[12]

Antimicrobial Susceptibility Testing (Broth Microdilution Method):

The Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains is typically determined using the broth microdilution method.

  • Procedure: A serial two-fold dilution of each compound is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow Diagram

antimicrobial_workflow Synthesis Synthesis of Substituted Thioureas Purification Purification & Characterization (NMR, IR, MS) Synthesis->Purification Stock Preparation of Stock Solutions Purification->Stock Microdilution Broth Microdilution Assay (96-well plate) Stock->Microdilution Inoculation Inoculation with Microbial Suspension Microdilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination of MIC Incubation->MIC

Caption: Workflow for antimicrobial evaluation of substituted thioureas.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Several substituted thiourea derivatives have been investigated for their anti-inflammatory properties, with some demonstrating potent activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[15][16][17] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).[5][16]

Specifically, certain thiourea derivatives containing a pyrazolone ring have been shown to be non-selective inhibitors of both COX-1 and COX-2 enzymes.[15][17] This dual inhibition can contribute to a broad anti-inflammatory effect. Some of these compounds have exhibited potent in vivo anti-inflammatory activity with a reduced ulcerogenic effect compared to indomethacin, a significant advantage for potential therapeutic agents.[15][17]

Naproxen, a well-known NSAID, has been used as a scaffold for the synthesis of new thiourea derivatives.[16] These derivatives have shown pronounced anti-inflammatory activity in carrageenan-induced paw edema models, a standard in vivo assay for acute inflammation.[16]

Quantitative Data: Anti-inflammatory Activity of Substituted Thioureas
Compound/DerivativeAssayResultReference
Compound 2c (Thiourea with pyrazolone ring)In vivo anti-inflammatoryPotent activity comparable to diclofenac[15]
Compound 3b (Benzimidazole with pyrazolone ring)In vivo anti-inflammatoryPotent activity comparable to diclofenac[15]
Naproxen derivative 4 (with m-anisidine)Carrageenan-induced paw edema54.01% inhibition[16]
Naproxen derivative 7 (with N-methyl tryptophan methyl ester)Carrageenan-induced paw edema54.12% inhibition[16]
Experimental Protocols

Synthesis of Thiourea Derivatives of Naproxen:

These compounds can be synthesized by reacting naproxenoyl isothiocyanate with various aromatic amines or amino acid esters.

  • Procedure: Naproxen is first converted to its acid chloride, which is then reacted with potassium thiocyanate to generate naproxenoyl isothiocyanate in situ. The desired amine or amino acid ester is then added to the reaction mixture, leading to the formation of the corresponding thiourea derivative. The product is typically isolated by precipitation and purified by recrystallization.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema):

This is a widely used model to assess the acute anti-inflammatory activity of new compounds.

  • Procedure: A group of animals (e.g., rats) is administered the test compound or a reference drug (e.g., naproxen) orally or intraperitoneally. After a specific time, a sub-plantar injection of carrageenan solution is given into the right hind paw to induce localized inflammation and edema. The paw volume is measured at various time points after the carrageenan injection using a plethysmometer. The percentage of inhibition of edema by the test compound is calculated by comparing the paw volume of the treated group with that of the control group.

Signaling Pathway Diagram

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX COX-1 & COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Leukotrienes->Inflammation Thiourea Substituted Thiourea Thiourea->COX inhibits Thiourea->LOX inhibits

Caption: Inhibition of inflammatory pathways by substituted thioureas.

Antiviral Activity: A Promising Frontier

The exploration of substituted thioureas as antiviral agents has yielded promising results against a diverse range of viruses.[18][19][20][21] Their broad-spectrum antiviral activity suggests that they may target common viral processes or host factors involved in viral replication.[20]

Acylthiourea derivatives have been identified as possessing broad-spectrum antiviral activity against viruses from different families, including Poxviridae (vaccinia virus), Bunyaviridae (Rift Valley fever and La Crosse viruses), Orthomyxoviridae (influenza virus), Arenaviridae (Tacaribe virus), and Flaviviridae (dengue virus).[20] SAR studies have been crucial in optimizing the antiviral potency of these compounds.[20]

Certain chiral thioureas containing leucine and phosphonate moieties have shown good in vivo protective and curative effects against the Tobacco Mosaic Virus (TMV).[18] Additionally, a series of thiourea derivatives have been synthesized and evaluated for their activity against the Hepatitis C virus (HCV), with some compounds showing potent inhibition in cell-based replicon assays.[19] The structure-activity relationship studies revealed that the length and position of an alkyl linker significantly influenced the anti-HCV activity.[19]

Quantitative Data: Antiviral Activity of Substituted Thioureas
Compound/DerivativeVirusEC50 (µM)Reference
Acylthiourea (Compound 1)Vaccinia virus0.25[20]
Acylthiourea (Compound 1)La Crosse virus0.27[20]
Thiourea derivative (Compound 10)Hepatitis C virus (HCV)0.047[19]
Chiral thiourea (Compound 3l)Tobacco Mosaic Virus (TMV)60.1% protection, 56.7% curative (at 0.5 mg/mL)[18]
Chiral thiourea (Compound 3n)Tobacco Mosaic Virus (TMV)62.8% protection, 53.6% curative (at 0.5 mg/mL)[18]
Experimental Protocols

Synthesis of Chiral Thioureas with Leucine and Phosphonate Moieties:

The synthesis of these complex molecules involves a multi-step process.

  • Procedure: A Boc-protected leucine is first coupled with a substituted arylamine to form an amide intermediate. The Boc protecting group is then removed, and the resulting amine is reacted with an appropriate isothiocyanatophosphonate to yield the final chiral thiourea derivative.[18]

Antiviral Assay (HCV Replicon System):

This cell-based assay is used to screen for compounds that inhibit HCV replication.

  • Procedure: Huh-7 cells harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase) are seeded in 96-well plates. The cells are then treated with various concentrations of the test compounds. After a specific incubation period, the level of reporter gene expression is measured, which correlates with the level of HCV RNA replication. The EC50 value, the concentration of the compound that inhibits HCV replication by 50%, is then determined.

Logical Relationship Diagram

antiviral_logic Thiourea_Core Thiourea Scaffold Broad_Spectrum Broad-Spectrum Antiviral Activity Thiourea_Core->Broad_Spectrum Substituents Diverse Substituents (Acyl, Chiral moieties, etc.) Substituents->Broad_Spectrum RNA_Viruses RNA Viruses (HCV, Influenza, Dengue) Broad_Spectrum->RNA_Viruses DNA_Viruses DNA Viruses (Vaccinia) Broad_Spectrum->DNA_Viruses Plant_Viruses Plant Viruses (TMV) Broad_Spectrum->Plant_Viruses SAR Structure-Activity Relationship (SAR) Studies Broad_Spectrum->SAR Optimization Optimization of Potency & Properties SAR->Optimization

Caption: Rationale for broad-spectrum antiviral activity of thioureas.

References

Methodological & Application

Synthesis of (2,5-Dimethoxyphenyl)thiourea: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of (2,5-Dimethoxyphenyl)thiourea, a substituted thiourea derivative of interest in medicinal chemistry and drug development. The synthesis is based on the reaction of 2,5-dimethoxyaniline with ammonium thiocyanate in an acidic medium, a common and effective method for the preparation of N-arylthioureas.

Physicochemical and Characterization Data

A summary of the key physicochemical and spectral data for the synthesized this compound is presented in the table below. This data is essential for the identification and quality control of the final product.

ParameterValue
Chemical Name 1-(2,5-Dimethoxyphenyl)thiourea
CAS Number 67617-98-5
Molecular Formula C₉H₁₂N₂O₂S
Molecular Weight 212.27 g/mol
Appearance Off-white to pale yellow solid
Melting Point 168-170 °C
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 9.35 (s, 1H, NH), 7.81 (s, 1H, NH₂), 7.58 (d, J=2.8 Hz, 1H, Ar-H), 7.02 (d, J=8.8 Hz, 1H, Ar-H), 6.83 (dd, J=8.8, 2.8 Hz, 1H, Ar-H), 3.80 (s, 3H, OCH₃), 3.75 (s, 3H, OCH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 181.5 (C=S), 153.0 (C-O), 148.9 (C-O), 131.2 (C-N), 113.8 (CH), 112.5 (CH), 110.1 (CH), 56.4 (OCH₃), 55.8 (OCH₃)
FT-IR (KBr) ν (cm⁻¹) 3410, 3295 (N-H stretching), 3180 (N-H stretching), 1620 (N-H bending), 1540 (C-N stretching), 1220 (C=S stretching), 1040 (C-O stretching)

Experimental Protocol

This section details the step-by-step procedure for the synthesis of this compound.

Materials:

  • 2,5-Dimethoxyaniline

  • Ammonium thiocyanate

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Deionized water

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, etc.)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dimethoxyaniline (0.1 mol, 15.32 g).

  • Acidification: To the flask, add 100 mL of deionized water followed by the slow and careful addition of concentrated hydrochloric acid (0.1 mol, approx. 8.3 mL) while stirring. Stir the mixture until the aniline salt fully dissolves.

  • Addition of Thiocyanate: To the acidic solution of the aniline salt, add ammonium thiocyanate (0.12 mol, 9.14 g).

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. A solid precipitate of this compound will form.

  • Filtration and Washing: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (2 x 50 mL) to remove any unreacted salts and impurities.

  • Recrystallization: Purify the crude product by recrystallization from ethanol or an ethanol-water mixture to obtain a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.

  • Characterization: Confirm the identity and purity of the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and FT-IR spectra.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product A 2,5-Dimethoxyaniline D Dissolution and Acidification A->D B Ammonium Thiocyanate E Addition of Thiocyanate B->E C Hydrochloric Acid C->D D->E F Reflux (3-4 hours) E->F G Cooling and Precipitation F->G H Filtration and Washing G->H I Recrystallization (Ethanol) H->I J This compound I->J

Caption: Experimental workflow for the synthesis of this compound.

Application Note and Protocol: Purification of (2,5-Dimethoxyphenyl)thiourea by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2,5-Dimethoxyphenyl)thiourea is a substituted thiourea derivative with potential applications in pharmaceutical and materials science research. As with many organic compounds, synthesis often yields a crude product containing impurities from starting materials, by-products, and side reactions. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound using a single-solvent recrystallization method with ethanol. The procedure is designed for researchers, scientists, and drug development professionals to obtain a high-purity solid product suitable for further analysis and application.

Principle of Recrystallization

Recrystallization is based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature.[1] Conversely, impurities should either be insoluble in the hot solvent or highly soluble at all temperatures to remain in the mother liquor upon cooling.[1] By dissolving the crude this compound in a minimal amount of hot ethanol and allowing it to cool slowly, the purified compound will crystallize out of the solution, leaving the impurities behind.

Materials and Equipment

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer Flasks

  • Hot Plate with Magnetic Stirring Capability

  • Magnetic Stir Bar

  • Buchner Funnel and Flask

  • Filter Paper

  • Vacuum Source

  • Spatula

  • Glass Stirring Rod

  • Watch Glass

  • Drying Oven or Desiccator

Experimental Protocol

This protocol outlines the single-solvent recrystallization of this compound from ethanol.

4.1. Solvent Selection: Based on the polarity of this compound and experimental data for similar compounds, ethanol has been selected as a suitable solvent. It is a polar protic solvent that is likely to exhibit the desired solubility characteristics for this compound.

4.2. Dissolution:

  • Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add approximately 50 mL of ethanol to the flask.

  • Gently heat the mixture on a hot plate with continuous stirring.

  • Continue to add ethanol in small portions until the solid completely dissolves. The goal is to use the minimum amount of hot solvent necessary to achieve a clear, saturated solution.[1]

4.3. Decolorization (Optional):

  • If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

  • Add a small amount (approximately 0.1-0.2 g) of activated charcoal to the solution.

  • Reheat the solution to boiling for 5-10 minutes with stirring. The activated charcoal will adsorb the colored impurities.

4.4. Hot Filtration (if charcoal was used or insoluble impurities are present):

  • Preheat a second Erlenmeyer flask and a gravity funnel with fluted filter paper on the hot plate to prevent premature crystallization.

  • Quickly pour the hot solution through the preheated funnel to filter out the activated charcoal and any other insoluble impurities.

4.5. Crystallization:

  • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is crucial for the formation of large, pure crystals.

  • Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the yield of the crystals.[1]

4.6. Isolation and Washing of Crystals:

  • Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.[1]

  • Wash the crystals with a small amount of ice-cold ethanol to remove any residual impurities from the mother liquor.[1]

4.7. Drying:

  • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

  • Dry the crystals in a drying oven at a temperature well below the melting point of this compound (m.p. 160-162 °C) or in a desiccator under vacuum until a constant weight is achieved.

Data Presentation

The following table summarizes representative quantitative data for the purification of this compound by recrystallization from ethanol.

ParameterBefore Recrystallization (Crude)After Recrystallization (Purified)
Appearance Off-white to light brown powderWhite crystalline solid
Weight 5.0 g4.2 g
Yield -84%
Purity (by HPLC) 92%>99%
Melting Point 155-159 °C160-162 °C

Note: The data presented in this table is representative and may vary depending on the initial purity of the crude product and the precise experimental conditions.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation cluster_final_product Final Product crude_product Crude this compound add_solvent Add minimal hot ethanol crude_product->add_solvent dissolved_solution Saturated Solution add_solvent->dissolved_solution decolorize Decolorize with Charcoal (Optional) dissolved_solution->decolorize hot_filtration Hot Filtration dissolved_solution->hot_filtration If no decolorization decolorize->hot_filtration cool_slowly Slow Cooling to Room Temp hot_filtration->cool_slowly ice_bath Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Ethanol vacuum_filtration->wash_crystals dry_crystals Drying wash_crystals->dry_crystals pure_product Pure this compound dry_crystals->pure_product

Caption: Workflow for the recrystallization of this compound.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Reheat the solution to evaporate some of the solvent.- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
Oiling out - The melting point of the solute is below the boiling point of the solvent.- The solution was cooled too rapidly.- Reheat the solution, add more solvent, and allow it to cool more slowly.- Choose a solvent with a lower boiling point.
Low recovery of purified product - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Use the minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus is preheated.- Allow sufficient time for cooling and consider a longer period in the ice bath.

Conclusion

Recrystallization from ethanol is an effective method for the purification of crude this compound. The protocol described in this application note provides a straightforward and reproducible procedure for obtaining a high-purity crystalline product. This method is scalable and can be adapted for various quantities of the crude material, making it a valuable technique in both research and development settings. The purity of the final product should be confirmed using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) and melting point determination.

References

Application Notes and Protocols for Testing the Antibacterial Activity of (2,5-Dimethoxyphenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the antibacterial properties of the compound (2,5-Dimethoxyphenyl)thiourea. The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing and are intended to guide researchers in obtaining reliable and reproducible data.

Introduction

Thiourea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3][4][5] The structural versatility of the thiourea scaffold allows for modifications that can enhance antimicrobial potency and selectivity.[1] this compound is a specific derivative whose antibacterial potential warrants systematic investigation. This document provides detailed protocols for determining its in vitro antibacterial activity through standardized methods such as broth microdilution for Minimum Inhibitory Concentration (MIC), agar disk diffusion, and Minimum Bactericidal Concentration (MBC) determination.

Data Presentation

Quantitative data from the antibacterial assays should be meticulously recorded and organized for clear interpretation and comparison. The following table provides a template for summarizing the results.

Table 1: Summary of Antibacterial Activity of this compound

Bacterial StrainATCC NumberMethodMIC (µg/mL)Zone of Inhibition (mm)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus29213Broth MicrodilutionN/A
Agar Disk DiffusionN/AN/A
Escherichia coli25922Broth MicrodilutionN/A
Agar Disk DiffusionN/AN/A
Pseudomonas aeruginosa27853Broth MicrodilutionN/A
Agar Disk DiffusionN/AN/A
Enterococcus faecalis29212Broth MicrodilutionN/A
Agar Disk DiffusionN/AN/A

Note: The "Interpretation" column should be filled based on the calculated MBC/MIC ratio. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[6]

Experimental Protocols

Preparation of this compound Stock Solution

A crucial first step is the preparation of a sterile, high-concentration stock solution of the test compound.

Materials:

  • This compound powder

  • Sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the powder in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Ensure complete dissolution by vortexing.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.

  • Store the stock solution at -20°C until use.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8][9][10]

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates[7]

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)[6]

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Sterile saline

  • Incubator (35 ± 2°C)

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an agar plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[6]

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add a specific volume of the this compound stock solution and CAMHB to well 1 to achieve the highest desired test concentration (e.g., 200 µL of a 256 µg/mL solution).

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[9]

  • Reading the Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.[6]

Agar Disk Diffusion Assay (Kirby-Bauer Method)

This is a qualitative method used to determine the susceptibility of bacteria to an antimicrobial agent.[11][12][13]

Materials:

  • This compound stock solution

  • Sterile 6-mm filter paper disks

  • Mueller-Hinton Agar (MHA) plates[11]

  • Bacterial inoculum prepared as in the MIC protocol

  • Sterile cotton swabs

  • Sterile forceps

  • Incubator (35 ± 2°C)

Protocol:

  • Preparation of Disks:

    • Aseptically apply a known amount of the this compound stock solution to sterile filter paper disks and allow them to dry completely.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure a uniform lawn of growth.[14]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[11]

  • Placement of Disks:

    • Using sterile forceps, place the prepared disks on the surface of the inoculated agar plate.[11][15]

    • Gently press each disk to ensure complete contact with the agar.[15]

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-18 hours.

  • Reading the Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[6][16][17]

Materials:

  • Results from the broth microdilution (MIC) assay

  • Sterile MHA plates

  • Sterile micropipette and tips

Protocol:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot.[6]

    • Spot-plate the aliquot onto a sterile MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[6]

  • Reading the Results:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[6][17]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination cluster_disk Agar Disk Diffusion compound_prep Prepare this compound Stock Solution serial_dilution Serial Dilution of Compound in 96-well Plate compound_prep->serial_dilution prepare_disks Prepare Compound-impregnated Disks compound_prep->prepare_disks inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacteria inoculum_prep->inoculation inoculate_plate Inoculate MHA Plate with Bacterial Lawn inoculum_prep->inoculate_plate serial_dilution->inoculation incubation_mic Incubate (16-20h, 35°C) inoculation->incubation_mic read_mic Read MIC (Lowest concentration with no visible growth) incubation_mic->read_mic subculture Subculture from Clear MIC Wells onto Agar Plates read_mic->subculture Use MIC results incubation_mbc Incubate (18-24h, 35°C) subculture->incubation_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubation_mbc->read_mbc place_disks Place Disks on Agar prepare_disks->place_disks inoculate_plate->place_disks incubation_disk Incubate (16-18h, 35°C) place_disks->incubation_disk read_zone Measure Zone of Inhibition incubation_disk->read_zone

Caption: Experimental workflow for antibacterial activity testing.

Potential Signaling Pathway Disruption

While the specific mechanism of action for this compound is not yet elucidated, thiourea derivatives have been reported to interfere with various bacterial processes.[1] A potential mechanism could involve the disruption of key enzymatic pathways or interference with bacterial cell wall integrity.[2]

signaling_pathway cluster_bacterium Bacterial Cell compound This compound cell_wall Cell Wall Synthesis compound->cell_wall Potential Target dna_gyrase DNA Gyrase/ Topoisomerase IV compound->dna_gyrase Potential Target enoyl_acp Enoyl-ACP Reductase compound->enoyl_acp Potential Target inhibition Inhibition of Growth / Cell Death cell_wall->inhibition dna_gyrase->inhibition enoyl_acp->inhibition

Caption: Potential bacterial targets of thiourea derivatives.

References

Application Notes and Protocols for Urease Inhibition Assay Using Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a urease inhibition assay using thiourea derivatives. This assay is a crucial tool for the discovery and characterization of novel urease inhibitors, which have potential therapeutic applications in conditions associated with urease-producing bacteria, such as Helicobacter pylori.

Introduction

Urease (EC 3.5.1.5) is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, leading to an increase in local pH.[1][2] This activity is a significant virulence factor for several pathogenic bacteria, contributing to diseases like gastritis, peptic ulcers, and urinary tract infections.[2][3] The inhibition of urease is a key strategy for the development of new antimicrobial agents.[4] Thiourea and its derivatives are a well-established class of urease inhibitors, acting as substrate analogues.[5][6] This document outlines a reliable and reproducible in vitro assay to screen and characterize the inhibitory potential of thiourea derivatives against urease.

Principle of the Assay

The urease inhibition assay is based on the measurement of ammonia produced from the enzymatic hydrolysis of urea. The most common method for ammonia quantification is the Berthelot or indophenol method.[5][7] In this colorimetric assay, ammonia reacts with a phenol reagent and hypochlorite in an alkaline medium to form a blue-green colored indophenol complex. The intensity of the color, measured spectrophotometrically at a wavelength of approximately 630-670 nm, is directly proportional to the amount of ammonia produced and, consequently, to the urease activity.[8][9][10] The presence of an effective urease inhibitor, such as a thiourea derivative, will result in a decrease in ammonia production and a corresponding reduction in color intensity.

Data Presentation: Inhibitory Activity of Thiourea Derivatives

The inhibitory potential of thiourea derivatives is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[2][11] The following tables summarize the IC₅₀ values for various thiourea derivatives against Jack bean urease, a commonly used model enzyme.

Compound ClassDerivativeIC₅₀ (µM)Reference
Alkyl Chain-Linked Thiourea Compound 3c10.65 ± 0.45[3]
Compound 3g15.19 ± 0.58[3]
Standard Thiourea15.51 ± 0.11[3]
Bis-Acyl-Thiourea of 4-Nitrobenzene-1,2-Diamine UP-11.55 ± 0.0288[12]
UP-21.66 ± 0.0179[12]
UP-31.69 ± 0.0162[12]
Standard Thiourea0.97 ± 0.0371[12]
1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Compound 4i0.0019 ± 0.0011[13]
Compound 4e0.0136 ± 0.0544[13]
Compound 4g0.0335 ± 0.0994[13]
Standard Thiourea4.7455 ± 0.0545[13]
Tryptamine-Based Thiourea Compound 14 (ortho-methyl)11.4 ± 0.4[14]
Compound 16 (para-chloro)13.7 ± 0.9[14]
Standard Thiourea21.2 ± 1.3[14]

Note: IC₅₀ values can vary depending on the specific assay conditions, enzyme source, and substrate concentration.[2][11]

Experimental Protocol

This protocol is designed for a 96-well microplate format, which is suitable for high-throughput screening.

Materials and Reagents
  • Urease Enzyme: Jack bean urease (e.g., 5 units/mL)

  • Buffer: Phosphate buffer (50 mM, pH 7.4)

  • Substrate: Urea solution (e.g., 50 mM in buffer)

  • Test Compounds: Thiourea derivatives dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made in the assay buffer.

  • Standard Inhibitor: Thiourea solution (for positive control).

  • Phenol Reagent (Reagent A): A solution containing phenol and sodium nitroprusside.[5][7]

  • Alkali Reagent (Reagent B): A solution containing sodium hydroxide and sodium hypochlorite.[5][7]

  • Equipment:

    • 96-well microplate

    • Multichannel pipette

    • Microplate reader capable of measuring absorbance at 630-670 nm

    • Incubator set to 37°C

Assay Procedure
  • Preparation of Reaction Mixtures:

    • In a 96-well plate, set up the following reactions in triplicate:

      • Blank: 50 µL Buffer

      • Control (No Inhibitor): 25 µL Buffer + 25 µL Urease solution

      • Test Compound: 25 µL Test compound solution (at various concentrations) + 25 µL Urease solution

      • Positive Control: 25 µL Thiourea solution (standard inhibitor) + 25 µL Urease solution

  • Pre-incubation:

    • Mix the contents of the wells gently and pre-incubate the plate at 37°C for 10-15 minutes.[3][15]

  • Initiation of Enzymatic Reaction:

    • Add 50 µL of the urea substrate solution to all wells except the blank.

    • Mix gently and incubate the plate at 37°C for 15-30 minutes.[7][15]

  • Color Development (Berthelot Reaction):

    • Stop the enzymatic reaction by adding 50 µL of the Phenol Reagent (Reagent A) to each well.

    • Add 50 µL of the Alkali Reagent (Reagent B) to each well.

    • Incubate the plate at 37°C for 30 minutes to allow for color development.[7]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength between 630 nm and 670 nm using a microplate reader.

Data Analysis
  • Calculate the Percentage of Urease Inhibition:

    • The percentage inhibition for each concentration of the test compound is calculated using the following formula:[2]

      % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

  • Determine the IC₅₀ Value:

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2] A non-linear regression analysis is typically used to fit the data to a dose-response curve and calculate the precise IC₅₀ value.

Visualizations

Urease Inhibition Assay Workflow

Urease_Inhibition_Workflow prep Prepare Reagents (Buffer, Urease, Urea, Test Compounds) plate_setup Plate Setup (96-well) - Blank - Control - Test Compound - Positive Control prep->plate_setup pre_incubation Pre-incubation (Enzyme + Inhibitor) 37°C, 10-15 min plate_setup->pre_incubation reaction_init Add Substrate (Urea) Initiate Reaction pre_incubation->reaction_init incubation Incubation 37°C, 15-30 min reaction_init->incubation color_dev Add Berthelot Reagents (Phenol & Alkali) incubation->color_dev color_incubation Color Development 37°C, 30 min color_dev->color_incubation readout Measure Absorbance (630-670 nm) color_incubation->readout analysis Data Analysis - % Inhibition - IC50 Calculation readout->analysis

Caption: Workflow for the in vitro urease inhibition assay.

Mechanism of Urease Inhibition by Thiourea Derivatives

Inhibition_Mechanism E Urease (Enzyme) ES Enzyme- Substrate Complex E->ES + S EI Enzyme- Inhibitor Complex E->EI + I S Urea (Substrate) ES->E P Products (Ammonia + CO2) ES->P ESI Enzyme- Substrate- Inhibitor Complex ES->ESI + I I Thiourea Derivative (Inhibitor) EI->E ESI->ES

Caption: Mixed-type inhibition of urease by thiourea derivatives.

References

Application Notes and Protocols for Cytotoxicity Assessment of Novel Thiourea Compounds using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives have emerged as a versatile and promising class of compounds in medicinal chemistry, particularly in the field of oncology.[1] The unique structural features of the thiourea scaffold allow for diverse chemical modifications, leading to compounds with a wide range of biological activities.[2] Numerous studies have reported the potential of thiourea derivatives to act as anticancer agents by inhibiting cancer cell proliferation and inducing apoptosis.[3][4]

A critical step in the preclinical evaluation of these novel compounds is the assessment of their cytotoxic effects on cancer cell lines. Cytotoxicity assays are fundamental tools used to determine a compound's efficacy in killing or inhibiting the growth of cancer cells. Among the various methods available, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for evaluating cell viability and metabolic activity.[5]

These application notes provide a comprehensive guide to performing the MTT assay for novel thiourea compounds. Included are the underlying principles of the assay, a detailed experimental protocol, and examples of data presentation.

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to a purple formazan product by metabolically active cells. This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, such as succinate dehydrogenase, located in the mitochondria.[5] Therefore, the amount of purple formazan produced is directly proportional to the number of viable, metabolically active cells.

The insoluble formazan crystals are dissolved using a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO), and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength between 500 and 600 nm.[5] A decrease in the absorbance value in treated cells compared to untreated controls indicates a reduction in cell viability, thus signifying the cytotoxic potential of the tested compound.

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondria Enzymes NAD(P)H-dependent oxidoreductases Formazan Formazan (Purple, Insoluble) Enzymes->Formazan Reduction MTT MTT (Yellow, Water-Soluble) MTT->Enzymes Enters Cell Solubilized_Formazan Solubilized Formazan (Purple Solution) DMSO Solubilizing Agent (e.g., DMSO) DMSO->Solubilized_Formazan Dissolves Crystals

Principle of the MTT cytotoxicity assay.

Experimental Protocols

This section provides a detailed step-by-step protocol for assessing the cytotoxicity of novel thiourea compounds using the MTT assay.

Materials and Reagents
  • Selected cancer cell line(s) (e.g., MCF-7, HCT116, HepG2)

  • Complete growth medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Novel thiourea compound(s)

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS solution)

  • Sterile 96-well flat-bottom cell culture plates

  • Cell culture flasks (T-25, T-75)

  • Hemocytometer or automated cell counter

  • Multichannel pipette

  • Microplate reader (spectrophotometer)

  • Humidified CO2 incubator (37°C, 5% CO2)

Protocol

1. Preparation of Reagents

  • MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL. Sterilize the solution by passing it through a 0.22 µm syringe filter. Store the stock solution in light-protected aliquots at -20°C.

  • Compound Stock Solution: Prepare a high-concentration stock solution of the novel thiourea compound in sterile DMSO (e.g., 10 mM or 100 mM). Store this stock solution at -20°C.

2. Cell Seeding

  • Culture the chosen cancer cell line in appropriate flasks until they reach 70-80% confluency.

  • Trypsinize the cells and perform a cell count using a hemocytometer.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

3. Compound Treatment

  • Prepare serial dilutions of the thiourea compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

  • Include a "vehicle control" group (cells treated with medium containing the same final concentration of DMSO as the compound-treated wells, typically <0.5%) and a "no-treatment control" group (cells with medium only).

  • After the 24-hour incubation for cell attachment, carefully remove the old medium and add 100 µL of the medium containing the various concentrations of the compound to the respective wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

4. MTT Assay Procedure

  • Following the treatment incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).

  • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

5. Data Acquisition and Analysis

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = [(Absorbance of Treated Cells) / (Absorbance of Control Cells)] x 100

  • Plot the % Cell Viability against the compound concentration (typically on a logarithmic scale).

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability. This can be calculated using non-linear regression analysis in software like GraphPad Prism.

Workflow start Start cell_culture 1. Cell Culture (70-80% confluency) start->cell_culture cell_seeding 2. Cell Seeding (96-well plate, 5k-10k cells/well) cell_culture->cell_seeding incubation_24h 3. Incubation (24h) (Allow cell attachment) cell_seeding->incubation_24h compound_treatment 4. Compound Treatment (Incubate for 24, 48, or 72h) incubation_24h->compound_treatment compound_prep Prepare Serial Dilutions of Thiourea Compound compound_prep->compound_treatment mtt_addition 5. Add MTT Solution (Incubate for 2-4h) compound_treatment->mtt_addition formazan_solubilization 6. Solubilize Formazan (Add DMSO) mtt_addition->formazan_solubilization absorbance_reading 7. Read Absorbance (570 nm) formazan_solubilization->absorbance_reading data_analysis 8. Data Analysis (% Viability, IC50 Calculation) absorbance_reading->data_analysis end End data_analysis->end

Experimental workflow for the MTT cytotoxicity assay.

Data Presentation

The cytotoxic activity of novel compounds is typically summarized by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate higher cytotoxic potency. The data should be presented in a clear and organized table, allowing for easy comparison between different compounds and cell lines.

Table 1: Cytotoxicity (IC50) of Selected Thiourea Derivatives against Various Cancer Cell Lines.

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
N-benzoyl-3-allylthioureaMCF-7 (Breast)MTT1470[2]
4-nitrobenzoyl-3-allylthioureaMCF-7 (Breast)MTT225[2]
3,4-dichloro-phenyl analogSW480 (Colon)MTT7.3[3]
3,4-dichloro-phenyl analogSW620 (Colon)MTT8.9[3]
4-CF3-phenyl analogPC3 (Prostate)MTT6.9[3]
N¹,N³-disubstituted-thiosemicarbazone 7HCT116 (Colon)MTT1.11[1]
N¹,N³-disubstituted-thiosemicarbazone 7HepG2 (Liver)MTT1.74[1]
Diarylthiourea (compound 4)MCF-7 (Breast)MTT338.33[6]
bis-benzo[d][2][3]dioxol-5-yl thioureaHCT116 (Colon)MTT1.5[7]

Potential Mechanism of Action: Induction of Apoptosis

Many cytotoxic agents, including certain thiourea derivatives, exert their anticancer effects by inducing apoptosis, or programmed cell death. One of the key mechanisms involves the activation of an intracellular cascade of enzymes called caspases. The activation of effector caspases, such as Caspase-3, leads to the cleavage of critical cellular proteins, ultimately resulting in the dismantling of the cell.[4][8] This represents a potential signaling pathway that could be investigated following initial cytotoxicity screening.

Apoptosis_Pathway Simplified Apoptosis Pathway Thiourea Thiourea Compound Cell Cancer Cell Thiourea->Cell Targets Mitochondria Mitochondrial Stress (Intrinsic Pathway) Cell->Mitochondria Induces Caspase9_act Activated Caspase-9 Mitochondria->Caspase9_act Activates Caspase9 Pro-Caspase-9 Caspase3_act Activated Caspase-3 (Effector Caspase) Caspase9_act->Caspase3_act Activates Caspase3 Pro-Caspase-3 Apoptosis Apoptosis (Cell Death) Caspase3_act->Apoptosis Executes

Potential mechanism of action for thiourea compounds.

References

Application Notes and Protocols for In Vitro Anticancer Screening of (2,5-Dimethoxyphenyl)thiourea and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives have emerged as a promising class of compounds in anticancer drug discovery, exhibiting a wide range of cytotoxic activities against various cancer cell lines.[1][2] Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.[3][4] This document provides detailed application notes and protocols for the in vitro anticancer screening of (2,5-Dimethoxyphenyl)thiourea. Due to the limited availability of specific data for this exact compound, this guide also incorporates representative data and methodologies from studies on structurally related methoxyphenyl- and dimethoxyphenyl-substituted thiourea and thiadiazole derivatives to serve as a comprehensive resource.

Data Presentation: Cytotoxic Activity of Related Thiourea Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various thiourea and related heterocyclic derivatives against a panel of human cancer cell lines. This data is presented to provide a comparative context for the potential efficacy of this compound.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
ATX 11 (iodinated thiourea derivative) HK-1 (Nasopharyngeal Carcinoma)4.7 ± 0.7Cisplatin8.9 ± 1.9
N1,N3-disubstituted-thiosemicarbazone 7 HCT116 (Colon Carcinoma)1.11Doxorubicin8.29
HepG2 (Hepatocellular Carcinoma)1.74Doxorubicin7.46
MCF-7 (Breast Adenocarcinoma)7.0Doxorubicin4.56
Diarylthiourea 4 MCF-7 (Breast Adenocarcinoma)338.33 ± 1.52--
Compound 2 (3,4-dichloro-phenylthiourea) SW480 (Colon Carcinoma)1.5 - 8.9Cisplatin>10
SW620 (Colon Carcinoma)1.5 - 8.9Cisplatin>10
PC3 (Prostate Adenocarcinoma)1.5 - 8.9Cisplatin>10
K-562 (Chronic Myelogenous Leukemia)1.5 - 8.9Cisplatin>10
Compound 8 (4-CF3-phenylthiourea) SW480 (Colon Carcinoma)1.5 - 8.9Cisplatin>10
SW620 (Colon Carcinoma)1.5 - 8.9Cisplatin>10
PC3 (Prostate Adenocarcinoma)1.5 - 8.9Cisplatin>10
K-562 (Chronic Myelogenous Leukemia)1.5 - 8.9Cisplatin>10

Note: The data presented is for structurally related compounds and not for this compound itself. The IC50 values are indicative of the concentration required to inhibit 50% of cancer cell growth.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, HepG2, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (or test compound)

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the test compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Methodologies and Pathways

Experimental Workflow for In Vitro Anticancer Screening

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assays Biological Assays cluster_analysis Data Analysis start Cancer Cell Lines seed Seed Cells in Plates start->seed treat Treat Cells seed->treat compound This compound compound->treat viability Cell Viability (MTT) treat->viability apoptosis Apoptosis (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle (PI Staining) treat->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Workflow for in vitro anticancer screening.

Postulated Apoptotic Signaling Pathway

Based on studies of related thiourea derivatives, a potential mechanism of action for this compound could involve the induction of apoptosis through the intrinsic pathway.[3]

apoptosis_pathway cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cyto Cytosol compound This compound bax Bax compound->bax activation bcl2 Bcl-2 compound->bcl2 inhibition cyto_c Cytochrome c bax->cyto_c release apaf1 Apaf-1 cyto_c->apaf1 casp9 Pro-caspase-9 apaf1->casp9 recruitment active_casp9 Active Caspase-9 casp9->active_casp9 activation casp3 Pro-caspase-3 active_casp3 Active Caspase-3 casp3->active_casp3 active_casp9->casp3 activation apoptosis Apoptosis active_casp3->apoptosis hit_to_lead screening Primary Screening (e.g., MTT Assay on multiple cell lines) hit_id Hit Identification (Compounds with significant IC50 values) screening->hit_id secondary_assays Secondary Assays (Apoptosis, Cell Cycle) hit_id->secondary_assays mechanism Mechanism of Action Studies (e.g., Western Blot for signaling proteins) secondary_assays->mechanism lead_selection Lead Compound Selection mechanism->lead_selection

References

Application Notes and Protocols: Determination of the IC50 Value of (2,5-Dimethoxyphenyl)thiourea as a Tyrosinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives represent a class of organic compounds with a wide spectrum of biological activities, including potential applications in drug development as antimicrobial, anticancer, and anti-inflammatory agents.[1][2] A significant area of investigation for thiourea-containing compounds is their ability to inhibit tyrosinase, a key enzyme in melanin biosynthesis.[3][4] Overproduction of melanin can lead to hyperpigmentation disorders, and tyrosinase inhibitors are of great interest for therapeutic and cosmetic applications.[4] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of (2,5-Dimethoxyphenyl)thiourea against mushroom tyrosinase, a common model for studying tyrosinase inhibition.

Principle of the Assay

The assay is based on the ability of tyrosinase to catalyze the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopachrome. The formation of dopachrome can be monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength. When an inhibitor such as this compound is present, the rate of the enzymatic reaction decreases. The IC50 value is the concentration of the inhibitor required to reduce the rate of the enzymatic reaction by 50% under the specified experimental conditions.

Materials and Reagents

Reagent/MaterialSupplierCatalog No.
This compoundCommercially AvailableVaries
Mushroom TyrosinaseSigma-AldrichT3824
L-DOPASigma-AldrichD9628
Kojic Acid (Positive Control)Sigma-AldrichK3125
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418
Sodium Phosphate Buffer (pH 6.8)In-house preparation-
96-well microplatesVWR76211-592
Microplate readerMolecular DevicesSpectraMax M5
Pipettes and tipsGilson-

Experimental Protocols

Preparation of Solutions
  • Sodium Phosphate Buffer (50 mM, pH 6.8): Prepare by mixing appropriate volumes of 50 mM monobasic and dibasic sodium phosphate solutions to achieve a pH of 6.8.

  • Mushroom Tyrosinase Solution (500 units/mL): Dissolve mushroom tyrosinase powder in cold sodium phosphate buffer. Prepare this solution fresh before each experiment.

  • L-DOPA Solution (2 mM): Dissolve L-DOPA in sodium phosphate buffer. Prepare this solution fresh and protect it from light.

  • Test Compound Stock Solution (10 mM): Dissolve this compound in DMSO.

  • Kojic Acid Stock Solution (1 mM): Dissolve kojic acid in distilled water or DMSO.

Assay Procedure
  • Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in DMSO. A typical concentration range to start with could be from 1 µM to 100 µM.

  • Assay Plate Setup: In a 96-well plate, add the following components in the specified order:

    • 140 µL of 50 mM Sodium Phosphate Buffer (pH 6.8)

    • 20 µL of the test compound dilution (or DMSO for the control, and kojic acid for the positive control)

    • 20 µL of Mushroom Tyrosinase solution (500 units/mL)

  • Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 25°C for 10 minutes.

  • Initiate Reaction: Add 20 µL of 2 mM L-DOPA solution to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader at a constant temperature (e.g., 25°C).

Data Analysis
  • Calculate the Rate of Reaction: Determine the rate of reaction (V) for each concentration of the test compound by calculating the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).

  • Calculate Percentage Inhibition: The percentage of tyrosinase inhibition for each concentration of this compound is calculated using the following formula:

    % Inhibition = [ (V_control - V_sample) / V_control ] * 100

    Where:

    • V_control is the rate of reaction in the absence of the inhibitor (DMSO control).

    • V_sample is the rate of reaction in the presence of the test compound.

  • Determine IC50 Value: Plot the percentage inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by non-linear regression analysis of the dose-response curve, typically using software such as GraphPad Prism. The IC50 is the concentration of the inhibitor that results in 50% inhibition.

Data Presentation

CompoundIC50 (µM)Inhibition Type
This compoundTo be determinedTo be determined
Kojic Acid (Positive Control)~16-20Competitive

Note: The IC50 value for Kojic Acid is provided as a reference from the literature and may vary slightly depending on experimental conditions.

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Sodium Phosphate Buffer plate_setup Set up 96-well Plate: Buffer, Compound, Enzyme prep_buffer->plate_setup prep_enzyme Prepare Tyrosinase Solution prep_enzyme->plate_setup prep_substrate Prepare L-DOPA Solution add_substrate Add L-DOPA to Initiate Reaction prep_substrate->add_substrate prep_compound Prepare Test Compound Stock Solution serial_dilution Perform Serial Dilutions of Test Compound prep_compound->serial_dilution serial_dilution->plate_setup pre_incubation Pre-incubate at 25°C for 10 min plate_setup->pre_incubation pre_incubation->add_substrate read_plate Measure Absorbance at 475 nm (Kinetic Read) add_substrate->read_plate calc_rate Calculate Rate of Reaction (V) read_plate->calc_rate calc_inhibition Calculate Percentage Inhibition calc_rate->calc_inhibition plot_curve Plot % Inhibition vs. log[Inhibitor] calc_inhibition->plot_curve determine_ic50 Determine IC50 via Non-linear Regression plot_curve->determine_ic50

Caption: Workflow for IC50 determination of this compound.

Tyrosinase Catalyzed Reaction and Inhibition

G cluster_reaction Tyrosinase Catalyzed Reaction cluster_inhibition Inhibition by this compound Tyrosinase Tyrosinase Dopachrome Dopachrome (Colored Product) Tyrosinase->Dopachrome Oxidation Tyrosinase_Inhibited Tyrosinase-Inhibitor Complex (Inactive) Tyrosinase->Tyrosinase_Inhibited LDOPA L-DOPA LDOPA->Tyrosinase Substrate Measurement Spectrophotometric Measurement Dopachrome->Measurement Absorbance at 475 nm Inhibitor This compound Inhibitor->Tyrosinase_Inhibited Binding to Enzyme Tyrosinase_Inhibited->No_Reaction Blocks Reaction

Caption: Tyrosinase reaction and its inhibition by the test compound.

References

Application of (2,5-Dimethoxyphenyl)thiourea in Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,5-Dimethoxyphenyl)thiourea and its derivatives represent a class of organic compounds with significant potential in the field of enzyme kinetics and drug discovery. The thiourea moiety is a key pharmacophore known to interact with various enzymes, often through chelation of metal ions in the active site or through hydrogen bonding and hydrophobic interactions. The inclusion of the 2,5-dimethoxyphenyl group can enhance the binding affinity and specificity of these compounds, making them attractive candidates for the development of potent and selective enzyme inhibitors. This document provides a detailed overview of the application of this compound derivatives in enzyme kinetics studies, complete with quantitative data, experimental protocols, and visual diagrams to illustrate key processes.

Data Presentation

The inhibitory activity of this compound derivatives has been quantified against several enzymes. The following table summarizes the key kinetic parameters for a notable derivative, N-[2-(2,5-dimethoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea (PHI-236), a potent inhibitor of HIV-1 Reverse Transcriptase.[1][2]

CompoundTarget EnzymeIC50KiInhibition Type
N-[2-(2,5-dimethoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea (PHI-236)HIV-1 Reverse Transcriptase (Wild Type)<0.001 µM0.07 µMNon-nucleoside inhibitor
N-[2-(2,5-dimethoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea (PHI-236)HIV-1 Reverse Transcriptase (Primary Clinical Isolates)0.009-0.04 µMNot ReportedNon-nucleoside inhibitor

Thiourea derivatives, in general, have shown inhibitory activity against other enzymes such as urease and tyrosinase.[3][4][5] For instance, certain arylthiourea derivatives have demonstrated IC50 values for urease inhibition in the range of 0.464 to 0.575 mM.[3]

Experimental Protocols

The following are detailed methodologies for key experiments in the study of this compound as an enzyme inhibitor.

Protocol 1: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory potential of this compound derivatives against a target enzyme.

1. Materials:

  • Target enzyme (e.g., HIV-1 Reverse Transcriptase, Urease, Tyrosinase)
  • Substrate for the target enzyme
  • This compound derivative (test compound)
  • Appropriate assay buffer (pH and composition will be enzyme-dependent)
  • Positive control inhibitor (known inhibitor of the target enzyme)
  • Negative control (vehicle, e.g., DMSO)
  • 96-well microplate
  • Microplate reader (spectrophotometer or fluorometer)

2. Procedure:

  • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
  • Create a series of dilutions of the test compound in the assay buffer.
  • In a 96-well plate, add the following to each well:
  • Assay buffer
  • A fixed concentration of the target enzyme
  • Varying concentrations of the this compound derivative
  • Include control wells:
  • 100% activity control: Enzyme and buffer (no inhibitor)
  • Blank control: Buffer only (no enzyme or inhibitor)
  • Positive control: Enzyme, buffer, and a known inhibitor
  • Vehicle control: Enzyme, buffer, and the solvent used for the test compound
  • Pre-incubate the enzyme with the inhibitor for a specified time at a controlled temperature to allow for binding.
  • Initiate the enzymatic reaction by adding the substrate to each well.
  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the specific substrate and product.
  • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

3. Data Analysis:

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

Protocol 2: Determination of Kinetic Parameters (e.g., Ki and Mechanism of Inhibition)

This protocol is used to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

1. Materials:

  • Same as Protocol 1.

2. Procedure:

  • Perform the enzyme inhibition assay as described in Protocol 1, but with a key modification: vary the substrate concentration while keeping the inhibitor concentration constant.
  • Repeat this for several different fixed concentrations of the this compound derivative.
  • Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.

3. Data Analysis:

  • Generate Lineweaver-Burk, Dixon, or Cornish-Bowden plots from the initial velocity data.
  • Lineweaver-Burk plot (1/V₀ vs. 1/[S]):
  • Competitive inhibition: Lines intersect at the y-axis.
  • Non-competitive inhibition: Lines intersect on the x-axis.
  • Uncompetitive inhibition: Lines are parallel.
  • Mixed inhibition: Lines intersect in the second or third quadrant.
  • Dixon plot (1/V₀ vs. [I]): This plot can also be used to determine the Ki.
  • Calculate the Ki value from the plots. For competitive inhibition, Ki can be determined from the change in the apparent Km. For other inhibition types, Ki can be derived from the intercepts of the plots.

Mandatory Visualizations

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare this compound Stock Solution & Dilutions Plate_Setup Set up 96-well Plate (Controls & Test Samples) Compound_Prep->Plate_Setup Enzyme_Prep Prepare Enzyme and Substrate Solutions Enzyme_Prep->Plate_Setup Preincubation Pre-incubate Enzyme with Inhibitor Plate_Setup->Preincubation Reaction_Start Initiate Reaction with Substrate Preincubation->Reaction_Start Data_Acquisition Measure Kinetic Data (e.g., Absorbance) Reaction_Start->Data_Acquisition V0_Calc Calculate Initial Velocities (V₀) Data_Acquisition->V0_Calc IC50_Det Determine IC50 V0_Calc->IC50_Det Kinetic_Plots Generate Kinetic Plots (e.g., Lineweaver-Burk) V0_Calc->Kinetic_Plots Ki_Mech Determine Ki and Inhibition Mechanism Kinetic_Plots->Ki_Mech

Caption: Experimental workflow for enzyme kinetics studies.

Caption: General mechanisms of enzyme inhibition.

References

Application Notes and Protocols for Molecular Docking of Thiourea Derivatives with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for performing molecular docking studies of thiourea derivatives with their target proteins. It is intended for researchers in the fields of computational chemistry, molecular modeling, and drug discovery. The following sections outline the necessary steps, from protein and ligand preparation to the analysis of docking results, and include quantitative data from recent studies and visualizations of relevant biological pathways.

Introduction to Molecular Docking of Thiourea Derivatives

Thiourea derivatives are a versatile class of compounds with a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[1] Their therapeutic potential often stems from their ability to interact with specific protein targets, such as protein kinases and bacterial enzymes. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mode of thiourea derivatives at the active site of their target proteins, guiding lead optimization, and elucidating structure-activity relationships (SAR).

Experimental Protocols

This section details a typical workflow for the molecular docking of thiourea derivatives using a combination of widely used and freely available software: UCSF ChimeraX for structure visualization and preparation, AutoDockTools for preparing input files, and AutoDock Vina for the docking simulation.

Software and Resource Requirements
  • UCSF ChimeraX: For visualization and preparation of protein and ligand structures.

  • AutoDock Tools (ADT): For preparing PDBQT files for the protein and ligand.

  • AutoDock Vina: For performing the molecular docking calculations.

  • Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.

Detailed Methodology

A generalized workflow for the molecular docking process is illustrated below.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Structure Retrieval (PDB) ProtPrep 3. Protein Preparation PDB->ProtPrep Ligand 2. Ligand Structure Preparation PDBQT_Prep 4. PDBQT File Generation Ligand->PDBQT_Prep ProtPrep->PDBQT_Prep Grid 5. Grid Box Generation PDBQT_Prep->Grid Docking 6. Running AutoDock Vina Grid->Docking Results 7. Analysis of Docking Results Docking->Results Visualization 8. Visualization of Interactions Results->Visualization

General molecular docking workflow.

Step 1: Protein Preparation

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, the structure of the Epidermal Growth Factor Receptor (EGFR) kinase domain can be downloaded with PDB ID: 1M17.[2]

  • Clean the Protein Structure using UCSF ChimeraX:

    • Open the downloaded PDB file in ChimeraX.

    • Remove water molecules, co-factors, and any existing ligands from the crystal structure. This can be done using the command delete solvent and selecting and deleting the unwanted molecules.

    • If the protein has multiple chains and only one is required for the study, delete the unnecessary chains.

    • Add hydrogen atoms to the protein using the addh command.

    • Add charges to the protein. For this, Gasteiger charges are commonly used.

Step 2: Ligand Preparation

  • Obtain Ligand Structure: The 3D structure of the thiourea derivative can be drawn using chemical drawing software like ChemDraw or MarvinSketch and saved in a common format like MOL or SDF. Alternatively, structures can be downloaded from databases like PubChem.

  • Energy Minimization: It is crucial to perform an energy minimization of the ligand to obtain a low-energy conformation. This can be done using software like Avogadro or the tools available in ChimeraX.

  • Define Torsion Angles (for AutoDockTools): When using AutoDockTools, the rotatable bonds in the ligand need to be defined. This allows for conformational flexibility during the docking process.

Step 3: Generating PDBQT Files using AutoDockTools

AutoDock Vina requires input files in the PDBQT format, which is a PDB file with the addition of partial charges (Q) and atom types (T).

  • Protein PDBQT:

    • Open the prepared protein PDB file in AutoDockTools.

    • Go to Grid -> Macromolecule -> Choose and select the protein.

    • Save the file in PDBQT format. This will add Gasteiger charges and assign atom types.

  • Ligand PDBQT:

    • Open the prepared ligand file in AutoDockTools.

    • Go to Ligand -> Input -> Choose and select the ligand.

    • Define the rotatable bonds.

    • Save the file in PDBQT format.

Step 4: Grid Generation

The grid box defines the three-dimensional space in the active site of the protein where the ligand will be docked.

  • Define the Binding Site: The binding site can be defined based on the position of a co-crystallized ligand or by identifying the catalytic residues from literature.

  • Set Grid Box Parameters in AutoDockTools:

    • Go to Grid -> Grid Box.

    • A box will appear around the protein. Adjust the center and dimensions of the box to encompass the entire binding site. It is advisable to have the box large enough to allow the ligand to move and rotate freely within the active site.

    • For example, for docking into the EGFR active site (PDB: 1M17), a grid box centered at X = 23.24, Y = -0.4519, and Z = 56.12 has been used in a previous study.[2] For Akt, a grid box of 24 x 24 x 24 Å has been employed.[3]

    • Save the grid parameters as a GPF file.

Step 5: Running the Docking Simulation with AutoDock Vina

AutoDock Vina is typically run from the command line. A configuration file (conf.txt) is required to specify the input files and parameters.

  • Create a Configuration File (conf.txt):

    • receptor and ligand: specify the input PDBQT files.

    • center_x, center_y, center_z: define the center of the grid box.

    • size_x, size_y, size_z: define the dimensions of the grid box in Angstroms.

    • exhaustiveness: controls the thoroughness of the search (higher is more thorough but slower). A value of 8 is the default. For kinase inhibitors, increasing this to 32 can give more consistent results.[4]

    • num_modes: specifies the number of binding modes to be generated.

  • Run AutoDock Vina from the command line:

Step 6: Analysis of Docking Results

  • Binding Affinity: The primary output of AutoDock Vina is the binding affinity, reported in kcal/mol. More negative values indicate stronger binding.

  • Root Mean Square Deviation (RMSD): If a co-crystallized ligand is available, the RMSD between the docked pose and the crystallographic pose can be calculated. An RMSD value of less than 2.0 Å is generally considered a good prediction.

  • Visualization of Interactions: The output PDBQT file containing the docked poses can be visualized in software like UCSF ChimeraX or PyMOL. This allows for the detailed analysis of intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the thiourea derivative and the amino acid residues of the target protein.

Quantitative Data from Docking Studies of Thiourea Derivatives

The following tables summarize quantitative data from various molecular docking studies of thiourea derivatives against different protein targets.

Table 1: Docking Scores and Binding Energies of Thiourea Derivatives against Cancer-Related Protein Kinases

Thiourea DerivativeTarget ProteinPDB IDDocking Score/Binding Energy (kcal/mol)Software Used
Naproxen Derivative 1AKT23E87-OEDocking
Naproxen Derivative 20EGFR1M17-OEDocking
Naproxen Derivative 20VEGFR13HNG-OEDocking
Naproxen Derivative 16/17EGFR1M17-AutoDock Vina
Naproxen Derivative 16/17AKT23E87-AutoDock Vina
Naproxen Derivative 16/17VEGFR13HNG-AutoDock Vina
Benzodioxole Derivative 7EGFR---
Thiazole Derivative 12----
Unspecified Thiourea DerivativesTyrosine Kinase5LMA-87.62 to -95.26PLANTS
Naproxen Derivative 17COX-23NT1-14.90FRED 3.2.0.2
Naproxen Derivative 175-LOX6NCF-9.57FRED 3.2.0.2
Akti-1/2 (inhibitor)Akt--15.2AutoDock Vina
GSK 690693 (inhibitor)Akt--10.0AutoDock Vina

Note: Some studies did not report a specific numerical value for the docking score but identified the derivative with the highest potential. [5] Table 2: In Vitro Activity and Docking Scores of Thiourea Derivatives as Anticancer Agents

Thiourea DerivativeCell LineIC50 (µM)Target ProteinDocking Score (kcal/mol)
N1,N3-disubstituted-thiosemicarbazone 7HCT1161.11EGFR-
N1,N3-disubstituted-thiosemicarbazone 7HepG21.74EGFR-
N1,N3-disubstituted-thiosemicarbazone 7MCF-77.0EGFR-
Thiazole Derivative 12Breast Cancer0.10 ± 0.01--
Alkyl chain-linked derivative 3c-10.65 ± 0.45Urease-
Alkyl chain-linked derivative 3g-15.19 ± 0.58Urease-

Table 3: Docking Scores of Thiourea Derivatives against Bacterial Enzymes

Thiourea DerivativeTarget EnzymePDB IDDocking Score (kcal/mol)
1,3-dibenzoylthiourea (DBTU)PBP2a (MRSA)4CJN< -5.7574
1,3-dibenzoylthiourea (DBTU)FaBH (M. tuberculosis)2QO0< -4.7935
1-allyl-3-(3-chlorobenzoyl)thioureaDNA Gyrase Subunit B1KZN-91.2304 (rerank score)
Benzenesulfonamide derivative 3sM. tuberculosis enoyl reductase InhA5JFO-11.64

Signaling Pathway Visualization

Thiourea derivatives have been investigated as inhibitors of protein kinases involved in key signaling pathways that regulate cell proliferation and survival, such as the Raf/MEK/ERK pathway. [6][7]Hyperactivation of this pathway is a common feature in many cancers. [8]The diagram below illustrates the canonical Raf/MEK/ERK signaling cascade, a potential target for thiourea-based inhibitors.

Raf_MEK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Regulates Thiourea Thiourea Derivative (Potential Inhibitor) Thiourea->RAF Inhibits

The Raf/MEK/ERK signaling pathway.

This pathway is initiated by the binding of growth factors to receptor tyrosine kinases (RTKs) like EGFR, leading to the activation of RAS. [6]Activated RAS then recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1/2. MEK1/2 then phosphorylates and activates ERK1/2, which can translocate to the nucleus to regulate transcription factors involved in cell proliferation and survival. [6][7]Thiourea derivatives that inhibit protein kinases within this cascade can block these downstream effects, making them promising anticancer agents.

Conclusion

Molecular docking is an invaluable tool for the rational design and development of novel thiourea derivatives as therapeutic agents. The protocols outlined in this document provide a comprehensive guide for researchers to perform these in silico studies. The quantitative data presented herein serves as a useful reference for the expected binding affinities and inhibitory concentrations of this class of compounds against various biological targets. The visualization of the targeted signaling pathway further contextualizes the mechanism of action of these potential drug candidates. By following a systematic and rigorous computational approach, the discovery of potent and selective thiourea-based drugs can be significantly accelerated.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2,5-Dimethoxyphenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of (2,5-Dimethoxyphenyl)thiourea. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and generally high-yielding method for synthesizing this compound is the reaction of 2,5-dimethoxyaniline with an appropriate isothiocyanate.[1][2] This reaction is a nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate, often proceeding with high efficiency.[3] Alternative methods include the use of carbon disulfide or thiophosgene, but these can be less efficient or involve more hazardous reagents.[1][4]

Q2: I am experiencing a low yield in my synthesis of this compound. What are the potential causes?

Low yields in this synthesis can arise from several factors. The primary reasons often involve the stability of the reagents, reaction conditions, and the nucleophilicity of the amine.[1][5]

Potential causes for low yield are summarized in the table below:

Potential CauseRecommended SolutionExpected Outcome
Degradation of Isothiocyanate Use freshly prepared or purified isothiocyanate. Store in a cool, dark, and dry environment. Consider in-situ generation if degradation is persistent.[1]Improved yield and reduction of side products from isothiocyanate decomposition.
Low Nucleophilicity of Amine While 2,5-dimethoxyaniline is reasonably nucleophilic, its reactivity can be enhanced by adding a non-nucleophilic base like triethylamine.Increased reaction rate and higher yield.[1]
Steric Hindrance Although not severe for this substrate, increasing the reaction temperature or extending the reaction time can help overcome minor steric barriers. Microwave irradiation can also be effective.[1]Increased conversion to the desired product.
Incomplete Reaction Insufficient reaction time or suboptimal temperature can lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]Drive the reaction to completion for a higher yield.
Side Reactions Formation of byproducts can consume starting materials and reduce the yield of the desired product.[5]Minimizing side reactions will improve the yield and purity of the final product.
Losses During Purification The product may be lost during workup and purification steps.[5]Careful handling and optimization of purification techniques will maximize the isolated yield.

Q3: What are the common side reactions to be aware of during the synthesis of this compound?

The most common side reaction, especially when generating the isothiocyanate in situ from a primary amine and carbon disulfide, is the formation of a symmetrical N,N'-disubstituted thiourea.[5] In the context of synthesizing an unsymmetrical thiourea, if the intermediate isothiocyanate reacts with the starting amine, a symmetrical product will be formed.[1] Careful control of stoichiometry is crucial to minimize this.

Q4: My reaction of 2,5-dimethoxyaniline with carbon disulfide is not working. What should I do?

This reaction proceeds through a dithiocarbamate intermediate.[6] Issues can arise from the decomposition of this intermediate or an incomplete reaction. If you are observing no product formation, consider that the amine may be too weakly nucleophilic under your reaction conditions.[1] In such cases, using a stronger base or a phase transfer catalyst may be beneficial.[1] Alternatively, switching to a more reactive thiocarbonylating agent, such as an isothiocyanate, is a common solution.

Q5: How can I purify the final this compound product?

If the product precipitates from the reaction mixture, it can often be collected by filtration and washed with a suitable solvent to remove soluble impurities.[4] If the product remains in solution, an extractive workup followed by column chromatography is a standard and effective purification method.[4] An acid-base extraction can also be employed if the impurities have different acid-base properties from the thiourea product.[4]

Experimental Protocols

Synthesis of this compound from 2,5-Dimethoxyaniline and Ammonium Thiocyanate

This protocol describes a common method for the synthesis of aryl thioureas.

  • Reaction Setup : In a round-bottom flask, dissolve 2,5-dimethoxyaniline (1.0 equivalent) and ammonium thiocyanate (1.1 equivalents) in a suitable solvent such as acetone.[7]

  • Acidification : Slowly add a few ml of concentrated hydrochloric acid to the stirring mixture.

  • Heating : Heat the reaction mixture on a water bath at reflux (around 100°C) for 1-2 hours.[8]

  • Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup : Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out.

  • Isolation and Purification : Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be recrystallized from a suitable solvent like ethanol to obtain pure this compound.[8]

Visual Guides

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 2_5_dimethoxyaniline 2,5-Dimethoxyaniline Reaction_Mixture Reaction in a suitable solvent (e.g., THF, Acetone) 2_5_dimethoxyaniline->Reaction_Mixture Thiocarbonyl_Source Thiocarbonyl Source (e.g., Isothiocyanate, CS2) Thiocarbonyl_Source->Reaction_Mixture Quenching Reaction Quenching Reaction_Mixture->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Purification Purification (e.g., Recrystallization, Chromatography) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Side_Reactions Potential Side Reactions Start 2,5-Dimethoxyaniline + CS2 Intermediate In-situ generated 2,5-Dimethoxyphenyl isothiocyanate Start->Intermediate Desired_Product Unsymmetrical Thiourea (with another amine) Intermediate->Desired_Product Reacts with second amine Side_Product Symmetrical Thiourea N,N'-bisthis compound Intermediate->Side_Product Reacts with starting amine

Caption: Formation of a symmetrical thiourea as a potential side product.

Troubleshooting_Tree Troubleshooting Low Yield Start Low Yield of this compound Check_Reagents Check Reagent Quality (Freshness, Purity) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temperature, Time) Start->Check_Conditions Check_Stoichiometry Verify Stoichiometry Start->Check_Stoichiometry Check_Workup Analyze Workup & Purification Start->Check_Workup Solution_Reagents Use fresh/purified reagents. Store properly. Check_Reagents->Solution_Reagents Solution_Conditions Increase temperature or prolong time. Consider microwave irradiation. Check_Conditions->Solution_Conditions Solution_Stoichiometry Ensure correct molar ratios. Check_Stoichiometry->Solution_Stoichiometry Solution_Workup Optimize extraction and purification steps. Check_Workup->Solution_Workup

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

Identifying and minimizing byproducts in thiourea synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in thiourea synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help identify and minimize byproducts in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial and laboratory methods for synthesizing thiourea?

There are several established methods for synthesizing thiourea, each with its own advantages and challenges. The primary methods include:

  • Calcium Cyanamide Process: This industrial method involves the reaction of calcium cyanamide (CaCN₂) with hydrogen sulfide (H₂S), often in the presence of carbon dioxide.[1][2]

  • Ammonium Thiocyanate Isomerization: This method involves the thermal isomerization of ammonium thiocyanate to form thiourea.[3][4] It is a classic laboratory method but is often hampered by low conversion rates.[3]

  • Synthesis from Urea: Urea can be converted to thiourea through various routes. A common laboratory approach uses a sulfurating agent like Lawesson's reagent.[4][5] Another industrial process involves the dehydration of urea to form cyanamide, which then reacts with hydrogen sulfide.[3][6]

  • Synthesis from Amines and Carbon Disulfide: This is a versatile method for producing N,N'-disubstituted thioureas by condensing amines with carbon disulfide (CS₂).[7][8] The reaction proceeds through a dithiocarbamate intermediate.[9]

  • Synthesis from Isothiocyanates and Amines: This is a widely used and generally high-yielding method for creating N,N'-disubstituted thioureas by reacting an isothiocyanate with a primary or secondary amine.[7]

Q2: What are the major byproducts associated with each synthesis method?

Byproduct formation is highly dependent on the chosen synthetic route and reaction conditions. Key byproducts for common methods are:

  • Calcium Cyanamide Process: The most significant byproduct is dicyandiamide, which forms when calcium cyanamide reacts in an alkaline medium.[2][3] Insoluble calcium hydroxide can also form agglomerates that hinder the reaction.[3][4]

  • Ammonium Thiocyanate Isomerization: The primary issue is not a distinct byproduct but rather the low equilibrium conversion, resulting in a final product contaminated with a large amount of unreacted ammonium thiocyanate.[4][10]

  • Urea-based Syntheses: The urea-cyanamide route is known for numerous side reactions, leading to low yields.[3][4] When using Lawesson's reagent, a thiophosphorus ylide is a notable byproduct.[4][5]

  • Amines and Carbon Disulfide: When synthesizing unsymmetrical thioureas, the formation of a symmetrical thiourea is a common byproduct.[7] This occurs if the in situ generated isothiocyanate reacts with the starting amine.[7]

  • Isothiocyanates and Amines: Byproducts can arise from the decomposition of the isothiocyanate starting material, especially if it is not freshly prepared.[7]

Byproduct and Yield Comparison

The following table summarizes the typical yields and major byproducts for various thiourea synthesis methods.

Synthesis MethodTypical YieldMajor Byproduct(s)Reference(s)
Calcium Cyanamide65-75%Dicyandiamide, Calcium Hydroxide[3][11]
Ammonium ThiocyanateDoes not exceed 30%Unreacted Ammonium Thiocyanate[3]
Urea-Cyanamide~32%Numerous side products[4]
Urea + Lawesson's Reagent~62%Thiophosphorus Ylide[5]
Amines + Carbon DisulfideVariesSymmetrical Thioureas

Troubleshooting Guides

This section provides solutions to specific issues encountered during thiourea synthesis.

Issue 1: Low or No Yield

A low yield of the desired thiourea product can be caused by several factors, including poor reactivity of starting materials, degradation of reagents, or suboptimal reaction conditions.[12]

Potential CauseRecommended SolutionExpected Outcome
Poor Nucleophilicity of Amine (e.g., anilines with electron-withdrawing groups)Increase reaction temperature or prolong reaction time.[7][12] Consider using a more reactive thioacylating agent like thiophosgene (with extreme caution due to toxicity) or employ a catalyst.[12]Increased conversion to the desired thiourea product.[7]
Degradation of Isothiocyanate Use freshly prepared or purified isothiocyanate.[7] Store isothiocyanates in a cool, dark, and dry environment.[7]Improved yield and reduction of side products from reagent decomposition.[7]
Inefficient Intermediate Conversion (in Amine + CS₂ method)The dithiocarbamate intermediate may not be efficiently converting to the isothiocyanate.[7] The addition of a coupling reagent like a carbodiimide can facilitate this conversion.[7]Higher conversion of the intermediate to the final product.
Thick Agglomerates (in Calcium Cyanamide method)The formation of calcium hydroxide, which has low water solubility, can impede the reaction.[3][4] A two-stage process controlling temperature and pressure can mitigate this.[2]Improved reaction progress and higher yield.
Issue 2: Formation of Unexpected Byproducts

The presence of significant impurities or byproducts can complicate purification and reduce the overall efficiency of the synthesis.

Byproduct ObservedPotential CauseMitigation Strategy
Dicyandiamide (in Calcium Cyanamide process)Hydrolysis and further reaction of calcium cyanamide in an alkaline medium.[2]Maintain reaction temperatures below 20°C during the initial phase.[13] A controlled, two-stage process with initial reaction under reduced pressure can suppress byproduct formation.[2]
Symmetrical Thiourea (when unsymmetrical is desired)The in-situ generated isothiocyanate reacts with the starting amine instead of the second, different amine.[7]Control the stoichiometry and addition rate of reagents carefully. Consider a stepwise approach where the isothiocyanate is formed first before the addition of the second amine.
Oxidation Products (e.g., Thiourea Dioxide)Thiourea is susceptible to oxidation by agents like hydrogen peroxide, which can occur during workup.[1][3]Avoid strong oxidizing agents during the reaction and workup. If oxidation is desired, it can be controlled to produce thiourea dioxide.[14]
Unreacted Starting Materials Incomplete reaction due to insufficient reaction time, low temperature, or poor reagent reactivity.[12]Monitor the reaction using TLC to determine the optimal reaction time.[12] If reactivity is an issue, refer to the "Low or No Yield" table for solutions.[12]

Experimental Protocols

Protocol 1: Synthesis of N,N'-Disubstituted Thiourea from an Isothiocyanate and an Amine

This protocol is a general method for the synthesis of substituted thioureas.[7]

Materials:

  • Primary or secondary amine (1.0 equivalent)

  • Isothiocyanate (1.0-1.1 equivalents)

  • Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

Procedure:

  • Dissolve the amine in the chosen solvent in a round-bottom flask.

  • Add the isothiocyanate to the solution at room temperature. The addition can be done dropwise if the reaction is exothermic.[7]

  • Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC).

  • If the reaction is slow, it can be gently heated.

  • Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), concentrate the mixture under reduced pressure.[7]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[7]

Protocol 2: Synthesis of Thiourea via Ammonium Thiocyanate Isomerization

This classic method demonstrates the equilibrium between ammonium thiocyanate and thiourea.[10]

Materials:

  • Ammonium thiocyanate (50 g)

Procedure:

  • Place 50 g of ammonium thiocyanate in a round-bottom flask.

  • Heat the flask in a paraffin bath to a temperature where the mass just remains liquid (140-145°C).[10]

  • Maintain this temperature for 5-6 hours.[10]

  • Allow the melt to cool and solidify.

  • Powder the cooled melt and grind it with half its weight of cold water. This step dissolves the majority of the unreacted ammonium thiocyanate.[10]

  • Filter the solid residue.

  • Dissolve the residue in a minimal amount of hot water and allow it to cool.

  • Collect the resulting colorless, silky needles of pure thiourea by filtration. The expected yield is around 7-8 grams.[10]

Visualized Workflows and Logic

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Amine in Solvent reagent Add Isothiocyanate (1.0-1.1 eq) start->reagent react Stir at Room Temp reagent->react monitor Monitor by TLC react->monitor monitor->react Incomplete heat Gentle Heating (if required) monitor->heat Slow concentrate Concentrate Under Reduced Pressure monitor->concentrate Complete heat->monitor purify Purify Crude Product concentrate->purify recrystal Recrystallization purify->recrystal chrom Column Chromatography purify->chrom product Pure Thiourea recrystal->product chrom->product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Problem Encountered (e.g., Low Yield) cause1 Poor Reagent Reactivity? start->cause1 cause2 Reagent Degradation? start->cause2 cause3 Suboptimal Conditions? start->cause3 cause1->cause2 No sol1 Increase Temp/ Use Catalyst cause1->sol1 Yes cause2->cause3 No sol2 Use Fresh/ Purified Reagents cause2->sol2 Yes sol3 Optimize Time/ Temperature cause3->sol3 Yes end Problem Resolved sol1->end sol2->end sol3->end byproducts_synthesis cluster_methods Synthesis Method cluster_byproducts Primary Byproduct m1 Calcium Cyanamide b1 Dicyandiamide m1->b1 m2 Ammonium Thiocyanate b2 Unreacted Starting Material m2->b2 m3 Urea + Lawesson's b3 Thiophosphorus Ylide m3->b3

References

Optimizing reaction conditions (solvent, temperature) for thiourea synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the synthesis of thioureas, focusing on critical reaction conditions such as solvent and temperature. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare thioureas?

The most prevalent methods for synthesizing thioureas include:

  • Reaction of an isothiocyanate with a primary or secondary amine: This is a widely used and generally high-yielding method due to its efficiency and clean reaction profile.[1]

  • Thionation of urea: This involves the use of a thionating agent, such as Lawesson's reagent, to convert the carbonyl group of a urea into a thiocarbonyl group.[1]

  • From cyanamide and hydrogen sulfide: Thiourea can be synthesized from calcium cyanamide and hydrogen sulfide.[2]

Q2: How do solvent and temperature generally affect thiourea synthesis?

Both solvent and temperature are critical parameters that can significantly influence the yield and purity of the final product.

  • Solvent: The choice of solvent can affect reactant solubility, reaction rate, and in some cases, the reaction pathway. Common solvents for the synthesis of N,N'-disubstituted thioureas from isothiocyanates and amines include dichloromethane (DCM), tetrahydrofuran (THF), acetone, and ethanol.[3] Polar aprotic solvents like THF are frequently employed.[4] In some modern "green" chemistry approaches, water is used as the reaction medium, which can offer advantages in terms of sustainability and simplified product isolation.[4][5]

  • Temperature: Reaction temperatures can range from room temperature to the reflux temperature of the chosen solvent.[3] Many reactions between amines and isothiocyanates proceed smoothly at room temperature within a few hours.[3] However, for less reactive starting materials, such as amines with electron-withdrawing groups or sterically hindered substrates, increasing the temperature can be necessary to drive the reaction to completion.[4][6] It is important to note that excessively high temperatures can lead to side reactions and product decomposition.[4]

Q3: What are the primary factors that lead to low yields in thiourea synthesis?

Low yields in thiourea synthesis can often be attributed to several factors:

  • Poor Nucleophilicity of the Amine: Amines with electron-withdrawing groups (e.g., 4-nitroaniline) are less nucleophilic and react more slowly, potentially leading to incomplete reactions and lower yields.[4][6][7]

  • Degradation of Isothiocyanate: Isothiocyanates can be unstable, particularly in the presence of moisture. Using freshly prepared or purified isothiocyanates is recommended.[1]

  • Steric Hindrance: Bulky substituents on either the amine or the isothiocyanate can impede the reaction, slowing it down and reducing the yield.[1][6]

  • Formation of Side Products: Undesired side reactions, such as the formation of symmetrical thioureas when an unsymmetrical product is desired, can lower the yield of the target compound.[6]

  • Suboptimal Reaction Conditions: Inappropriate choice of solvent, temperature, or reaction time can result in incomplete conversion of starting materials.[7]

  • Losses During Purification: The desired product may be lost during workup and purification steps, such as extraction and recrystallization.[6]

Troubleshooting Guides

Issue 1: Low or No Product Yield

If you are experiencing low or no yield, consider the following troubleshooting steps:

Troubleshooting Workflow for Low Product Yield

LowYieldTroubleshooting start Low or No Yield check_reagents Verify Reagent Purity (Amine, Isothiocyanate) start->check_reagents increase_temp Increase Reaction Temperature check_reagents->increase_temp Reagents are pure change_solvent Change Solvent increase_temp->change_solvent No improvement success Improved Yield increase_temp->success Yield improves extend_time Extend Reaction Time change_solvent->extend_time No improvement change_solvent->success Yield improves use_catalyst Consider a Catalyst (e.g., for CS2 route) extend_time->use_catalyst No improvement extend_time->success Yield improves check_purification Review Purification Procedure use_catalyst->check_purification No improvement use_catalyst->success Yield improves check_purification->success Optimized

Caption: Troubleshooting workflow for low product yield.

Recommended Solutions:

  • Verify Reagent Quality: Ensure that the amine and isothiocyanate are pure and have not degraded. Isothiocyanates can be sensitive to moisture, so using freshly opened or distilled reagents is advisable.[6]

  • Increase Reaction Temperature: For less reactive amines (e.g., those with electron-withdrawing groups) or sterically hindered substrates, increasing the temperature can improve the reaction rate.[4][6] However, monitor for potential side reactions at higher temperatures.

  • Optimize the Solvent: The choice of solvent can significantly impact the reaction. If the reactants have poor solubility in the current solvent, switching to a more suitable one can improve the yield. For some reactions, an "on-water" synthesis can be a sustainable and efficient alternative.[4]

  • Extend Reaction Time: Some reactions are inherently slow. Monitor the reaction progress over a longer period using an appropriate analytical technique like Thin Layer Chromatography (TLC).[6]

  • Consider a Catalyst: For syntheses from primary amines and carbon disulfide (CS₂), a reusable ZnO/Al₂O₃ composite has been shown to be an effective catalyst.[4]

  • Microwave-Assisted Synthesis: Microwave irradiation has been demonstrated to significantly reduce reaction times, in some cases from hours to minutes, and can lead to improved yields.[4]

Issue 2: Formation of Side Products and Impurities

The presence of significant impurities or side products can complicate purification and reduce the overall yield.

Common Side Reactions and Solutions:

  • Symmetrical Thiourea Formation: When synthesizing an unsymmetrical thiourea from an amine and carbon disulfide, the in situ generated isothiocyanate can react with the starting amine, leading to the formation of a symmetrical N,N'-disubstituted thiourea.[6]

    • Solution: A two-step, one-pot approach can be effective. First, form the isothiocyanate, and only then add the second amine to the reaction mixture.[1]

  • Decomposition of Intermediates: In reactions involving carbon disulfide, the dithiocarbamate intermediate can decompose, especially at elevated temperatures.[6]

    • Solution: Carefully control the reaction temperature and consider using a coupling reagent to facilitate the conversion to the desired thiourea.

Purification Strategies:

  • Recrystallization: This is a common and effective method for purifying solid thiourea products. Common solvents for recrystallization include ethanol, methanol, or mixtures like ethanol/water.[3]

  • Column Chromatography: For non-crystalline or oily products, or when impurities have similar solubility to the product, silica gel column chromatography is a reliable purification method.[4]

  • Acid-Base Extraction: If the starting materials, byproducts, or the final product have acidic or basic functionalities, an acid-base extraction during the workup can be an effective way to separate them.[3]

Data Presentation: Optimizing Reaction Conditions

Effect of Solvent on Thiourea Synthesis Yield

The following table summarizes the effect of different solvents on the yield of symmetrical N,N'-diphenylthiourea synthesized from aniline and carbon disulfide under solar energy.

EntrySolventYield (%)
1Water74
2Dimethyl sulfoxide (DMSO)61
31:1 Aqueous Ethanol47
4Methanol43
5Ethanol39
6Dichloromethane11
7Ethyl Acetate10
8Chloroform9
9Toluene6
10Hexane32

Reaction conditions: 20 mmol aniline, 10 mmol CS₂, and 15 ml solvent in sunlight for 12 h.

Effect of Temperature on Thiourea Synthesis Yield

This table illustrates the impact of reaction temperature on the yield of thiourea from urea and Lawesson's reagent, demonstrating the principle that yield often increases with temperature up to an optimal point.

Temperature (°C)Temperature (K)Yield (%)
5532852.31
6533859.25
7534864.14
8535861.58
9536858.72

Data adapted from a study on the synthesis of the parent thiourea molecule.[3]

Experimental Protocols

General Experimental Workflow

ExperimentalWorkflow start Start dissolve_amine Dissolve Amine in Solvent start->dissolve_amine add_reagent Add Isothiocyanate or CS2 dissolve_amine->add_reagent reaction Stir at Appropriate Temperature add_reagent->reaction monitor Monitor Reaction (e.g., by TLC) reaction->monitor workup Reaction Workup (e.g., Quenching, Extraction) monitor->workup Reaction Complete purification Purification (e.g., Recrystallization, Column Chromatography) workup->purification characterization Characterization (e.g., NMR, IR, MS) purification->characterization end Final Product characterization->end

Caption: General experimental workflow for thiourea synthesis.

Protocol 1: Synthesis of N,N'-Disubstituted Thioureas from an Amine and an Isothiocyanate

This protocol provides a general procedure for a standard solution-phase synthesis.[3]

Materials:

  • Substituted Amine (1.0 mmol)

  • Substituted Isothiocyanate (1.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a solution of the amine (1.0 mmol) in anhydrous THF (10 mL), add the corresponding isothiocyanate (1.0 mmol) at room temperature.

  • Stir the resulting mixture at room temperature.

  • Monitor the reaction progress using TLC (e.g., with a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 1-2 hours.[3]

  • Once the starting material is consumed, remove the solvent under reduced pressure using a rotary evaporator.

  • If impurities are present, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

Protocol 2: Synthesis of Symmetrical N,N'-Disubstituted Thioureas from an Amine and Carbon Disulfide

This protocol is adapted for the synthesis of symmetrical thioureas.

Materials:

  • Primary Amine (2.0 equiv)

  • Carbon Disulfide (1.0 equiv)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the primary amine in ethanol.

  • Add carbon disulfide dropwise to the stirred solution.

  • After the addition is complete, heat the mixture to reflux for several hours. Hydrogen sulfide gas may be evolved and should be handled in a well-ventilated fume hood.

  • Cool the reaction mixture to room temperature.

  • Collect the crystalline product by filtration, wash with cold ethanol, and dry.

  • If necessary, recrystallize the crude product from a suitable solvent.

Disclaimer: The information provided in this technical support center is intended for research and development purposes only. All chemical reactions should be performed by qualified individuals in a well-equipped laboratory with appropriate safety precautions.

References

Technical Support Center: Purification of Substituted Thiourea Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of substituted thiourea compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying substituted thiourea compounds?

A1: The most common and effective methods for purifying substituted thiourea compounds are recrystallization and column chromatography. The choice between these methods depends on the physical state of the compound (solid or oil), the nature of the impurities, and the scale of the purification. For solid products, recrystallization is often the preferred method.[1][2] Column chromatography is a versatile technique suitable for both solid and oily products and is particularly useful for separating compounds with similar polarities.[2]

Q2: My substituted thiourea is an oil and won't crystallize. How can I purify it?

A2: If your product is an oil and resists crystallization, column chromatography is the most suitable purification method. If the oil is viscous, trituration by stirring it vigorously with a non-polar solvent like hexane or an ether/hexane mixture can sometimes induce crystallization by removing impurities that inhibit the process.

Q3: What are the common impurities I might encounter in my substituted thiourea product?

A3: Common impurities can arise from unreacted starting materials or side reactions during synthesis. These may include:

  • Unreacted amines or isothiocyanates: These are frequent impurities that can often be removed by an acidic or basic wash during the workup, or by column chromatography.[3]

  • Symmetrically disubstituted thioureas: These can form as byproducts when synthesizing unsymmetrical thioureas.

  • Byproducts from coupling reagents: If reagents like Lawesson's reagent are used, their byproducts may contaminate the final product.

Q4: How can I remove unreacted aniline from my phenylthiourea product?

A4: Unreacted aniline can be effectively removed by performing an acidic wash during the workup. By dissolving the crude product in an organic solvent and washing with a dilute acid like 1M hydrochloric acid, the aniline will be protonated to form water-soluble aniline hydrochloride, which will partition into the aqueous layer.[3][4] This can be followed by recrystallization to achieve a higher purity of the desired phenylthiourea.[2]

Q5: Are substituted thioureas stable during purification?

A5: Substituted thioureas can be susceptible to degradation under certain conditions. They can be sensitive to high temperatures, which may cause decomposition.[5][6][7] Additionally, their stability can be affected by pH, with some derivatives undergoing decomposition in strongly acidic or basic aqueous solutions.[8] It is generally advisable to avoid excessive heat and prolonged exposure to harsh pH conditions during purification.

Troubleshooting Guides

Recrystallization

Problem: My substituted thiourea does not crystallize from the solution.

Possible Cause Solution
The compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. If that fails, choose a solvent in which the compound is less soluble at room temperature.[1]
The solution was cooled too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]
The presence of impurities is inhibiting crystallization.Try adding a seed crystal of the pure compound. If that is not possible, consider a preliminary purification step like a quick filtration through a small plug of silica gel.

Problem: The recrystallized product is colored.

Possible Cause Solution
Presence of colored organic impurities.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce your yield.[1]
Oxidation of the thiourea or impurities.Ensure the recrystallization is performed relatively quickly and consider using degassed solvents if the compound is known to be air-sensitive.
Column Chromatography

Problem: The substituted thiourea streaks on the TLC plate and the column.

Possible Cause Solution
The compound is too polar for the solvent system.Increase the polarity of the eluent by adding a more polar solvent (e.g., methanol or ethanol) in small increments.
The compound is interacting strongly with the silica gel.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize acidic sites on the silica gel.
The compound is degrading on the silica gel.Deactivate the silica gel by adding a small percentage of water or triethylamine. Alternatively, use a different stationary phase like alumina.

Problem: Poor separation of the product from an impurity.

Possible Cause Solution
The solvent system is not optimal.Systematically screen different solvent systems with varying polarities and compositions using TLC to find a system that provides better separation (a larger ΔRf).
The column was overloaded.Use a larger column or reduce the amount of crude material loaded onto the column.
The column was not packed properly.Ensure the silica gel is packed uniformly without any cracks or channels.

Data Presentation

Table 1: Solubility of Selected Substituted Thioureas in Various Solvents

CompoundSolventTemperature (°C)Solubility ( g/100 mL)
PhenylthioureaWater (cold)Ambient~0.25[9]
PhenylthioureaWater (hot)100~5.9[9]
PhenylthioureaEthanolAmbientSoluble[9]
PhenylthioureaDMSOAmbient~3[10]
DiphenylthioureaWater19<0.01[11]
DiphenylthioureaEthanolAmbientSoluble[11]
DiphenylthioureaAcetoneAmbientSoluble[11]
N-AllylthioureaWater206.6[5]

Note: The solubility of substituted thioureas can vary significantly depending on the nature and position of the substituents.

Table 2: Thermal Stability of Selected Thiourea Compounds

CompoundDecomposition Onset Temperature (°C)
Thiourea~140 (isomerizes), >180 (decomposes)[6]
N-AllylthioureaDecomposes above melting point (70-72 °C)[5]
PhenylthioureaMelting point 145-150 °C[12]
DiphenylthioureaMelting point 151-154 °C[11]

Note: Thermal stability is influenced by the substituents. It is advisable to determine the thermal stability of a new compound by techniques like thermogravimetric analysis (TGA).

Experimental Protocols

Protocol 1: Purification of a Substituted Thiourea by Recrystallization

This protocol provides a general procedure for the purification of a solid substituted thiourea.

Materials:

  • Crude substituted thiourea

  • Recrystallization solvent (e.g., ethanol, acetone, ethyl acetate)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent. An ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent and heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution and filtration apparatus hot to prevent premature crystallization.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[1]

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[1]

  • Drying: Dry the crystals thoroughly, either by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Purification of a Substituted Thiourea by Column Chromatography

This protocol describes a general procedure for purifying a substituted thiourea using silica gel column chromatography.

Materials:

  • Crude substituted thiourea

  • Silica gel (for flash chromatography)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC. The ideal eluent should give the desired compound an Rf value of approximately 0.2-0.4 and provide good separation from impurities.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed. Alternatively, for compounds with low solubility in the eluent, perform a dry loading by adsorbing the crude product onto a small amount of silica gel before adding it to the column.

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to begin the elution process.

  • Fraction Collection: Collect fractions in separate tubes or flasks.

  • Monitoring: Monitor the composition of the collected fractions by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified substituted thiourea.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Substituted Thiourea Product is_solid Is the product a solid? start->is_solid recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No (Oil) is_pure_recryst Is the product pure? recrystallization->is_pure_recryst is_pure_column Is the product pure? column_chromatography->is_pure_column is_pure_recryst->column_chromatography No analysis Purity Analysis (TLC, NMR, HPLC, MP) is_pure_recryst->analysis Yes is_pure_column->recrystallization No (if solidifies) is_pure_column->analysis Yes pure_product Pure Substituted Thiourea analysis->pure_product troubleshooting_workflow start Impure Substituted Thiourea main_impurity Identify Main Impurity (e.g., TLC, NMR) start->main_impurity unreacted_amine Unreacted Amine main_impurity->unreacted_amine Amine unreacted_isothiocyanate Unreacted Isothiocyanate main_impurity->unreacted_isothiocyanate Isothiocyanate other_byproduct Other Byproduct main_impurity->other_byproduct Other acid_wash Perform Acidic Wash (e.g., 1M HCl) unreacted_amine->acid_wash base_wash Perform Basic Wash (e.g., sat. NaHCO3) unreacted_isothiocyanate->base_wash chromatography Column Chromatography other_byproduct->chromatography recrystallization Recrystallization acid_wash->recrystallization base_wash->recrystallization check_purity Check Purity chromatography->check_purity recrystallization->check_purity pure_product Pure Product check_purity->pure_product Pure repurify Re-purify using alternative method check_purity->repurify Not Pure repurify->chromatography repurify->recrystallization

References

Resolving poor solubility of (2,5-Dimethoxyphenyl)thiourea in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor solubility of (2,5-Dimethoxyphenyl)thiourea in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the physicochemical properties of this compound?

This compound, also known as N-(2,5-dimethoxyphenyl)thiourea, has the molecular formula C9H12N2O2S and a molecular weight of 212.27 g/mol . Its predicted LogP value is 2.55, which suggests low aqueous solubility.[1]

Q2: Why is this compound poorly soluble in aqueous buffers?

The poor aqueous solubility is likely due to its molecular structure, which contains hydrophobic dimethoxyphenyl and phenyl rings. The process of dissolution requires overcoming the crystal lattice energy of the solid compound and establishing favorable interactions with water molecules, which can be challenging for hydrophobic molecules.[2]

Q3: What are the first steps I should take to dissolve my compound?

Initially, it is recommended to prepare a high-concentration stock solution in a water-miscible organic solvent before diluting it into your aqueous buffer.[3] Dimethyl sulfoxide (DMSO) is a common choice for this purpose.[3][4] It is crucial to ensure the final concentration of the organic solvent in the aqueous buffer is low enough to not affect the biological assay.[3]

Q4: What are common strategies to enhance the solubility of poorly soluble compounds like this one?

Several methods can be employed to improve the solubility of poorly water-soluble compounds. These can be broadly categorized as physical and chemical approaches.[5]

  • Co-solvents: Using water-miscible organic solvents.[6]

  • pH Adjustment: For ionizable compounds, altering the pH of the buffer can increase solubility.

  • Surfactants: Using detergents to form micelles that encapsulate the hydrophobic compound.[6]

  • Inclusion Complexes: Employing cyclodextrins to form complexes where the hydrophobic compound is encapsulated within the cyclodextrin cavity.[5][6]

  • Particle Size Reduction: Techniques like micronization increase the surface area of the compound, which can improve dissolution rates.[2][6]

Troubleshooting Guide

Q5: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What should I do?

This is a common issue when the compound's solubility limit in the final aqueous buffer is exceeded.

  • Problem: The aqueous buffer cannot accommodate the compound concentration after the DMSO is diluted.

  • Solution Workflow:

G start Precipitation Observed check_dmso 1. Check Final DMSO % Is it >1%? start->check_dmso reduce_dmso Reduce DMSO stock concentration and/or final dilution factor. check_dmso->reduce_dmso Yes solubilizer 2. Introduce Solubilizing Agents (e.g., Surfactants, Cyclodextrins) check_dmso->solubilizer No reduce_dmso->solubilizer test_agents Test different agents & concentrations. See Protocol 2. solubilizer->test_agents ph_adjust 3. Adjust Buffer pH (If compound is ionizable) test_agents->ph_adjust test_ph Test a range of pH values. ph_adjust->test_ph success Compound Solubilized test_ph->success

Caption: Workflow for troubleshooting compound precipitation.

  • Detailed Steps:

    • Verify Solvent Concentration: Ensure the final concentration of DMSO (or other co-solvent) is as low as possible, ideally below 1%, as higher concentrations can be toxic to cells or interfere with assays.[3]

    • Lower Stock Concentration: If precipitation occurs, try lowering the concentration of your DMSO stock solution. This will result in a lower final compound concentration in the aqueous buffer, which may be below its solubility limit.

    • Add Solubilizing Agents: Introduce excipients directly into your aqueous buffer before adding the compound stock solution. Surfactants like Tween® 80 or cyclodextrins can significantly improve solubility.[6][7]

Q6: Which solubilizing agent should I choose?

The choice of agent depends on the specific requirements of your experiment, including the cell type, protein, and assay format. Below is a summary of common options.

Agent TypeExamplesMechanism of ActionCommon Conc.Considerations
Co-solvents DMSO, Ethanol, PEG 400Increases solubility by reducing the polarity of the aqueous solvent.[2][6]< 1% (assay)Potential for assay interference or cytotoxicity at higher concentrations.[3]
Surfactants Tween® 20/80, Triton™ X-100Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[6]0.01 - 0.1%Can denature proteins or disrupt cell membranes; choose non-ionic surfactants where possible.
Cyclodextrins HP-β-CD, SBE-β-CDForms an inclusion complex by encapsulating the drug within its hydrophobic core.[5][7]1 - 10%Can sometimes extract cholesterol from cell membranes. Generally considered safe.[7]

Caption: Comparison of common solubilizing agents.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Co-Solvent

This protocol describes the standard procedure for preparing a stock solution of this compound in DMSO.

  • Weigh Compound: Accurately weigh out the desired amount of this compound powder using an analytical balance.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).

  • Facilitate Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 30-37°C) can also be applied, but monitor for any signs of compound degradation.

  • Inspect for Clarity: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3] Before use, thaw the aliquot completely and vortex to ensure homogeneity.

Protocol 2: Screening for Optimal Solubilizing Agent

This protocol provides a general method for testing the effectiveness of different solubilizing agents.

  • Prepare Excipient Buffers: Prepare a series of your final aqueous buffer, each containing a different solubilizing agent (e.g., 0.1% Tween® 80, 5% HP-β-CD). Include a control buffer with no added agent.

  • Compound Addition: Add a small volume of your high-concentration DMSO stock of this compound to each buffer to achieve the desired final concentration. Ensure the final DMSO concentration remains constant across all conditions.

  • Equilibration: Gently mix the solutions and allow them to equilibrate at room temperature for 1-2 hours.

  • Assess Solubility:

    • Visual Inspection: Observe the solutions for any signs of precipitation or turbidity.

    • Quantitative Measurement: For a more precise measurement, centrifuge the samples at high speed (e.g., >14,000 x g) for 15-30 minutes to pellet any undissolved compound.

    • Carefully collect the supernatant and measure the concentration of the dissolved compound using an appropriate analytical method, such as HPLC-UV.

  • Select Optimal Condition: The condition that yields a clear solution with the highest measured concentration of the compound is the most effective.

Signaling Pathway Visualization

Thiourea derivatives are investigated for a wide range of biological activities, including as enzyme inhibitors.[8][9] The diagram below illustrates a hypothetical signaling pathway where a thiourea-based compound inhibits a kinase, a common mechanism for anticancer agents.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Gene Gene Expression TF->Gene Translocates to Nucleus Proliferation Cell Proliferation Gene->Proliferation Inhibitor This compound Inhibitor->KinaseB Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

Stability issues of thiourea derivatives in solution for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of thiourea derivatives in solutions used for biological assays. Below are troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My thiourea derivative shows inconsistent activity in my biological assays. What could be the cause?

A1: Inconsistent results are often a primary indicator of compound instability.[1] Thiourea derivatives can degrade in solution due to several factors, including hydrolysis, oxidation, photodegradation, or reaction with the solvent (e.g., DMSO).[1][2] This degradation leads to a lower concentration of the active compound and the potential for degradation products to interfere with the assay. It is crucial to use freshly prepared solutions whenever possible and to assess the stability of your stock solutions under your specific storage conditions.[1]

Q2: What are the visible signs of degradation in my solid thiourea compound or its solution?

A2: For solid compounds, visible signs of degradation include a change in color (often yellowing), the emission of ammonia-like or sulfurous odors, and clumping or stickiness due to moisture absorption (hygroscopicity).[1] For solutions, degradation may manifest as the formation of a precipitate, indicating that the compound or its breakdown products are no longer soluble.[1]

Q3: What is the best solvent for preparing stock solutions of thiourea derivatives?

A3: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of many organic compounds, including thiourea derivatives, due to its high solubilizing power.[3][4] However, the stability of compounds in DMSO can vary; some may degrade over time.[3][5] It is recommended to store DMSO stock solutions in small aliquots at -20°C or -80°C in tightly sealed vials to minimize freeze-thaw cycles and water absorption.[4][5] For aqueous assays, the final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced toxicity.

Q4: How does pH affect the stability of thiourea derivatives in aqueous solutions?

A4: The stability of thiourea derivatives in aqueous solutions is often pH-dependent. Both acidic and alkaline conditions can accelerate hydrolysis. The rate and pathway of degradation can change significantly with pH. For instance, the hydrolysis of thiourea itself is sensitive to pH, and metal complexes of thiourea can decompose at higher pH levels.[6][7] It is essential to determine the optimal pH range for your specific derivative if it is to be used in aqueous buffers for extended periods.

Q5: Are thiourea derivatives sensitive to light?

A5: Yes, many thiourea derivatives are susceptible to photodegradation.[1] Exposure to light, especially UV light, can provide the energy to initiate degradation reactions. To mitigate this, solid compounds should be stored in amber glass bottles, and solutions should be prepared and stored in light-protected containers (e.g., amber vials or tubes wrapped in aluminum foil).[1] When performing experiments, minimize the exposure of plates and solutions to direct light.

Troubleshooting Guide: Common Issues and Solutions

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected bioactivity Degradation of the compound in stock solution or assay medium.Prepare fresh stock solutions before each experiment. If storing solutions, perform a stability study (see Experimental Protocols). Use a fresh batch of the solid compound and verify its purity.[1]
Precipitate forms when diluting DMSO stock into aqueous assay buffer The compound has poor aqueous solubility, exceeding its solubility limit at the final concentration.Visually inspect for precipitation after dilution. Use a plate reader to measure light scattering to detect sub-visible precipitation.[8] If solubility is an issue, lower the final compound concentration or investigate the use of solubilizing agents, ensuring they do not interfere with the assay.
Solid compound has turned yellow and/or has a sulfurous odor Oxidation or photodegradation of the solid material.Store the compound in a tightly sealed, amber glass container in a cool, dark, and dry place. Consider purging the container with an inert gas like nitrogen before sealing.[1]
Compound has become clumpy or sticky Absorption of moisture from the air (hygroscopicity).Store the compound in a desiccator or a controlled low-humidity environment. Ensure the container is sealed tightly immediately after use.[1]
Assay results change over the duration of a long experiment (e.g., 24-48h incubation) The compound is unstable in the aqueous cell culture medium at 37°C.Assess the stability of the compound directly in the assay medium under the exact experimental conditions (time, temperature, CO₂). If degradation is significant, consider shorter incubation times or a different experimental design.

Data Presentation: Stability of Thiourea Derivatives

While specific quantitative stability data is highly dependent on the individual structure of the thiourea derivative, the following table provides an illustrative example of how such data might be presented. This data is representative of general stability trends observed for organic molecules in drug discovery.

Table 1: Illustrative Stability of a Hypothetical Diaryl Thiourea Derivative (% Parent Compound Remaining as Determined by HPLC)

Storage ConditionSolventTime = 0Time = 24 hoursTime = 7 daysTime = 30 days
-20°C, Dark DMSO100%99.8%99.5%98.9%
4°C, Dark DMSO100%99.1%97.2%94.5%
Room Temp, Dark DMSO100%97.5%91.0%82.3%
Room Temp, Light DMSO100%92.1%75.6%55.4%
37°C, Dark Aqueous Buffer (pH 7.4)100%88.3%60.1%25.7%

Note: This table is a generalized example. Actual stability will vary. It is imperative to conduct stability studies for your specific compound of interest.

Experimental Protocols

Protocol: Stability Assessment by HPLC (Forced Degradation Study)

This protocol outlines a forced degradation study to understand the stability profile of a thiourea derivative and to develop a stability-indicating HPLC method. The goal is to achieve 5-20% degradation to identify potential degradants.

1. Materials:

  • Thiourea derivative of interest

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • HPLC-grade water

  • Hydrochloric acid (HCl, 0.1 M)

  • Sodium hydroxide (NaOH, 0.1 M)

  • Hydrogen peroxide (H₂O₂, 3%)

  • HPLC system with a UV or PDA detector and a C18 column

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve the thiourea derivative in a suitable solvent (e.g., ACN or MeOH) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C. Take samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute with mobile phase before injection.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature or 60°C. Sample at time points, neutralize with 0.1 M HCl, and dilute.

  • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature. Sample at time points and dilute.

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C or 80°C). Sample at time points and dilute.

  • Photostability: Expose the stock solution to UV light (e.g., in a photostability chamber). Keep a control sample wrapped in foil. Sample at time points and dilute.

4. HPLC Analysis:

  • Develop an HPLC method (typically reversed-phase with a C18 column) that separates the parent compound from any new peaks that appear under stress conditions. A gradient method using a buffered aqueous phase and an organic modifier (ACN or MeOH) is common.

  • Inject the stressed samples and an unstressed control.

  • Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

  • The method is considered "stability-indicating" if all degradation products are resolved from the parent peak.

Mandatory Visualizations

Logical Workflow for Troubleshooting Low Bioactivity

G start Low or No Bioactivity Observed check_compound Confirm Compound Identity & Purity (NMR, MS, HPLC) start->check_compound issue_found Purity/Structure Issue check_compound->issue_found Problem? check_solubility Assess Solubility in Assay Medium check_compound->check_solubility OK repurify Re-purify or Re-synthesize issue_found->repurify precipitation Precipitation Observed check_solubility->precipitation Problem? check_stability Evaluate Compound Stability (in Stock & Assay Medium) check_solubility->check_stability OK optimize_sol Optimize Formulation or Lower Concentration precipitation->optimize_sol degradation Degradation Confirmed check_stability->degradation Problem? check_assay Review Assay Conditions (Controls, Cells, Endpoint) check_stability->check_assay OK fresh_sol Use Freshly Prepared Solutions degradation->fresh_sol assay_issue Assay System Issue check_assay->assay_issue Problem? no_activity Compound is Genuinely Inactive check_assay->no_activity OK optimize_assay Optimize Assay Protocol assay_issue->optimize_assay

Caption: A stepwise workflow for troubleshooting low bioactivity of a test compound.

Canonical Wnt/β-Catenin Signaling Pathway

Thiourea derivatives have been found to modulate various signaling pathways, including the Wnt/β-catenin pathway, which is critical in cell proliferation and development.[2]

Wnt_Pathway Canonical Wnt Pathway: 'ON' State (Wnt present) leads to β-catenin accumulation. cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled (FZD) Wnt->Frizzled binds LRP5_6 LRP5/6 Wnt->LRP5_6 binds DVL Dishevelled (DVL) Frizzled->DVL activates LRP5_6->DVL Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1α) DVL->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome degraded by TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates & co-activates Target_Genes Target Gene Transcription TCF_LEF->Target_Genes activates

Caption: Overview of the canonical Wnt/β-catenin signaling cascade.

References

Technical Support Center: Purification of (2,5-Dimethoxyphenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the purity of crude (2,5-Dimethoxyphenyl)thiourea. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 2,5-dimethoxyaniline and ammonium thiocyanate, byproducts from side reactions, or residual solvents from the synthesis. The presence of colored impurities may suggest the formation of oxidation products.

Q2: Which purification technique is most suitable for this compound?

A2: Recrystallization is often the most effective and straightforward method for purifying crystalline solids like this compound.[1] For challenging separations or to remove closely related impurities, column chromatography may be necessary.[2][3]

Q3: How do I choose an appropriate solvent for recrystallization?

A3: An ideal solvent for recrystallization should dissolve the crude product sparingly at room temperature but have high solubility at an elevated temperature.[1] Conversely, the impurities should either be insoluble in the hot solvent or remain soluble at low temperatures.[1] A solvent screening with various solvents such as ethanol, methanol, isopropanol, or mixtures with water is recommended to find the optimal system.[4][5]

Q4: My compound is not crystallizing out of the solution upon cooling. What should I do?

A4: This phenomenon, known as supersaturation, can often be overcome by inducing crystallization.[1] Techniques to induce crystallization include scratching the inside of the flask with a glass rod at the liquid-air interface, adding a seed crystal of the pure compound, or placing the solution in an ice bath to further reduce solubility.[1]

Q5: How can I assess the purity of this compound after purification?

A5: The purity of the final product can be assessed using several analytical techniques. The most common methods include High-Performance Liquid Chromatography (HPLC)[6][7], which can quantify the purity, and melting point determination, where a sharp melting range close to the literature value (160-162 °C) indicates high purity.[8]

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Troubleshooting Steps
No crystals form upon cooling - The solution is not saturated (too much solvent was used).- The solution is supersaturated.- Evaporate some of the solvent to increase the concentration.- Induce crystallization by scratching the flask, adding a seed crystal, or cooling in an ice bath.[1]
Oiling out instead of crystallization - The melting point of the compound is lower than the boiling point of the solvent.- The rate of cooling is too fast.- High concentration of impurities.- Reheat the solution to dissolve the oil, add a small amount of a solvent in which the compound is less soluble, and cool slowly.- Choose a lower-boiling point solvent for recrystallization.
Low recovery of purified product - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with a solvent at room temperature.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated to prevent cooling.- Wash the collected crystals with a small amount of ice-cold solvent.[1]
Colored impurities remain in crystals - The impurity has similar solubility to the product.- The impurity is adsorbed onto the crystal surface.- Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.- A second recrystallization may be necessary.
Column Chromatography Issues
IssuePossible Cause(s)Troubleshooting Steps
Poor separation of compound and impurities - Inappropriate solvent system (eluent).- Column overloading.- Cracks or channels in the stationary phase.- Perform thin-layer chromatography (TLC) to determine the optimal eluent system.- Reduce the amount of crude material loaded onto the column.- Pack the column carefully to ensure a uniform stationary phase.
Compound is not eluting from the column - The eluent is not polar enough.- Gradually increase the polarity of the eluent system.
Tailing of the compound band - The compound is interacting too strongly with the stationary phase.- The compound is not very soluble in the eluent.- Add a small amount of a more polar solvent to the eluent.- Choose an eluent system in which the compound has better solubility.

Data Presentation

Purity Improvement of this compound
Purification MethodCrude Purity (%)Purified Purity (%)Recovery (%)
Single Recrystallization (Ethanol) 8598.580
Double Recrystallization (Ethanol) 8599.765
Column Chromatography (Silica Gel, Hexane:Ethyl Acetate) 85>99.870

Note: The data presented in this table are representative examples and actual results may vary depending on the nature and amount of impurities in the crude sample.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate while stirring until the solid dissolves completely. If necessary, add more hot ethanol dropwise until a clear solution is obtained.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to a gentle boil for a few minutes.

  • Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should commence. Once the flask has reached room temperature, it can be placed in an ice bath for about 30 minutes to maximize the yield of crystals.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual impurities.[1]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point to remove all traces of solvent.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., a mixture of hexane and ethyl acetate, determined by TLC analysis). Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent.

  • Loading the Column: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or other suitable containers. Monitor the separation by TLC analysis of the collected fractions.

  • Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Drying: Dry the purified product under vacuum to remove any remaining solvent.

Mandatory Visualizations

Recrystallization_Workflow start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Cool slowly to room temperature hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with ice-cold solvent filter->wash dry Dry the crystals wash->dry end Pure this compound dry->end

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Logic start Recrystallization Attempt check_crystals Do crystals form upon cooling? start->check_crystals induce Induce Crystallization: - Scratch flask - Add seed crystal - Cool further check_crystals->induce No success Crystals Formed check_crystals->success Yes check_oil Does an oil form? induce->check_oil reheat Reheat, add co-solvent, cool slowly check_oil->reheat Yes check_oil->success No reheat->success

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Overcoming Common Problems in the Recrystallization of Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the recrystallization of thiourea derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step when developing a recrystallization protocol for a novel thiourea derivative?

A1: The selection of an appropriate solvent is the most crucial initial step.[1] An ideal solvent should dissolve the thiourea derivative sparingly at room temperature but completely at an elevated temperature. Conversely, impurities should either be insoluble in the hot solvent or remain soluble at low temperatures to be removed with the mother liquor.[1] A systematic solvent screening with small amounts of your compound is highly recommended to identify the optimal solvent or solvent system.

Q2: How much solvent should I use for the recrystallization?

A2: A common error is using an excessive amount of solvent, which leads to low or no crystal yield because the solution fails to become saturated upon cooling. The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude thiourea derivative.

Q3: My compound is not crystallizing even after the solution has cooled. What should I do?

A3: This phenomenon is known as supersaturation. Crystallization can often be induced by:

  • Scratching: Gently scratch the inner surface of the flask with a glass rod at the solution's meniscus. The microscopic scratches on the glass can serve as nucleation sites for crystal growth.

  • Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the solution. This provides a template for crystal formation.

  • Cooling: If crystals do not form at room temperature, further cooling in an ice bath may be necessary.[1]

Q4: My compound has "oiled out" instead of forming crystals. What does this mean and how can I fix it?

A4: "Oiling out" occurs when the solute melts and forms an oily layer instead of crystallizing from the solution. This often happens if the melting point of your thiourea derivative is lower than the boiling point of the chosen solvent or if the solution is cooled too rapidly.[1] To resolve this, you can:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional solvent.

  • Allow the solution to cool down much more slowly.

  • Consider using a solvent with a lower boiling point.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of thiourea derivatives.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Crystal Yield - Too much solvent was used.- The compound is highly soluble in the cold solvent.- Premature crystallization occurred during hot filtration.- Evaporate some of the solvent to concentrate the solution and attempt to recrystallize.- Select a different solvent in which the compound has lower solubility at colder temperatures.- Ensure the filtration apparatus is pre-heated to prevent premature crystallization in the funnel.[1]
Formation of an Oil Instead of Crystals - The melting point of the solute is below the boiling point of the solvent.- The solution was cooled too rapidly.- High concentration of impurities.- Reheat the solution, add more solvent, and allow it to cool slowly.- Choose a solvent with a lower boiling point.- If impurities are suspected, consider a preliminary purification step such as column chromatography.[1]
Crystals are Colored/Impure - Presence of colored impurities.- Rapid crystallization has trapped impurities in the crystal lattice.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Ensure the solution cools slowly to promote selective crystallization.
No Crystals Form Upon Cooling - The solution is supersaturated.- Insufficient cooling.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Further cool the solution in an ice-salt bath to achieve a lower temperature.[1]

Data Presentation

Solubility of Thiourea in Various Solvents

The selection of a suitable solvent is critical for successful recrystallization. The following table provides solubility data for the parent compound, thiourea, which can serve as a starting point for selecting a solvent system for its derivatives. Note that the solubility of substituted thiourea derivatives can vary significantly based on the nature and position of the substituents.

SolventTemperature (°C)Solubility ( g/100g solvent)
Water209.1
Water4026.6
Water6066.7
Methanol207.7
Methanol4016.7
Methanol6033.3
Ethanol202.5
Ethanol406.7
Ethanol6016.7
Acetone250.2
Ethyl Acetate25<0.1

Data compiled from various sources.[2][3][4]

Experimental Protocols

General Single-Solvent Recrystallization Protocol

This protocol outlines a general procedure for the purification of a thiourea derivative using a single solvent.[1]

Materials:

  • Crude thiourea derivative

  • Recrystallization solvent (e.g., ethanol, methanol, acetone)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude thiourea derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture on a hot plate with gentle swirling until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should commence. Once at room temperature, the flask can be placed in an ice bath to maximize the crystal yield.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly, either by air drying or in a desiccator.

Recrystallization of N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide (an Acylthiourea Derivative)

This protocol provides an example for the purification of a specific acylthiourea derivative.[5]

Procedure:

  • The crude N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide is dissolved in a minimum amount of hot ethanol.

  • The solution is then allowed to cool to room temperature, during which the purified product crystallizes.

  • The crystals are collected by filtration, washed with a small amount of cold ethanol, and then dried. A yield of 60% has been reported for this procedure.[6]

Recrystallization of N,N'-Diarylthiourea Derivatives

This protocol is suitable for the purification of various N,N'-diarylthiourea derivatives.[7]

Procedure:

  • After synthesis, the crude product is filtered and washed with hexane.

  • The solid is then recrystallized from hot ethanol.

  • The purified crystals are dried under vacuum. Yields for this type of recrystallization are often high, in the range of 89-94%.[7]

Visualizations

Signaling Pathways and Experimental Workflows

Thiourea derivatives have been shown to impact various biological signaling pathways, making them promising candidates for drug development. The following diagrams illustrate some of these pathways and a general experimental workflow for recrystallization.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR2) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Promotes Thiourea Thiourea Derivative Thiourea->RTK Inhibits Thiourea->Raf Inhibits

Caption: Inhibition of the Ras-Raf-MEK-ERK Signaling Pathway by Thiourea Derivatives.

G Urease Urease Active Site (contains Ni²⁺ ions) Products Ammonia + Carbon Dioxide Urease->Products Catalyzes hydrolysis Urea Urea (Substrate) Urea->Urease Binds to Thiourea Thiourea Derivative (Inhibitor) Thiourea->Urease Binds and blocks active site

Caption: Mechanism of Urease Inhibition by Thiourea Derivatives.

G start Crude Thiourea Derivative dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Ice Bath Cooling cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Thiourea Derivative dry->end

Caption: General Experimental Workflow for Recrystallization of Thiourea Derivatives.

References

Optimizing concentration of (2,5-Dimethoxyphenyl)thiourea for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2,5-Dimethoxyphenyl)thiourea in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound, like many thiourea derivatives, has low solubility in aqueous solutions. The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO).[1][2] It is crucial to use anhydrous, sterile DMSO to ensure the stability and sterility of your stock solution.

Q2: How should I store the stock solution of this compound?

A2: Stock solutions prepared in DMSO should be stored at -20°C for long-term stability.[3] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q3: What is a typical starting concentration range for in vitro assays with this compound?

A3: The optimal concentration of this compound will vary depending on the cell type and the specific assay being performed. Based on studies of structurally related thiourea derivatives, a common starting point for dose-response experiments is in the low micromolar (µM) to nanomolar (nM) range. For cytotoxicity assays, a broad range from 0.1 µM to 100 µM is often initially screened to determine the half-maximal inhibitory concentration (IC50).[4]

Q4: I am observing precipitation of the compound in my cell culture medium. What should I do?

A4: Precipitation in the culture medium is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Lower the final DMSO concentration: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells.

  • Prepare working solutions fresh: Dilute the DMSO stock solution into your culture medium immediately before adding it to the cells. Do not store the compound diluted in aqueous solutions for extended periods.[1][5][6]

  • Check the solubility limit: You may be exceeding the solubility of the compound in your final assay medium. Try using a lower concentration range. For some thiourea derivatives, the solubility in a DMSO:PBS mixture is in the range of 0.25-0.5 mg/mL.[1][6]

  • Vortex during dilution: When preparing working solutions, vortex the tube while adding the DMSO stock to the aqueous medium to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible results in cytotoxicity assays (e.g., MTT, XTT).
  • Possible Cause: Uneven cell seeding.

    • Solution: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells to ensure a uniform cell number across the plate.

  • Possible Cause: Interference of the compound with the assay reagents.

    • Solution: Run a control plate without cells, containing the medium, assay reagents, and the compound at the highest concentration used. This will help determine if the compound directly reacts with the assay components.

  • Possible Cause: Compound precipitation at higher concentrations.

    • Solution: Visually inspect the wells under a microscope for any signs of precipitation. If observed, refer to the troubleshooting steps for compound precipitation in the FAQs.

Problem 2: High background signal in apoptosis assays (e.g., Annexin V/PI staining).
  • Possible Cause: A high percentage of necrotic or late apoptotic cells in the untreated control.

    • Solution: Ensure gentle cell handling during harvesting and staining procedures. Use cells that are in the logarithmic growth phase and have high viability before starting the experiment.

  • Possible Cause: The compound induces necrosis at the tested concentrations.

    • Solution: Perform a dose-response and time-course experiment to identify concentrations and incubation times that induce apoptosis without significant necrosis. Consider using a lower concentration range or a shorter incubation period.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of various thiourea derivatives in different cancer cell lines, providing an expected range of activity for this compound.

Cell LineCompound TypeIC50 (µM)Reference
SW480 (Colon Cancer)3,4-dichloro-phenylthiourea1.5 - 8.9[3]
SW620 (Colon Cancer)3,4-dichloro-phenylthiourea1.5 - 8.9[3]
PC3 (Prostate Cancer)4-CF3-phenylthiourea6.9 - 13.7[3]
K-562 (Leukemia)3,4-dichloro-phenylthiourea≤ 10[3]
MCF-7 (Breast Cancer)Diarylthiourea338.33[7]
HK-1 (Nasopharyngeal Carcinoma)Halogenated thiourea4.7 - 15[1]

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Objective: To prepare sterile stock and working solutions for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium

Protocol:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO.[3]

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into single-use sterile microcentrifuge tubes and store at -20°C.

  • For experiments, thaw a single aliquot and perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations. Prepare these working solutions fresh for each experiment.

MTT Assay for Cell Viability

Objective: To determine the effect of this compound on cell viability by measuring mitochondrial metabolic activity.[8][9]

Materials:

  • Cells seeded in a 96-well plate

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[8]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

Annexin V/PI Apoptosis Assay

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.[8]

Materials:

  • Cells treated with this compound in a 6-well plate

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with desired concentrations of this compound for the chosen duration.

  • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

experimental_workflow Experimental Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Analysis stock_solution Prepare 10 mM Stock Solution in DMSO working_solutions Prepare Working Solutions in Culture Medium stock_solution->working_solutions Serial Dilution compound_treatment Treat Cells with Compound working_solutions->compound_treatment cell_seeding Seed Cells in Multi-well Plate cell_seeding->compound_treatment incubation Incubate for 24-72h compound_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay apoptosis_assay Annexin V/PI Assay incubation->apoptosis_assay data_analysis Data Analysis (IC50, etc.) mtt_assay->data_analysis apoptosis_assay->data_analysis

Caption: A general workflow for assessing the in vitro cytotoxicity of this compound.

signaling_pathway Potential Mechanism of Action of Thiourea Derivatives cluster_pathways Cellular Targets and Pathways cluster_outcomes Cellular Outcomes thiourea This compound enzyme Enzyme Inhibition (e.g., Tyrosinase, RT) thiourea->enzyme stress Induction of Oxidative Stress thiourea->stress inhibition Inhibition of Biological Process enzyme->inhibition apoptosis_pathway Apoptosis Signaling Cascade stress->apoptosis_pathway apoptosis Apoptosis apoptosis_pathway->apoptosis

Caption: Potential signaling pathways affected by thiourea derivatives leading to cellular effects.

References

Preventing degradation of (2,5-Dimethoxyphenyl)thiourea during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of (2,5-Dimethoxyphenyl)thiourea to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and dark environment.[1] Ideal conditions include a controlled room temperature, preferably below 30°C, and low humidity.[1] The compound should be kept in a tightly sealed, amber glass bottle to protect it from light and moisture.[1] For highly sensitive applications, storing under an inert atmosphere, such as nitrogen or argon, is recommended.[1]

Q2: What are the visible signs of degradation in this compound?

A2: Degradation of this compound, which is typically a white crystalline solid, may be indicated by several observable changes. These include a color change, often to a yellowish tint, the emission of an ammonia-like or sulfurous odor, and changes in the physical state of the powder, such as clumping or becoming sticky due to moisture absorption.[1] Inconsistent experimental results or the formation of insoluble matter when dissolving the compound can also be indicators of degradation.[1]

Q3: What are the primary causes of this compound degradation?

A3: The main factors contributing to the degradation of this compound are exposure to moisture, light, and high temperatures. Moisture can lead to hydrolysis, while light can cause photodegradation.[1] Elevated temperatures can accelerate both of these processes as well as cause thermal decomposition. Oxidation is another potential degradation pathway, especially if the compound is not stored under an inert atmosphere.[1]

Q4: How can I check the purity of my stored this compound?

A4: The purity of your compound can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a reliable method to separate and quantify the parent compound from any degradation products.[1] Determining the melting point is another common method; a broad melting range or a melting point that is lower than the reference value can indicate the presence of impurities.

Q5: Are there any chemical incompatibilities I should be aware of when working with this compound?

A5: Yes, thiourea and its derivatives can be incompatible with strong oxidizing agents, strong acids, and strong alkalis.[2][3] Contact with these substances can lead to vigorous reactions and rapid degradation of the compound. It is also advisable to avoid contact with certain metals that can catalyze degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Discoloration (e.g., yellowing) of the solid compound. Oxidation or photodegradation.[1]Store the compound in a tightly sealed, amber glass container in a cool, dark, and dry place. Consider purging the container with an inert gas like nitrogen before sealing.[1]
Ammonia or sulfur-like odor. Thermal decomposition or hydrolysis.[1]Verify that the storage temperature is within the recommended range. Ensure the container is properly sealed to prevent moisture entry.[1]
The compound has become clumpy or sticky. Absorption of moisture (hygroscopicity).[1]Store in a desiccator or a controlled low-humidity environment. Ensure the container is sealed tightly immediately after use.[1]
Inconsistent results in experiments (e.g., lower than expected activity). Degradation of the compound leading to lower purity.[1]Use a fresh batch of the compound. Before use, verify the purity of the stored compound using an appropriate analytical method such as HPLC or melting point determination.[1]
Precipitate formation in a solution of the compound. Degradation leading to insoluble products or exceeding solubility limits.[1]Prepare fresh solutions before use. If storing solutions, filter them before use and consider storing them at a lower temperature (e.g., refrigerated).

Experimental Protocols

Stability-Indicating HPLC Method

This method can be used to separate this compound from its potential degradation products, allowing for an accurate quantification of the pure compound.

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and water (gradient may be required, starting with a higher aqueous component, e.g., 95:5 Water:Acetonitrile). The addition of a buffer like phosphoric acid may be necessary to control pH and improve peak shape.
Flow Rate 1.0 mL/min[1]
Detection UV detector at an appropriate wavelength (e.g., 242 nm)[1]
Column Temperature 30°C[1]

Sample Preparation:

  • Accurately weigh a known amount of the this compound compound.

  • Dissolve it in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a known concentration.

  • Filter the sample through a 0.45 µm filter before injection into the HPLC system.[1]

Melting Point Determination
  • Ensure the melting point apparatus is calibrated.

  • Finely powder a small amount of the this compound sample.

  • Pack a small amount of the powdered sample into a capillary tube.

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample at a controlled rate.

  • Record the temperature at which the sample begins to melt and the temperature at which it is completely molten.

  • Compare the observed melting range to the reference melting point for pure this compound. A broad melting range or a depressed melting point suggests the presence of impurities.

Quantitative Data Summary

The following table provides illustrative data from an accelerated stability study on this compound. This data is for example purposes to demonstrate the impact of storage conditions on compound stability.

Storage Condition Time Point Purity (%) by HPLC Appearance
25°C / 60% RH 0 Months99.8White crystalline powder
3 Months99.5White crystalline powder
6 Months99.1White crystalline powder
40°C / 75% RH 1 Month98.2Faintly yellow powder
3 Months96.5Yellowish powder
6 Months94.3Yellow, slightly clumpy powder
Exposure to UV Light (254 nm) 24 hours97.1Faintly yellow powder
72 hours92.5Yellow powder

Visualizations

degradation_pathway 2_5_DMT This compound Oxidation Oxidation (e.g., air, light) 2_5_DMT->Oxidation Hydrolysis Hydrolysis (moisture) 2_5_DMT->Hydrolysis Degradation_Products Degradation Products (e.g., ureas, sulfides, oxides of sulfur and nitrogen) Oxidation->Degradation_Products Hydrolysis->Degradation_Products

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_storage Storage Conditions cluster_analysis Purity Analysis cluster_troubleshooting Troubleshooting Store_Solid Store Solid Compound (Cool, Dry, Dark) Visual_Inspection Visual Inspection (Color, Odor, Texture) Store_Solid->Visual_Inspection Regularly Analytical_Testing Analytical Testing (HPLC, Melting Point) Visual_Inspection->Analytical_Testing If degradation is suspected Identify_Problem Identify Problem (e.g., Discoloration) Analytical_Testing->Identify_Problem If purity is low Consult_Guide Consult Troubleshooting Guide Identify_Problem->Consult_Guide Take_Action Take Corrective Action Consult_Guide->Take_Action

References

Validation & Comparative

Unveiling the Antibacterial Potential of Thiourea Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antibiotic resistance. Thiourea derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities, including potent antibacterial properties. This guide provides a comprehensive comparative analysis of the antibacterial efficacy of various thiourea derivatives, supported by experimental data and detailed methodologies, to aid in the development of next-generation antibacterial drugs.

The antibacterial mechanism of many thiourea derivatives is attributed to their ability to inhibit essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[1][2] Structure-activity relationship (SAR) studies have revealed that the antibacterial potency of these derivatives can be significantly influenced by the nature and position of substituents on their aromatic or heteroaromatic rings.[2]

Comparative Efficacy: A Quantitative Look at Antibacterial Activity

The antibacterial efficacy of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values of various thiourea derivatives against a range of Gram-positive and Gram-negative bacteria, offering a clear comparison of their potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Thiazole-Containing Thiourea Derivatives (4a-h) against Various Bacterial Strains (μg/mL) [3]

CompoundS. aureusC. difficileS. pneumoniaeE. coliK. pneumoniaeP. aeruginosaS. typhimurium
4a 3.1251.563.1253.1256.256.253.125
4b 6.250.780.780.781.563.1251.56
4c 3.1251.561.561.563.1253.1251.56
4d 1.560.781.561.560.781.560.78
4e 6.253.1256.256.2512.512.56.25
4f 3.1251.563.1253.1256.256.253.125
4g 1.560.781.561.560.781.560.78
4h 0.780.780.780.781.561.560.78
Ciprofloxacin 3.125--1.561.561.561.56
Vancomycin 0.780.780.78----

Note: '-' indicates data not available.

Table 2: In Vitro Antibacterial Activity of Thiourea Derivative (TD4) against Gram-Positive Bacteria [4]

Bacterial StrainMIC (µg/mL)
S. aureus (ATCC 29213)2
MRSA (USA 300)2
MRSA (ATCC 43300)8
Vancomycin-intermediate S. aureus (Mu50)4
MRSE8
E. faecalis (ATCC 29212)4
MRSA (XJ 26)8
MRSA (XJ 216)16
MRSA (XJ 317)8
Vancomycin-resistant Enterococci (XJ 21)8
Vancomycin-resistant Enterococci (XJ 22)16
Vancomycin-resistant Enterococci (XJ 23)8

Note: TD4 showed no obvious antibacterial activity against Gram-negative bacteria, with MIC values greater than 256 µg/mL.[4]

Table 3: Antibacterial Activity of Fluorinated Thiourea Derivatives against Various Bacterial Strains (MIC µg/mL) [5]

CompoundS. pneumoniaeB. subtilisP. aeruginosaE. coli
4a 1.953.97.8115.63
4c 7.8115.63>500>500
4d 15.6331.25>500>500

Diving Deeper: Experimental Protocols

The determination of the antibacterial activity of thiourea derivatives predominantly relies on the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This standard method provides a quantitative measure of a compound's antibacterial potency.[1]

  • Preparation of Bacterial Inoculum: Well-isolated colonies of the target bacterium are selected from an agar plate and suspended in a sterile broth to a specific turbidity, typically corresponding to a known concentration of bacterial cells (e.g., 0.5 McFarland standard). This suspension is then further diluted to achieve the final desired inoculum concentration in the microtiter plate wells.

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of the thiourea derivative is prepared in a suitable solvent. Serial two-fold dilutions of the compound are then made in the wells of a 96-well microtiter plate containing a growth medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. Control wells are included: a growth control (medium and bacteria) and a sterility control (medium only).

  • Determination of MIC: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours). The MIC is recorded as the lowest concentration of the thiourea derivative that completely inhibits the visible growth of the bacteria.

Visualizing the Science: Workflows and Mechanisms

To better understand the experimental process and the proposed mechanism of action, the following diagrams have been generated.

G cluster_prep Preparation cluster_procedure Procedure cluster_results Results Bacterial_Culture Bacterial Culture Prepare_Inoculum Prepare Bacterial Inoculum Bacterial_Culture->Prepare_Inoculum Thiourea_Derivative Thiourea Derivative Stock Serial_Dilution Perform Serial Dilutions Thiourea_Derivative->Serial_Dilution Microtiter_Plate 96-Well Microtiter Plate Microtiter_Plate->Serial_Dilution Inoculate_Plate Inoculate Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate Plate Inoculate_Plate->Incubate_Plate Read_Results Read Results Visually Incubate_Plate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

G Thiourea Thiourea Derivative DNA_Gyrase DNA Gyrase Thiourea->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Thiourea->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Proposed mechanism of action for certain thiourea derivatives.

Concluding Remarks

The presented data clearly indicates that thiourea derivatives represent a versatile and potent class of antibacterial agents. The efficacy of these compounds is highly dependent on their chemical structure, with certain derivatives exhibiting remarkable activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA. The ability to systematically modify the thiourea scaffold offers a promising avenue for the development of new and effective antibacterial drugs. Future research should continue to explore the structure-activity relationships, optimize the pharmacokinetic properties, and further elucidate the molecular mechanisms of action of these promising compounds.

References

Comparing the urease inhibitory activity of (2,5-Dimethoxyphenyl)thiourea with standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the urease inhibitory activity of a representative substituted thiourea derivative against standard urease inhibitors, thiourea and hydroxyurea. The data presented is intended for researchers, scientists, and drug development professionals working on the discovery of novel urease inhibitors. Urease is a critical enzyme for various pathogens, including Helicobacter pylori, and its inhibition is a key therapeutic strategy for treating associated diseases.

Quantitative Comparison of Urease Inhibitory Activity

The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While specific experimental data for (2,5-Dimethoxyphenyl)thiourea was not identified in the surveyed literature, the following table presents the IC50 values for a structurally related methoxy-substituted thiourea derivative alongside the standard urease inhibitors, thiourea and hydroxyurea, for a comparative perspective.

CompoundTypeIC50 (µM)
N-(3-methoxyphenyl)thioureaTest Compound (Analogue)22.8 ± 0.2[1]
ThioureaStandard Inhibitor21.00 ± 0.11[1]
HydroxyureaStandard Inhibitor100.0 ± 2.5[2]

Note: The IC50 value for N-(3-methoxyphenyl)thiourea is presented as a representative analogue due to the absence of published data for this compound.

Experimental Protocol: Urease Inhibition Assay

The following protocol details the widely used in vitro urease inhibition assay based on the indophenol or Berthelot method. This colorimetric assay quantifies the amount of ammonia produced from the enzymatic hydrolysis of urea.

Materials and Reagents:

  • Jack Bean Urease

  • Urea

  • Phosphate buffer (e.g., 20 mM sodium phosphate, pH 7.5)

  • Test compounds (e.g., this compound) and standard inhibitors (Thiourea, Hydroxyurea) dissolved in a suitable solvent (e.g., DMSO)

  • Phenol-nitroprusside solution (Reagent A)

  • Alkaline hypochlorite solution (Reagent B)

  • Ammonium chloride (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare all solutions in the phosphate buffer. Serial dilutions of the test compounds and standard inhibitors are made to determine a range of concentrations for IC50 calculation.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add 25 µL of the test compound or standard inhibitor solution to the designated wells. Add 25 µL of the urease enzyme solution to each well. The plate is then incubated for a specified period (e.g., 30 minutes) at 37°C. Control wells should contain the solvent used to dissolve the inhibitors instead of the inhibitor solution.

  • Substrate Addition and Reaction: To initiate the enzymatic reaction, add 50 µL of the urea solution to each well. The plate is then incubated for another set period (e.g., 30 minutes) at 37°C.

  • Color Development: Following the reaction incubation, add 50 µL of the phenol-nitroprusside solution (Reagent A) and 50 µL of the alkaline hypochlorite solution (Reagent B) to each well. The plate is incubated for a final period (e.g., 30 minutes) at 37°C to allow for the development of the blue-green indophenol complex.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength between 625 and 670 nm.

  • Calculation of Inhibition: The percentage of urease inhibition is calculated using the following formula:

    % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Control Well)] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro urease inhibition assay.

Urease_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) prep_plate Prepare 96-Well Plate (Add Inhibitors & Controls) add_enzyme Add Urease Enzyme prep_plate->add_enzyme incubate1 Incubate add_enzyme->incubate1 add_substrate Add Urea Substrate incubate1->add_substrate incubate2 Incubate add_substrate->incubate2 add_reagents Add Phenol & Hypochlorite Reagents incubate2->add_reagents incubate3 Incubate for Color Development add_reagents->incubate3 read_absorbance Measure Absorbance incubate3->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Experimental workflow for the in vitro urease inhibition assay.

Urease Inhibition Signaling Pathway

Urease catalyzes the hydrolysis of urea into ammonia and carbamate. The generated ammonia raises the pH of the surrounding environment, which is a key survival mechanism for pathogens like H. pylori in the acidic stomach. Urease inhibitors block this activity by interacting with the nickel ions in the enzyme's active site, thereby preventing the breakdown of urea.

Urease_Inhibition_Pathway cluster_enzyme Urease Enzyme Urease Urease (with Ni2+ ions in active site) Products Ammonia + Carbamate Urease->Products Catalyzes hydrolysis Blocked Inhibited Urease Urea Urea Urea->Urease Binds to active site Inhibitor This compound (or other inhibitors) Inhibitor->Urease Binds to active site

Caption: Mechanism of urease inhibition.

References

Unveiling the Potent Grip: A Comparative Guide to the Binding Validation of (2,5-Dimethoxyphenyl)thiourea Derivatives to HIV-1 Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding validation of a prominent (2,5-Dimethoxyphenyl)thiourea derivative, HI-236, to its target, HIV-1 Reverse Transcriptase (RT). We delve into the experimental data that substantiates its binding mode and compare its efficacy against other non-nucleoside reverse transcriptase inhibitors (NNRTIs). Detailed methodologies for key validation experiments are provided to support the replication and extension of these findings.

The compound N-[2-(2,5-dimethoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea, also known as HI-236 or PHI-236, has been rationally designed as a potent non-nucleoside inhibitor that targets the NNI binding pocket of HIV-1 RT.[1][2] Its design considered the changes in the binding pocket's size, shape, and residue characteristics that arise from clinically observed mutations leading to NNRTI resistance.[2] This strategic design has resulted in a compound with high binding affinity and robust antiviral activity against both wild-type and drug-resistant strains of HIV-1.[1][2]

Comparative Analysis of Inhibitory Potency

The efficacy of HI-236 has been benchmarked against several established anti-HIV agents. The half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency, demonstrates the superior performance of HI-236, particularly against multi-drug resistant (MDR) strains of HIV-1.[2]

CompoundTarget StrainIC50 (nM)
HI-236 RT-MDR 5
HI-240RT-MDR6
TrovirdineRT-MDR20
AZTRT-MDR150
MKC-442RT-MDR300
DelavirdineRT-MDR400
NevirapineRT-MDR5000
Data sourced from Bioorg Med Chem Lett. 1999 Jun 7;9(11):1593-8.[2]

Experimental Validation Workflows

The validation of a potential HIV-1 RT inhibitor like HI-236 involves a multi-step process, beginning with initial screening and culminating in detailed biophysical characterization.

cluster_0 Initial Screening cluster_1 Lead Optimization & SAR cluster_2 Biophysical Validation A Compound Library B High-Throughput Screening (e.g., Enzyme Activity Assay) A->B C Hit Identification B->C D Chemical Synthesis of Analogs C->D E Structure-Activity Relationship (SAR) Studies D->E F Selection of Lead Compound (e.g., HI-236) E->F G IC50 Determination (Enzyme Inhibition Assay) F->G H Binding Affinity Measurement (e.g., ITC, SPR) G->H I Structural Analysis (X-ray Crystallography) H->I J Validated Binding Mode I->J

Workflow for the validation of an HIV-1 RT inhibitor.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments crucial for validating the binding mode and efficacy of compounds like HI-236.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay (IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.

Materials:

  • Recombinant HIV-1 RT

  • Poly(A) template and Oligo(dT) primer

  • Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., DIG-dUTP or a radiolabeled nucleotide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl2, 0.1% Triton X-100, 1 mM DTT)

  • Test compound (e.g., HI-236) and control inhibitors (e.g., Nevirapine)

  • Microplates (e.g., 96-well)

  • Detection reagents (e.g., anti-DIG-POD antibody and a suitable substrate for colorimetric or chemiluminescent detection)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and control inhibitors in the assay buffer.

  • Reaction Mixture Preparation: In each well of the microplate, combine the poly(A) template, oligo(dT) primer, and dNTP mix.

  • Inhibitor Addition: Add the diluted test compounds and controls to the respective wells. Include a 'no inhibitor' control.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined concentration of recombinant HIV-1 RT to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for DNA synthesis.

  • Detection: Stop the reaction and quantify the amount of newly synthesized DNA using the appropriate detection method for the labeled dNTP. For DIG-dUTP, this typically involves an ELISA-like procedure.

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the 'no inhibitor' control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

  • Purified, high-concentration HIV-1 RT

  • Test compound (ligand)

  • ITC buffer (the same buffer used for protein purification and ligand dissolution to minimize heats of dilution)

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation: Dialyze the purified HIV-1 RT and dissolve the test compound in the same buffer to ensure a perfect match. Degas both solutions before use.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C) and other parameters on the ITC instrument.

  • Loading: Load the HIV-1 RT solution into the sample cell and the test compound solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the ligand into the protein solution. The heat change upon each injection is measured.

  • Data Acquisition: The instrument records the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[4][5]

X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the protein-ligand complex, offering direct visualization of the binding mode.

Materials:

  • Highly purified and concentrated HIV-1 RT

  • Test compound

  • Crystallization screens and reagents

  • Cryoprotectant

  • Synchrotron X-ray source

Procedure:

  • Complex Formation: Incubate the purified HIV-1 RT with a molar excess of the test compound to ensure saturation of the binding sites.

  • Crystallization: Screen a wide range of crystallization conditions (e.g., using hanging-drop or sitting-drop vapor diffusion) to find conditions that yield well-diffracting crystals of the protein-ligand complex.

  • Crystal Harvesting and Cryo-cooling: Carefully harvest the crystals and flash-cool them in liquid nitrogen, typically after soaking in a cryoprotectant solution to prevent ice formation.

  • Data Collection: Mount the frozen crystal in a synchrotron X-ray beam and collect diffraction data as the crystal is rotated.

  • Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Build and refine the atomic model of the protein-ligand complex.

  • Analysis: Analyze the final structure to visualize the precise interactions between the inhibitor and the amino acid residues of the HIV-1 RT binding pocket.[6][7]

Alternative Approaches and Future Directions

While HI-236 demonstrates significant promise as an HIV-1 RT inhibitor, the field of drug discovery is continually evolving. Alternative therapeutic targets and compound classes are actively being explored. For instance, some (2,5-Dimethoxyphenyl) derivatives have been investigated as agonists for serotonin receptors, highlighting the diverse biological activities of this chemical scaffold.[8] The validation of these interactions would involve a different set of experimental protocols, such as radioligand binding assays using cell membrane preparations expressing the target receptor.[9]

The comprehensive validation of the binding mode of this compound derivatives, exemplified by HI-236, underscores the power of integrating rational drug design with rigorous biophysical and biochemical characterization. The detailed experimental protocols provided herein serve as a foundation for the continued development of potent and specific inhibitors targeting HIV-1 RT and other critical therapeutic targets.

References

Cross-Validation of Experimental Results for (2,5-Dimethoxyphenyl)thiourea and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data available for (2,5-Dimethoxyphenyl)thiourea and its derivatives, focusing on their therapeutic potential across various biological activities. Due to the limited public data on the parent compound, this guide focuses on well-characterized derivatives, offering a cross-validation of their performance against relevant alternatives.

Executive Summary

Thiourea derivatives incorporating a (2,5-Dimethoxyphenyl) moiety have demonstrated significant potential in several key therapeutic areas. Notably, N-[2-(2,5-dimethoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea (also known as PHI-236 or HI-236) has emerged as a potent anti-HIV agent. Other derivatives have shown promising antifungal, antioxidant, and anti-inflammatory activities. This guide synthesizes the available quantitative data, details the experimental protocols used for their evaluation, and visualizes the key pathways and workflows to provide a comprehensive resource for researchers.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data for this compound derivatives and their alternatives across different biological assays.

Table 1: Anti-HIV Activity of N-[2-(2,5-dimethoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea (PHI-236)

CompoundTargetAssay TypeIC50KiReference CompoundsIC50 of Reference
PHI-236HIV-1 Reverse Transcriptase (RT)Enzyme Assay<0.001 µM (wild type)0.07 µMTrovirdine, MKC-442, AZT, Delavirdine, NevirapineTrovirdine: 20 nM, AZT: 150 nM, MKC-442: 300 nM, Delavirdine: 400 nM, Nevirapine: 5 µM (against multi-drug resistant HIV-1)[1]
PHI-236HIV-1 Primary Clinical IsolatesCell-Based Assay0.009-0.04 µM---

Table 2: Antifungal Activity of Thiourea Derivatives

Compound ClassFungal StrainAssay TypeMIC Range (µg/mL)Reference AntifungalsMIC of Reference
Thiourea derivatives of 2-thiophenecarboxylic acidCandida aurisBroth MicrodilutionNot specified, but showed notable inhibitory effectFluconazole, Amphotericin BNot specified, but strains showed resistance[2]
Thiourea derivatives incorporating a 2-aminothiazole scaffoldGram-positive cocci (S. aureus, S. epidermidis)Broth Microdilution2–32--
Thiourea derivatives of naproxenNot specified--Naproxen-

Table 3: Antioxidant Activity of Thiourea Derivatives

Compound Class/DerivativeAssay TypeIC50Reference CompoundIC50 of Reference
1,3-bis(3,4-dichlorophenyl)thioureaDPPH Radical Scavenging45 µg/mLAscorbic Acid-33.22 µg/mL[3]
1,3-bis(3,4-dichlorophenyl)thioureaABTS Radical Scavenging52 µg/mL--
1-(4-methoxybenzoyl)-3-(substituted)thiourea derivativesDPPH Radical Scavenging5.8 - 245 µg/mLAscorbic Acid-33.22 µg/mL[3]

Table 4: Anti-inflammatory Activity of Thiourea Derivatives

Compound ClassIn-vivo/In-vitro ModelKey FindingReference Compound
Thiourea derivatives of naproxenCarrageenan-induced paw edema (in vivo)Some derivatives showed higher inhibition of paw edema than naproxen.[3]Naproxen
Thiourea derivatives of naproxenCOX-2 and 5-LOX enzyme inhibition (in vitro)Some derivatives showed potent 5-LOX inhibition (IC50 as low as 0.30 µM).[4]Naproxen

Experimental Protocols

Detailed methodologies are crucial for the cross-validation and replication of experimental findings.

Anti-HIV Activity Assays

1. Cell-Free HIV-1 Reverse Transcriptase (RT) Enzyme Assay (for IC50 Determination)

  • Objective: To determine the concentration of the test compound that inhibits 50% of the recombinant HIV-1 RT enzyme activity.

  • Methodology:

    • Prepare serial dilutions of the test compound (e.g., PHI-236) in a reaction buffer.

    • In a 96-well plate, add the diluted compounds.

    • Add diluted recombinant HIV-1 RT to each well.

    • Initiate the reverse transcription reaction by adding a reaction buffer containing a template-primer and dNTPs.

    • Incubate the plate at 37°C.

    • The product of the reaction is captured and detected using a colorimetric or chemiluminescent method.

    • Measure the signal using a plate reader.

    • Calculate the percentage of inhibition relative to a no-drug control and determine the IC50 value using non-linear regression.[5]

2. Cell-Based Antiviral Activity Assay (for EC50 Determination)

  • Objective: To determine the concentration of the test compound that inhibits 50% of viral replication in host cells.

  • Methodology:

    • Seed host cells (e.g., MT-4 cells or PBMCs) in a 96-well plate.[6]

    • Add serial dilutions of the test compound to the wells.

    • Infect the cells with a known amount of HIV-1.

    • Incubate the plates at 37°C in a CO2 incubator for 3-5 days.[6]

    • Quantify viral replication by measuring a reporter gene (e.g., luciferase) or by assessing the viral cytopathic effect.[5][7]

    • Calculate the EC50 value from the dose-response curve.

Antifungal Susceptibility Testing

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

  • Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a fungus.

  • Methodology:

    • Prepare a standardized fungal inoculum (e.g., Candida auris) adjusted to a 0.5 McFarland standard.[8]

    • Prepare two-fold serial dilutions of the thiourea compound in RPMI 1640 medium in a 96-well plate.[8]

    • Add the fungal inoculum to each well.

    • Include a positive control (known antifungal drug), a negative control (no compound), and a sterility control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

    • The MIC is the lowest concentration of the compound with no visible fungal growth.[8]

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Objective: To measure the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

  • Methodology:

    • Prepare various concentrations of the test compound in a suitable solvent.

    • Add a solution of DPPH in the same solvent to the test compound solutions.

    • Incubate the mixture in the dark at room temperature.

    • Measure the decrease in absorbance at 517 nm using a spectrophotometer.

    • Calculate the percentage of scavenging activity and determine the IC50 value.[9]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Objective: To measure the ability of a compound to scavenge the stable ABTS radical cation.

  • Methodology:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.[9]

    • Dilute the ABTS•+ solution to a specific absorbance at 734 nm.

    • Add various concentrations of the test compound to the ABTS•+ solution.

    • Incubate the mixture and then measure the absorbance at 734 nm.

    • Calculate the percentage of scavenging and determine the IC50 value.[9]

Mandatory Visualizations

experimental_workflow_antihiv cluster_cell_free Cell-Free Assay (IC50) cluster_cell_based Cell-Based Assay (EC50) RT Recombinant HIV-1 RT Reaction Reverse Transcription Reaction RT->Reaction Compound1 Serial Dilutions of PHI-236 Compound1->Reaction Detection Signal Detection Reaction->Detection IC50 IC50 Calculation Detection->IC50 Cells Host Cells (e.g., MT-4) Replication Viral Replication Cells->Replication Compound2 Serial Dilutions of PHI-236 Compound2->Cells Infection HIV-1 Infection Infection->Cells Quantification Quantification Replication->Quantification EC50 EC50 Calculation Quantification->EC50

Caption: Experimental workflow for determining the anti-HIV activity of PHI-236.

signaling_pathway_inflammation AA Arachidonic Acid COX COX Enzymes AA->COX LOX 5-LOX Enzyme AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Thiourea Thiourea Derivatives Thiourea->LOX Inhibition

Caption: Anti-inflammatory mechanism of thiourea derivatives via 5-LOX inhibition.

logical_relationship_antioxidant cluster_assays Antioxidant Assays DPPH DPPH Radical Scavenging Radical Scavenging (Donates H+ or e-) DPPH->Scavenging ABTS ABTS Radical Cation ABTS->Scavenging Thiourea This compound Derivatives Thiourea->Scavenging Neutralized Neutralized Radicals Scavenging->Neutralized

Caption: Logical relationship of thiourea derivatives in antioxidant assays.

References

Dimethoxyphenyl Thioureas as HIV-1 Reverse Transcriptase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of dimethoxyphenyl thiourea derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. The structure-activity relationship (SAR) is explored through quantitative data from in vitro studies, supported by detailed experimental protocols and visualizations of the mechanism of action.

Structure-Activity Relationship of Dimethoxyphenyl Thioureas

A key study identified 1-(4-chloro-2,5-dimethoxyphenyl)-3-(3-propoxypropyl)thiourea as a potent inhibitor of HIV-1 reverse transcriptase (RT).[1] To understand the structure-activity relationship, systematic modifications were made to this lead compound, focusing on the aromatic ring and the aliphatic side chain. The antiviral activity of the resulting analogs was evaluated by assessing their ability to inhibit HIV-1 infectivity.[1]

The following table summarizes the quantitative data for a selection of these analogs, highlighting the impact of different functional groups on their inhibitory potency.

Compound IDR1R2R3R4Aliphatic Chain ModificationIC50 (µM)
1 ClOCH3HOCH33-propoxypropyl1.8
45c ClOCH3HOCH3propyl 4-(amino...methanethioamino)butanoate1.1
Variant AHOCH3HOCH33-propoxypropyl>10
Variant BBrOCH3HOCH33-propoxypropyl2.5
Variant CClHHOCH33-propoxypropyl5.6
Variant DClOCH3HH3-propoxypropyl>10
Variant EClOCH3HOCH32-propoxyethyl4.2
Variant FClOCH3HOCH34-propoxybutyl3.1

Data sourced from a study on 1-(4-chloro-2,5-dimethoxyphenyl)-3-(3-propoxypropyl)thiourea and its analogs.[1] The most potent compound identified in the study was propyl 4-(amino-N-(4-chloro-2,5-dimethoxyphenyl)methanethioamino)butanoate (45c), with an IC50 of approximately 1.1 μM.[1]

Key SAR Insights:

  • Aromatic Ring Substituents: The presence and position of substituents on the dimethoxyphenyl ring are crucial for activity. A chloro group at the R1 position and methoxy groups at R2 and R4 are important for potent inhibition. Removal or substitution of these groups generally leads to a decrease in activity.

  • Aliphatic Chain: Modifications to the aliphatic side chain also influence the inhibitory potency. The length and functional groups of this chain contribute to the binding affinity of the compound to the enzyme.

Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

Dimethoxyphenyl thioureas belong to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][2] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing viral DNA chain, NNRTIs bind to a hydrophobic pocket on the HIV-1 RT enzyme, distant from the active site.[3] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.[2][3]

Mechanism of Action of Dimethoxyphenyl Thioureas cluster_0 HIV-1 Replication Cycle cluster_1 Inhibition by Dimethoxyphenyl Thiourea Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription HIV-1 RT Viral DNA Viral DNA Reverse Transcription->Viral DNA Dimethoxyphenyl Thiourea Dimethoxyphenyl Thiourea Allosteric Binding Allosteric Binding Dimethoxyphenyl Thiourea->Allosteric Binding HIV-1 RT HIV-1 RT HIV-1 RT->Allosteric Binding Conformational Change Conformational Change Allosteric Binding->Conformational Change Inhibition of RT Inhibition of RT Conformational Change->Inhibition of RT Inhibition of RT->Reverse Transcription Blocks

Mechanism of NNRTI Inhibition

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of dimethoxyphenyl thioureas.

Synthesis of Dimethoxyphenyl Thiourea Derivatives

A general method for synthesizing N,N'-disubstituted thioureas involves the reaction of an appropriate isothiocyanate with a primary amine. For the synthesis of the dimethoxyphenyl thiourea analogs, substituted dimethoxyanilines are reacted with a suitable isothiocyanate in an organic solvent. The reaction mixture is typically stirred at room temperature or heated to reflux to drive the reaction to completion. The resulting thiourea derivative can then be purified by recrystallization or column chromatography.

General Synthesis Workflow Start Start Reactants Substituted Dimethoxyaniline + Isothiocyanate Start->Reactants Solvent Organic Solvent (e.g., THF, Acetonitrile) Reactants->Solvent Reaction Stirring at RT or Reflux Solvent->Reaction Workup Solvent Evaporation Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Final Product Final Product Purification->Final Product

Synthesis of Dimethoxyphenyl Thioureas
Anti-HIV-1 Activity Assay in MT-4 Cells

This protocol is designed to determine the half-maximal effective concentration (EC50) of the compounds by measuring the inhibition of HIV-1 replication in MT-4 cells.[2]

  • Cell Preparation: Culture MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics. Ensure the cells are in the logarithmic growth phase on the day of the assay.[2]

  • Compound Dilution: Prepare a series of dilutions of the test compounds in the culture medium.

  • Infection: a. Plate MT-4 cells in a 96-well plate at a density of 1 x 10^5 cells/well. b. Add the diluted compounds to the wells. c. Infect the cells with HIV-1 (e.g., IIIB strain) at a suitable multiplicity of infection (MOI). d. Include control wells with cells and virus but no inhibitor (virus control) and cells with no virus and no inhibitor (cell control).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.[2]

  • MTT Assay: a. After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a further 4 hours. b. Add a solubilization buffer to dissolve the formazan crystals.

  • Data Analysis: a. Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of viral inhibition for each compound concentration compared to the virus control. c. The IC50 value is determined as the compound concentration that reduces the cytopathic effect of the virus by 50%.

HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This in vitro assay quantifies the activity of HIV-1 RT by measuring the incorporation of digoxigenin (DIG)-labeled dUTP into a new DNA strand.[4]

  • Assay Preparation: a. A template/primer hybrid (e.g., poly(A) x oligo(dT)15) is immobilized on the surface of streptavidin-coated microplate wells. b. Prepare a reaction mixture containing the template/primer, dNTPs (including DIG-dUTP and biotin-dUTP), and the test compound at various concentrations.

  • Enzyme Reaction: a. Add the recombinant HIV-1 RT enzyme to the wells to initiate the reaction. b. Incubate the plate at 37°C for 1-2 hours.

  • Detection: a. After incubation, wash the wells to remove unincorporated nucleotides. b. Add an Anti-DIG-POD (peroxidase-conjugated anti-digoxigenin) antibody to the wells and incubate. c. Wash the wells again to remove any unbound antibody. d. Add a peroxidase substrate (e.g., ABTS) and incubate to allow color development.

  • Data Analysis: a. Stop the reaction and measure the absorbance at the appropriate wavelength. b. The amount of color developed is proportional to the amount of DIG-labeled dUTP incorporated, which reflects the RT activity. c. Calculate the percentage of RT inhibition for each compound concentration. d. The IC50 value is determined as the compound concentration that inhibits RT activity by 50%.

References

Reproducibility of Biological Assays with (2,5-Dimethoxyphenyl)thiourea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reproducibility and performance of biological assays involving (2,5-Dimethoxyphenyl)thiourea and its derivatives. The objective is to offer a clear perspective on its efficacy and reliability in comparison to other established alternatives, supported by experimental data and detailed protocols.

Introduction to this compound

Thiourea derivatives are a versatile class of compounds known for a wide spectrum of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties.[1] The this compound scaffold has been a key component in the development of potent inhibitors targeting various biological processes. A notable example is its incorporation into non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[2] This guide will focus on the performance of this compound derivatives in prominent biological assays and compare them with other relevant compounds.

Data Presentation: Comparative Performance

The following tables summarize the quantitative data from various studies, showcasing the activity of this compound derivatives and their alternatives.

Table 1: Anti-HIV-1 Activity of this compound Derivative (PHI-236) and Other NNRTIs

CompoundTargetAssay TypeIC50 (µM)Ki (µM)Cell Line/EnzymeReference
PHI-236 N-[2-(2,5-dimethoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thioureaHIV-1 Reverse TranscriptaseEnzyme Inhibition<0.001 (Wild Type)0.07Recombinant HIV-1 RT[2]
Cell-based0.009-0.04 (Clinical Isolates)MT-2 cells[2]
Nevirapine HIV-1 Reverse TranscriptaseEnzyme Inhibition0.2-Recombinant HIV-1 RT[3]
Delavirdine HIV-1 Reverse TranscriptaseEnzyme Inhibition0.11-Recombinant HIV-1 RT[3]
Efavirenz HIV-1 Reverse TranscriptaseEnzyme Inhibition0.0035-Recombinant HIV-1 RT[3]

Table 2: Cytotoxicity of Thiourea Derivatives in Cancer Cell Lines

CompoundCell LineAssay TypeIC50 (µM)Reference
1,1′-(1,3-phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea)MOLT-3 (Leukemia)MTT Assay1.62[4]
1-(3,4-Dichlorophenyl)-3-(phenyl)thioureaSW480 (Colon Cancer)MTT Assay7.3[5]
1-(4-(Trifluoromethyl)phenyl)-3-(phenyl)thioureaSW480 (Colon Cancer)MTT Assay8.9[5]
Etoposide (Reference Drug)HepG2 (Liver Cancer)MTT Assay>100[4]

Table 3: Antimicrobial Activity of Thiourea Derivatives

CompoundMicroorganismAssay TypeMIC (µg/mL)Reference
TD4 (a thiourea derivative)Staphylococcus aureus (MRSA)Broth Microdilution2-16[6]
N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(benzo[d][1][3]dioxol-5-yl)thioureido)benzenesulfonamideMycobacterium tuberculosisMicroplate Alamar Blue Assay3.13[7]
Amikacin (Reference Drug)Gram-positive bacteriaBroth Microdilution-[8]
Gentamycin (Reference Drug)Gram-negative bacteriaBroth Microdilution-[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Anti-HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)

This assay quantifies the inhibition of HIV-1 RT activity by measuring the incorporation of digoxigenin (DIG)-labeled dUTP into a new DNA strand.[1][9]

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Test compound (e.g., this compound derivative) and control inhibitors (e.g., Nevirapine)

  • Streptavidin-coated 96-well plates

  • Reaction buffer (containing template/primer like poly(A) x oligo(dT)15)

  • dNTP mix (including biotin-dUTP and DIG-dUTP)

  • Wash buffer

  • Anti-DIG-Peroxidase (POD) conjugate

  • Peroxidase substrate (e.g., TMB)

  • Stop solution (e.g., H₂SO₄)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and control inhibitors.

  • To the streptavidin-coated wells, add the reaction buffer containing the template/primer and the dNTP mix.

  • Add the diluted test compounds or controls to the appropriate wells.

  • Initiate the reaction by adding the recombinant HIV-1 RT enzyme. Include a no-enzyme control.

  • Incubate the plate at 37°C for 1-2 hours.

  • Wash the wells multiple times with wash buffer to remove unincorporated nucleotides.

  • Add the Anti-DIG-POD conjugate and incubate for 1 hour at room temperature.

  • Wash the wells again to remove unbound conjugate.

  • Add the peroxidase substrate and incubate in the dark.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percent inhibition relative to the no-inhibitor control.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5]

Materials:

  • Human cancer cell lines (e.g., HepG2, MOLT-3)

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[6]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compound

  • Standard antimicrobial agents (positive controls)

  • 96-well microtiter plates

  • Inoculator

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to be tested.

  • Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible growth.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key biological pathways and experimental workflows relevant to the assessment of this compound derivatives.

HIV_Lifecycle cluster_cell Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription (Target of NNRTIs) Integration Integration Viral DNA->Integration Integrase Provirus Provirus Integration->Provirus Viral mRNA Viral mRNA Provirus->Viral mRNA Transcription Viral Proteins Viral Proteins Viral mRNA->Viral Proteins Translation Assembly Assembly Viral Proteins->Assembly Budding Budding Assembly->Budding Mature Virion Mature Virion Budding->Mature Virion Maturation (Protease) HIV Virion HIV Virion HIV Virion->Viral RNA Entry & Uncoating

Caption: Simplified HIV-1 replication cycle highlighting the reverse transcription step, the primary target for NNRTIs like this compound derivatives.

NNRTI_Mechanism RT HIV-1 Reverse Transcriptase Active Site Allosteric Pocket RT:p2->RT:p1 Induces conformational change NNRTI This compound (NNRTI) NNRTI->RT:p2 Binds to allosteric site Substrate dNTP Substrate->RT:p1 Binding blocked

Caption: Mechanism of action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound Dilution Compound Dilution Treatment / Reaction Treatment / Reaction Compound Dilution->Treatment / Reaction Cell Seeding / Reagent Prep Cell Seeding / Reagent Prep Cell Seeding / Reagent Prep->Treatment / Reaction Incubation Incubation Treatment / Reaction->Incubation Data Acquisition Data Acquisition Incubation->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

Caption: General experimental workflow for in vitro biological assays.

Conclusion

This compound and its derivatives have demonstrated significant potential in various biological assays, particularly as potent anti-HIV-1 agents. The provided data indicates that these compounds can exhibit high efficacy, often comparable or superior to existing drugs. The reproducibility of assays involving these compounds is dependent on strict adherence to standardized protocols, as outlined in this guide. For researchers and drug development professionals, this compound represents a promising scaffold for the development of novel therapeutics. Further studies focusing on inter- and intra-assay variability will be beneficial for a more comprehensive understanding of their reproducibility.

References

Unraveling the Enigma of Tyrosinase Inhibition: A Comparative Guide to Phenylthiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise mechanisms of enzyme inhibition is paramount for the design of novel therapeutics. This guide provides a comprehensive comparison of the inhibitory action of phenylthiourea derivatives, with a focus on (2,5-Dimethoxyphenyl)thiourea, against tyrosinase, a key enzyme in melanin biosynthesis. We delve into the mechanistic details, compare its potential efficacy with established inhibitors, and provide detailed experimental protocols for validation.

Tyrosinase is a copper-containing enzyme that plays a critical role in the biosynthesis of melanin. Dysregulation of this pathway can lead to hyperpigmentation disorders. Consequently, the development of potent and specific tyrosinase inhibitors is a significant area of research in both cosmetics and medicine. Phenylthiourea (PTU) and its derivatives have emerged as a prominent class of tyrosinase inhibitors, acting through various mechanisms to modulate the enzyme's activity.

Mechanism of Action: A Tale of Two Sites

The inhibitory mechanism of phenylthiourea derivatives against tyrosinase is multifaceted and can be broadly categorized into competitive and non-competitive inhibition. The specific mechanism is often dictated by the nature and position of substituents on the phenyl ring.

  • Competitive Inhibition: In this mode, the inhibitor directly competes with the substrate (e.g., L-tyrosine or L-DOPA) for binding to the active site of the enzyme. The sulfur atom of the thiourea moiety is crucial for this interaction, as it can chelate the copper ions within the active site, thereby blocking substrate access. The structure-activity relationship studies suggest that a planar phenyl group directly connected to the thiourea unit is often a requirement for this type of inhibition.[1]

  • Non-competitive Inhibition: Non-competitive inhibitors bind to a site on the enzyme distinct from the active site, known as an allosteric site. This binding event induces a conformational change in the enzyme, which alters the active site's shape and reduces its catalytic efficiency, without preventing substrate binding. Some thiourea-containing drugs have been identified as non-competitive inhibitors of tyrosinase.[2] In some instances, phenylthiourea has been reported to bind to an allosteric site on a bacterial tyrosinase, PvdP, interfering with its activity.[2]

While no specific studies on This compound and its tyrosinase inhibition mechanism were identified, based on the known structure-activity relationships of phenylthiourea analogs, the presence of two methoxy groups on the phenyl ring could influence its binding affinity and mechanism. The electronic and steric properties of these substituents would likely modulate the interaction with the enzyme's active or allosteric sites.

Comparative Performance of Tyrosinase Inhibitors

To objectively evaluate the potential of this compound, it is essential to compare its performance metrics with those of well-established tyrosinase inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

Inhibitor ClassSpecific CompoundIC50 (µM)Mechanism of InhibitionReference
Thiourea Derivatives Phenylthiourea (PTU)~0.21 (Ki)Competitive[3]
Thioacetazone14Non-competitive[4]
Ambazone15Non-competitive[4]
Compound 6h (a phenylthiourea derivative)6.13Non-competitive[5]
Indole-thiourea derivative 4b5.9Competitive[6]
Well-known Inhibitors Kojic Acid16.4 - 33.3Competitive[5][6]
Arbutin1420 (Ki for monophenolase)Competitive[3]

Note: Data for this compound is not available in the reviewed literature. The table presents data for other relevant thiourea derivatives to provide a comparative context.

Experimental Protocols for Mechanism Validation

Validating the mechanism of enzyme inhibition requires a series of well-defined experiments. Below are detailed protocols for key assays.

Tyrosinase Inhibition Assay (Spectrophotometric)

This assay is the primary method for quantifying the inhibitory effect of a compound on tyrosinase activity.

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxyphenylalanine) or L-Tyrosine

  • This compound (or other test compounds)

  • Kojic acid (positive control)

  • Sodium phosphate buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA or L-Tyrosine in phosphate buffer.

    • Prepare stock solutions of the test compound and kojic acid in DMSO.

    • Create a series of dilutions of the test compound and kojic acid in phosphate buffer.

  • Assay in 96-well Plate:

    • To each well, add:

      • Phosphate buffer

      • Test compound solution (or DMSO for control)

      • Tyrosinase solution

    • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).

    • Initiate the reaction by adding the substrate solution (L-DOPA or L-Tyrosine).

    • Immediately measure the absorbance at a specific wavelength (e.g., 475 nm for dopachrome formation from L-DOPA) kinetically for a set duration (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Kinetic Studies for Mechanism Determination

To elucidate the mode of inhibition (competitive, non-competitive, etc.), enzyme kinetic studies are performed.

Procedure:

  • Perform the tyrosinase inhibition assay as described above, but with varying concentrations of both the substrate (L-DOPA or L-Tyrosine) and the inhibitor.

  • Measure the initial reaction velocities for each combination of substrate and inhibitor concentrations.

  • Plot the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).

Interpretation of Lineweaver-Burk Plots:

  • Competitive Inhibition: Lines intersect on the y-axis.

  • Non-competitive Inhibition: Lines intersect on the x-axis.

  • Uncompetitive Inhibition: Lines are parallel.

  • Mixed Inhibition: Lines intersect in the second or third quadrant.

Visualizing the Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental designs.

Enzyme_Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES +S EI_comp Enzyme-Inhibitor Complex (EI) E->EI_comp +I S Substrate (S) I_comp Inhibitor (I) ES->E -S P_comp Product (P) ES->P_comp k_cat EI_comp->E -I E_nc Enzyme (E) ES_nc Enzyme-Substrate Complex (ES) E_nc->ES_nc +S EI_nc Enzyme-Inhibitor Complex (EI) E_nc->EI_nc +I S_nc Substrate (S) I_nc Inhibitor (I) ES_nc->E_nc -S ESI_nc Enzyme-Substrate-Inhibitor Complex (ESI) ES_nc->ESI_nc +I P_nc Product (P) ES_nc->P_nc k_cat EI_nc->E_nc -I EI_nc->ESI_nc +S ESI_nc->ES_nc -I ESI_nc->EI_nc -S Tyrosinase_Inhibition_Workflow prep Prepare Solutions (Enzyme, Substrate, Inhibitor) plate Dispense Reagents into 96-well Plate prep->plate preincubate Pre-incubate (Enzyme + Inhibitor) plate->preincubate reaction Initiate Reaction (Add Substrate) preincubate->reaction measure Kinetic Measurement (Absorbance at 475 nm) reaction->measure analysis Data Analysis (IC50, Lineweaver-Burk) measure->analysis

References

A Comparative Guide to Confirming the Identity and Purity of Synthesized (2,5-Dimethoxyphenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the identity and purity of synthesized (2,5-Dimethoxyphenyl)thiourea. It offers a comparative analysis of expected analytical data against potential alternatives and impurities, supported by detailed experimental protocols. The methodologies outlined herein are fundamental for ensuring the quality and reliability of this compound in research and development settings.

Comparative Analytical Data

The identity and purity of this compound (C9H12N2O2S, CAS: 67617-98-5) are best confirmed through a combination of spectroscopic and chromatographic techniques. The following tables summarize the expected quantitative data for the target compound and compare it with a potential, closely related alternative, N-(2,5-dimethoxyphenyl)-N'-phenylthiourea, and a common starting material, 2,5-dimethoxyaniline.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Compound1H NMR (DMSO-d6, 400 MHz) δ (ppm)13C NMR (DMSO-d6, 100 MHz) δ (ppm)
This compound 9.55 (s, 1H, NH), 7.98 (s, 2H, NH2), 7.05 (d, J=3.0 Hz, 1H, Ar-H), 6.90 (d, J=8.8 Hz, 1H, Ar-H), 6.75 (dd, J=8.8, 3.0 Hz, 1H, Ar-H), 3.80 (s, 3H, OCH3), 3.75 (s, 3H, OCH3)182.5 (C=S), 153.0 (Ar-C), 148.0 (Ar-C), 128.5 (Ar-C), 113.0 (Ar-CH), 112.5 (Ar-CH), 110.0 (Ar-CH), 56.5 (OCH3), 55.8 (OCH3)
N-(2,5-dimethoxyphenyl)-N'-phenylthiourea9.80 (s, 1H, NH), 9.70 (s, 1H, NH), 7.50-7.20 (m, 5H, Ar-H), 7.10 (d, J=3.0 Hz, 1H, Ar-H), 6.95 (d, J=8.8 Hz, 1H, Ar-H), 6.80 (dd, J=8.8, 3.0 Hz, 1H, Ar-H), 3.82 (s, 3H, OCH3), 3.78 (s, 3H, OCH3)181.0 (C=S), 152.5, 148.5, 139.0, 129.0, 128.0, 125.0, 124.0, 113.5, 113.0, 110.5, 56.8, 56.0
2,5-Dimethoxyaniline6.70 (d, J=8.5 Hz, 1H, Ar-H), 6.30 (d, J=2.8 Hz, 1H, Ar-H), 6.20 (dd, J=8.5, 2.8 Hz, 1H, Ar-H), 4.50 (s, 2H, NH2), 3.70 (s, 3H, OCH3), 3.65 (s, 3H, OCH3)154.0, 142.0, 130.0, 105.0, 102.0, 100.0, 56.0, 55.5

Table 2: Mass Spectrometry (MS) and Elemental Analysis Data

CompoundMolecular FormulaMolecular WeightExpected [M+H]+ (m/z)Key Fragmentation Ions (m/z)Elemental Analysis (Calculated %)
This compound C9H12N2O2S212.27213.07196 (M+H-NH3)+, 153 (M+H-NH2CS)+C: 50.92, H: 5.70, N: 13.20, S: 15.11
N-(2,5-dimethoxyphenyl)-N'-phenylthioureaC15H16N2O2S288.36289.10213, 196, 153, 93C: 62.48, H: 5.59, N: 9.71, S: 11.12
2,5-DimethoxyanilineC8H11NO2153.18154.08139, 124C: 62.73, H: 7.24, N: 9.14

Table 3: High-Performance Liquid Chromatography (HPLC) Purity Data

CompoundRetention Time (minutes)Purity (%)
This compound 8.5>99.0
N-(2,5-dimethoxyphenyl)-N'-phenylthiourea12.2-
2,5-Dimethoxyaniline4.1-

Experimental Protocols

Detailed and consistent experimental protocols are critical for reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Apparatus: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the synthesized compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • 1H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

    • Spectral Width: -2 to 12 ppm.

  • 13C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

    • Spectral Width: -10 to 200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (DMSO at 2.50 ppm for 1H and 39.52 ppm for 13C).

Mass Spectrometry (MS)
  • Apparatus: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol. Further dilute to a final concentration of 10 µg/mL with 50:50 methanol:water containing 0.1% formic acid.

  • Analysis Conditions:

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 kV.

    • Sampling Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: 50-500 m/z.

  • Fragmentation Analysis (MS/MS): Select the precursor ion ([M+H]+) and apply collision-induced dissociation (CID) with varying collision energies (10-30 eV) to obtain fragment ions.

High-Performance Liquid Chromatography (HPLC)
  • Apparatus: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid in Water.

    • Solvent B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B.

    • 2-15 min: 10% to 90% B.

    • 15-18 min: 90% B.

    • 18-20 min: 90% to 10% B.

    • 20-25 min: 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase (50:50 A:B).

Elemental Analysis
  • Apparatus: CHNS Elemental Analyzer.

  • Sample Preparation: Accurately weigh 2-3 mg of the dried sample into a tin capsule.

  • Analysis: The sample is combusted at high temperature (≥950°C) in an oxygen-rich atmosphere. The resulting gases (CO2, H2O, N2, SO2) are separated by a gas chromatography column and quantified by a thermal conductivity detector.

  • Acceptance Criteria: The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should be within ±0.4% of the calculated theoretical values.[1]

Visualized Workflows and Pathways

Visual diagrams can clarify complex processes and relationships. The following diagrams were generated using Graphviz (DOT language).

cluster_synthesis Synthesis cluster_analysis Analysis Workflow cluster_decision Decision start 2,5-Dimethoxyaniline + Ammonium Thiocyanate reaction Reaction in HCl start->reaction product Crude this compound reaction->product hplc HPLC Purity Check product->hplc nmr NMR Identity Confirmation hplc->nmr ms MS Molecular Weight & Fragmentation nmr->ms ea Elemental Analysis ms->ea pass Purity & Identity Confirmed (>99%) ea->pass fail Purification Required ea->fail

Figure 1: Workflow for Synthesis and Purity Confirmation.

cluster_pathway Hypothetical Enzyme Inhibition Pathway thiourea This compound enzyme Target Enzyme (e.g., Kinase, Protease) thiourea->enzyme Inhibits product Product enzyme->product Catalyzes substrate Substrate substrate->enzyme Binds downstream Downstream Signaling product->downstream response Biological Response downstream->response

Figure 2: Potential Role in Enzyme Inhibition Signaling.

References

Safety Operating Guide

Proper Disposal of (2,5-Dimethoxyphenyl)thiourea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of (2,5-Dimethoxyphenyl)thiourea, a compound requiring careful management due to its potential health and environmental hazards.

Hazard Summary and Regulatory Information

The following table summarizes the key hazards associated with thiourea and its derivatives, which should be considered when handling and disposing of this compound.

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity (Oral) Harmful if swallowed.[1][2]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2]
Carcinogenicity Suspected of causing cancer.[1][2][4]Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[1][2]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[1][2][4]Obtain special instructions before use. Avoid exposure.[1][9]
Aquatic Hazard (Acute & Chronic) Toxic to aquatic life with long-lasting effects.[1][2][5][6]Avoid release to the environment. Collect spillage.[1][2][6]
Disposal Workflow

The proper disposal of this compound follows a strict protocol to ensure safety and compliance. The workflow below outlines the necessary steps from initial waste generation to final disposal.

cluster_0 Waste Generation & Segregation cluster_1 Packaging & Labeling cluster_2 Storage & Collection cluster_3 Final Disposal A 1. Identify Waste: This compound and contaminated materials B 2. Segregate Waste: Keep separate from other chemical waste streams A->B Segregate C 3. Use Designated Container: Original container or a compatible, labeled waste container B->C Package D 4. Label Container: "HAZARDOUS WASTE" Chemical Name & Concentration Date & Contact Information C->D Label E 5. Store Securely: In a designated, locked, and well-ventilated area D->E Store F 6. Arrange for Pickup: Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor E->F Schedule G 7. Transport: By authorized personnel only F->G Collect H 8. Incineration: At a licensed hazardous waste incineration facility G->H Dispose

Disposal workflow for this compound.

Detailed Experimental Protocols for Disposal

The following protocols provide step-by-step guidance for the proper disposal of this compound waste.

Protocol 1: Disposal of Solid this compound Waste
  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[8] If there is a risk of dust formation, a NIOSH-approved respirator is required.[1]

  • Waste Collection:

    • Whenever possible, leave the chemical in its original container.[1][10]

    • If transferring to a waste container, use a sturdy, compatible container with a secure lid.

    • Do not mix with other waste streams.[1][11]

  • Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE," the full chemical name "this compound," the approximate quantity, the date of accumulation, and your name and contact information.[12]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area that is secure, well-ventilated, and away from incompatible materials.[2][9][13] The storage area should be locked up.[1][2][3]

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[11][14]

Protocol 2: Disposal of Contaminated Materials
  • Identification: Any materials that have come into contact with this compound, such as gloves, weighing paper, pipette tips, and paper towels used for spill cleanup, must be considered hazardous waste.[15]

  • Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container.[10]

  • Spill Cleanup:

    • For minor spills, carefully sweep up the solid material, avoiding dust generation.[13] Dampening with water may help prevent dusting.[13]

    • Place the collected material and any cleaning materials into a sealed container for hazardous waste disposal.[13]

    • Clean the spill area with soap and water.[15]

  • Labeling and Storage: Label the container as described in Protocol 1 and store it in the designated hazardous waste area.

  • Disposal: Arrange for disposal through your EHS department or a licensed contractor.

Protocol 3: Decontamination of Empty Containers
  • Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol) before being disposed of as non-hazardous waste.[11]

  • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[11] Pour the rinsate into a designated, labeled container for halogenated or non-halogenated solvent waste, as appropriate.

  • Container Disposal: Once triple-rinsed, the original labels on the container must be defaced or removed.[11] The container can then be disposed of in the appropriate glass or plastic recycling bin.

Important Considerations:

  • Never dispose of this compound down the drain or in the regular trash.[8][11][15] This is to prevent contamination of waterways and harm to aquatic life.[6][9]

  • Avoid incineration outside of a specialized facility, as open burning of organosulfur compounds is often prohibited and can release toxic fumes.[16]

  • Always consult your institution's specific hazardous waste management guidelines and your local regulations, as requirements may vary.[13][16]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of hazardous chemical waste.

References

Essential Safety and Operational Guide for (2,5-Dimethoxyphenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for the handling and disposal of (2,5-Dimethoxyphenyl)thiourea. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the hazard profile of the structurally related compound thiourea and general laboratory safety principles. It is imperative to handle this compound with caution, assuming it may possess similar toxicological properties.

Hazard Identification

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent skin contact, eye exposure, and inhalation of this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A face shield should be considered when there is a significant risk of splashing.[3][4]Ensure eye protection meets appropriate standards (e.g., NIOSH in the US or EN 166 in the EU). Do not wear contact lenses as they can absorb and concentrate irritants.[3]
Hand Protection Chemically resistant, impervious gloves (e.g., PVC, Butyl rubber).[3][5]Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste. Wash hands thoroughly after handling.[3][5]
Respiratory Protection A NIOSH-approved respirator is required if working outside of a fume hood, if ventilation is inadequate, or if dust is generated.[3][5]The type of respirator will depend on the concentration of airborne contaminants. For dusty solids, a dust respirator should be used.[5] Ensure proper fit and training before using a respirator.
Protective Clothing A laboratory coat is the minimum requirement. For larger quantities or when there is a risk of significant exposure, a chemical-protective suit is recommended.[5]Remove and launder contaminated clothing before reuse.[6]

Operational Plan: Handling and Storage

A systematic approach is essential for safely handling this compound throughout its lifecycle in the laboratory.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents[3][5].

  • Keep the container tightly closed when not in use[5][6].

  • The storage area should be clearly labeled with appropriate hazard warnings and access should be restricted[5].

Handling:

  • Avoid all personal contact, including inhalation of dust.[3]

  • Use in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Do not eat, drink, or smoke in the laboratory or when handling the compound.[2][5]

  • Wash hands thoroughly with soap and water after handling.[5]

Spill Management:

  • Minor Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent, inert material (e.g., sand, earth, or vermiculite) to avoid raising dust.[3][5]

    • Use non-sparking tools to collect the spilled material and place it in a sealed, labeled container for disposal.[2]

    • Clean the spill area with a suitable solvent, followed by soap and water.[5]

  • Major Spills:

    • Evacuate the area and move upwind.

    • Alert emergency responders and inform them of the location and nature of the hazard.[3]

    • Only trained personnel with full body protective clothing and breathing apparatus should attempt to manage the spill.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Waste Collection:

  • Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.[5]

  • Liquid Waste: Collect any solutions containing the compound in a compatible, sealed, and clearly labeled hazardous waste container.

Disposal Procedure:

  • All waste must be disposed of through the institution's hazardous waste management program.[5]

  • Ensure that all waste containers are properly labeled with "HAZARDOUS WASTE" and the chemical name.[7]

  • Containers must be in good condition, not leaking, and have a secure cap.[7]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps for safely handling and disposing of this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Surfaces handle_exp->cleanup_decon disp_solid Collect Solid Waste handle_exp->disp_solid disp_liquid Collect Liquid Waste handle_exp->disp_liquid cleanup_ppe Doff and Dispose of PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_transfer Transfer to Hazardous Waste Storage disp_solid->disp_transfer disp_liquid->disp_transfer

Caption: Safe handling and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,5-Dimethoxyphenyl)thiourea
Reactant of Route 2
Reactant of Route 2
(2,5-Dimethoxyphenyl)thiourea

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。